BzATP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLYZBWRIBCZ-UGTJMOTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N5O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002227 | |
| Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81790-82-1 | |
| Record name | Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81790-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) is a synthetic analog of adenosine triphosphate (ATP) that serves as a potent agonist for the P2X purinergic receptors, with a particularly high potency for the P2X7 receptor subtype. Its robust and sustained activation of the P2X7 receptor has established this compound as an invaluable tool in a multitude of research applications, spanning immunology, neuroscience, and oncology. This technical guide provides a comprehensive overview of this compound, its primary research applications, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.
Core Properties of this compound
This compound is characterized by the presence of a benzoylbenzoyl group attached to the ribose moiety of ATP. This structural modification is responsible for its increased potency at the P2X7 receptor compared to ATP. It is commercially available, typically as a triethylammonium salt, and is soluble in water.
Primary Research Applications
This compound's primary utility lies in its ability to selectively activate the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Immunology and Inflammation:
-
Inflammasome Activation: this compound is widely used to induce the assembly and activation of the NLRP3 inflammasome in immune cells such as macrophages and microglia.[1] This leads to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.
-
Macrophage Polarization and Function: It has been shown to influence macrophage polarization and induce cellular stress in M1 macrophages by modulating the expression of unfolded protein response (UPR) genes.
-
Cytokine Release: this compound stimulation of immune cells triggers the release of a variety of inflammatory mediators, contributing to the understanding of inflammatory signaling cascades.[1]
Neuroscience:
-
Neuropathic Pain: this compound is utilized in models of neuropathic pain to study the role of P2X7 receptor activation in nociceptive signaling. It can activate satellite glial cells and increase the excitability of dorsal root ganglia neurons.
-
Neuroinflammation: By activating microglia, the resident immune cells of the central nervous system, this compound serves as a tool to investigate the mechanisms of neuroinflammation in various neurodegenerative diseases.
-
Synaptic Transmission: Research has employed this compound to explore the modulation of synaptic transmission and neurotransmitter release in different brain regions.
Oncology:
-
Cancer Cell Proliferation and Viability: The effect of this compound on cancer cells is context-dependent. In some cancer types, P2X7 receptor activation by this compound can induce cell death and inhibit proliferation, while in others, it may promote tumor growth and metastasis.
-
Tumor Microenvironment: this compound is used to study the role of purinergic signaling in the tumor microenvironment, including the interplay between cancer cells and immune cells.
Photoaffinity Labeling:
-
The benzophenone moiety in this compound's structure allows it to function as a photoaffinity label. Upon exposure to UV light, it can form a covalent bond with the ATP-binding site of proteins, enabling the identification and characterization of ATP-binding proteins, including the P2X7 receptor itself.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
| Parameter | Species | Cell/System | Value | Reference |
| EC50 (Calcium Influx) | Human | Recombinant P2X7 | 7 µM | Tocris Bioscience |
| Rat | Recombinant P2X7 | 3.6 µM | Tocris Bioscience | |
| Mouse | Recombinant P2X7 | 285 µM | Tocris Bioscience | |
| EC50 (Pore Formation) | - | - | 15 µM | Sigma-Aldrich |
| Potency vs. ATP | - | P2X7 Receptor | 5-10 fold higher | Tocris Bioscience |
Experimental Protocols
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium influx in response to this compound stimulation.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., HEK293 cells expressing P2X7, primary microglia) onto glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before stimulation using a fluorescence microscope equipped with an appropriate filter set and a camera.
-
Stimulation: Add this compound to the cells at the desired final concentration (e.g., 10-100 µM).
-
Image Acquisition: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. The increase in fluorescence is proportional to the increase in intracellular calcium.
Electrophysiology (Patch-Clamp) Assay
This protocol describes the measurement of ion channel currents elicited by this compound using the whole-cell patch-clamp technique.
Methodology:
-
Cell Preparation: Prepare cells expressing the P2X7 receptor on a recording chamber mounted on the stage of an inverted microscope.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.
-
This compound Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the inward current induced by this compound. Analyze the current amplitude, kinetics, and other electrophysiological properties.
Inflammasome Activation Assay
This protocol details the procedure for inducing and measuring NLRP3 inflammasome activation using this compound.
Methodology:
-
Cell Priming: Prime immune cells (e.g., bone marrow-derived macrophages) with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
This compound Stimulation: After priming, replace the medium with a fresh, serum-free medium and stimulate the cells with this compound (e.g., 250-500 µM) for 30-60 minutes.
-
Supernatant and Lysate Collection: Collect the cell culture supernatant. Lyse the cells with a suitable lysis buffer.
-
Cytokine Measurement: Measure the concentration of mature IL-1β in the collected supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activation Analysis: Analyze the cell lysates and supernatants for the presence of the active p20 subunit of caspase-1 by Western blotting.
Signaling Pathways and Visualizations
Activation of the P2X7 receptor by this compound initiates a cascade of intracellular signaling events.
P2X7 Receptor Activation and Downstream Signaling
Upon binding of this compound, the P2X7 receptor undergoes a conformational change, leading to the opening of a non-selective cation channel. This results in the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger pore, permeable to molecules up to 900 Da.
Caption: this compound-induced P2X7 receptor signaling cascade.
Experimental Workflow for Inflammasome Activation Assay
The following diagram illustrates the key steps in a typical experiment to measure this compound-induced inflammasome activation.
Caption: Workflow for this compound-induced inflammasome activation assay.
Conclusion
This compound is a powerful and versatile pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and ability to induce robust downstream signaling make it an essential reagent for researchers in immunology, neuroscience, and oncology. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings. As research into purinergic signaling continues to expand, the applications of this compound are likely to grow, further elucidating the complex roles of the P2X7 receptor in cellular function and pathology.
References
BzATP's Mechanism of Action on P2X7 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) on the P2X7 receptor (P2X7R). This compound is a potent synthetic agonist of the P2X7 receptor, a ligand-gated ion channel that plays a critical role in immunity, inflammation, and cell death. Understanding the intricacies of this compound's interaction with the P2X7 receptor is paramount for the development of novel therapeutics targeting this pathway.
Core Mechanism of Action: Binding, Channel Gating, and Pore Formation
The activation of the P2X7 receptor by this compound is a multi-step process involving initial binding, subsequent channel opening, and, with sustained stimulation, the formation of a large, non-selective pore.
1.1. Agonist Binding and High Potency
This compound is a more potent agonist for the P2X7 receptor than its endogenous ligand, ATP.[1] This enhanced potency is attributed to specific molecular interactions between this compound and the receptor's extracellular domain. The distal benzoyl group of this compound is thought to interact with key amino acid residues, such as Lys-127 in the rat P2X7 receptor, which contributes to its high affinity.[2] Species-specific differences in amino acid sequences within the ectodomain account for the observed variations in this compound potency, with the rat P2X7 receptor showing significantly higher sensitivity than its mouse counterpart.[1]
1.2. Cation Channel Activation
Upon binding of this compound, the trimeric P2X7 receptor undergoes a conformational change, leading to the rapid opening of a non-selective cation channel.[3] This initial phase of activation is characterized by the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions.[3] The influx of Ca2+ is a critical event, acting as a second messenger to initiate a cascade of downstream signaling events.
1.3. Macropore Formation
A hallmark of P2X7 receptor activation by this compound is the formation of a large, non-selective membrane pore upon prolonged or repeated stimulation.[4] This macropore allows the passage of molecules up to 900 Da in size, a feature that distinguishes P2X7 from other P2X receptors.[4] The formation of this pore is a slower process than the initial channel opening and is associated with more profound cellular consequences, including the activation of the inflammasome and eventual cell death.[5]
Downstream Signaling Pathways
The activation of P2X7 receptors by this compound triggers a complex array of intracellular signaling cascades, primarily driven by the influx of Ca2+ and efflux of K+. These pathways are central to the pro-inflammatory and cytotoxic effects of P2X7 activation.
2.1. NLRP3 Inflammasome Activation
One of the most well-characterized downstream effects of P2X7 activation is the assembly and activation of the NLRP3 inflammasome.[6][7] The K+ efflux induced by this compound is a key trigger for this process. NLRP3 activation leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[8]
Caption: this compound-induced NLRP3 inflammasome activation pathway.
2.2. Apoptosis and Cell Death
Prolonged activation of P2X7 receptors by this compound can lead to programmed cell death, or apoptosis.[8] This process is multifaceted and can be initiated through several mechanisms, including the activation of caspases and the induction of cellular stress pathways. In some cellular contexts, particularly in cancer cells, this compound-induced apoptosis is being explored as a potential therapeutic strategy.[8]
References
- 1. physoc.org [physoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Potency of BzATP: A Comparative Analysis in Rat and Mouse Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent agonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a crucial role in neuroinflammation, immune response, and chronic pain. Understanding the species-specific differences in this compound potency is paramount for the accurate translation of preclinical research findings to clinical applications. This technical guide provides a comprehensive overview of the differential potency of this compound in rat and mouse models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in their study design and data interpretation.
Data Presentation: this compound Potency (EC50) in Rat vs. Mouse Models
The potency of this compound, typically measured by its half-maximal effective concentration (EC50), exhibits significant variation between rat and mouse models. The following tables summarize the quantitative data from multiple studies, highlighting the consistently higher potency of this compound in rat models compared to mouse models.
| Model System | Assay Type | Rat EC50 (µM) | Mouse EC50 (µM) | Fold Difference (Mouse/Rat) |
| Recombinant P2X7R | Calcium Influx | ~3.6 | ~285 | ~79 |
| Recombinant P2X7R | YO-PRO-1 Uptake | ~0.25 | ~11.7 | ~47 |
| Recombinant P2X7R | Membrane Currents | ~3.6 | ~285 | ~79 |
Note: EC50 values can vary depending on the specific experimental conditions and cell types used.
Molecular Basis for Potency Difference
The observed disparity in this compound potency between rat and mouse P2X7 receptors has been attributed to specific amino acid variations within the receptor's ectodomain. Two key residues, Lysine 127 (K127) and Asparagine 284 (N284) in the rat P2X7R, are crucial for the high-affinity binding of this compound. In contrast, the mouse P2X7R possesses Alanine at position 127 and Aspartic acid at position 284, which contribute to its lower sensitivity to this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following are step-by-step protocols for key assays used to determine this compound potency.
Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination
This technique directly measures the ion channel activity of P2X7R in response to this compound.
a. Cell Preparation:
-
Culture HEK293 cells stably expressing either rat or mouse P2X7R on glass coverslips.
-
Use cells at 70-80% confluency for experiments.
b. Recording Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, 2.5 KCl, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH adjusted to 7.2 with NaOH.
c. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a gigaseal (resistance > 1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply increasing concentrations of this compound to the cell via a perfusion system.
-
Record the inward current elicited by each this compound concentration.
-
Wash the cell with the external solution between applications.
d. Data Analysis:
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to a Hill equation to determine the EC50 value.
YO-PRO-1 Uptake Assay
This fluorescence-based assay measures the formation of large pores in the cell membrane upon P2X7R activation, which is permeable to the fluorescent dye YO-PRO-1.
a. Cell Preparation:
-
Seed HEK293 cells expressing either rat or mouse P2X7R in a 96-well black, clear-bottom plate.
-
Grow cells to 80-90% confluency.
b. Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
YO-PRO-1 Staining Solution: 1 µM YO-PRO-1 iodide in Assay Buffer.
-
This compound Stock Solution: Prepare a series of concentrations in Assay Buffer.
c. Assay Procedure:
-
Wash the cells once with Assay Buffer.
-
Add 100 µL of YO-PRO-1 Staining Solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Add 50 µL of the desired this compound concentration to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm.
-
Continue to read the fluorescence every 1-2 minutes for a total of 30-60 minutes.
d. Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Determine the rate of YO-PRO-1 uptake or the endpoint fluorescence for each this compound concentration.
-
Plot the fluorescence signal as a function of this compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50.
Signaling Pathways and Visualizations
Activation of the P2X7 receptor by this compound initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
P2X7R-Mediated Cation Influx and Pore Formation
Caption: this compound binding to P2X7R leads to cation influx and pore formation.
Downstream Signaling Cascade of P2X7R Activation
Caption: P2X7R activation triggers multiple downstream signaling pathways.
Conclusion
The significant difference in this compound potency between rat and mouse models underscores the importance of careful model selection and data interpretation in preclinical research targeting the P2X7 receptor. This guide provides a foundational understanding of these differences, offering quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways. By leveraging this information, researchers can design more robust experiments and contribute to the successful development of novel therapeutics targeting P2X7R-mediated pathologies.
The Role of BzATP in Activating the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) activates the NLRP3 inflammasome. It consolidates key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction: The NLRP3 Inflammasome and the Role of Purinergic Signaling
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[1][4]
Extracellular ATP, a key DAMP released from stressed or dying cells, is a well-established activator of the NLRP3 inflammasome.[5][6] this compound, a potent and specific agonist of the P2X7 receptor (P2X7R), is widely used in research to mimic the effects of high concentrations of extracellular ATP and to dissect the molecular mechanisms of NLRP3 activation.[5][6][7] Understanding the precise role of this compound in this pathway is crucial for the development of therapeutic agents targeting NLRP3-driven inflammation.
The Canonical this compound-Induced NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome by this compound is a two-step process, often referred to as "priming" and "activation" (Signal 1 and Signal 2).[4][8][9]
-
Signal 1 (Priming): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[8][10]
-
Signal 2 (Activation): this compound provides the second signal by binding to the P2X7R, an ATP-gated ion channel.[1][7] This binding triggers a cascade of events leading to the assembly and activation of the NLRP3 inflammasome.[7]
The key molecular events following P2X7R activation by this compound include:
-
Potassium Efflux: A primary and essential event is the efflux of potassium ions (K+) from the cell.[1][6][10] The sustained decrease in intracellular K+ concentration is considered a common trigger for NLRP3 activation by various stimuli.[1][10]
-
NLRP3 Conformational Change and Oligomerization: The drop in intracellular K+ is thought to induce a conformational change in the NLRP3 protein, leading to its self-oligomerization.[1]
-
ASC Recruitment and Speck Formation: Oligomerized NLRP3 recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC).[11][12] ASC then oligomerizes to form a large, prion-like filamentous structure known as the "ASC speck" or "pyroptosome," which serves as a platform for caspase-1 recruitment.[11]
-
Caspase-1 Activation: Pro-caspase-1 is recruited to the ASC speck, where it undergoes proximity-induced auto-cleavage and activation.[11]
-
Cytokine Maturation and Secretion: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[1][7]
-
Pyroptosis: In some cases, activated caspase-1 can also cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[1][3]
Quantitative Data on this compound-Mediated NLRP3 Inflammasome Activation
The following tables summarize quantitative data from various studies on the experimental conditions and effects of this compound in activating the NLRP3 inflammasome.
Table 1: this compound Concentration and Treatment Time in In Vitro Models
| Cell Type | Priming Agent (Concentration) | This compound Concentration | Treatment Time | Observed Effect | Reference |
| A253 cells | LPS (1 µg/mL) | 0.3 mM | 3 hours | Increased expression of P2X7R, NLRP3, and pro-IL-1β; detection of active IL-1β (17kDa) and caspase-1 p20. | [7] |
| Human primary peripheral blood monocytes | LPS (1 ng/mL) | Not specified | 30 minutes | IL-1β release completely blocked by P2X7R antagonist KN62. | [13] |
| Human monocytes and THP-1 cells | Not specified | 100 - 250 µM | 5 - 15 minutes | Peak activation of ERK1/ERK2 MAPKs. | [14] |
| THP-1 macrophages and primary monocytes | Pam3CSK4 (1 µg/mL) | 300 µM | 3 hours | Robust IL-1β release. | [15] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | 300 µM | 30 minutes | Release of PGE2 and IL-1β. | [16] |
| THP-1 macrophages | Pam3CSK4 | Not specified | Not specified | Strong increase in IL-1β release. | [6] |
| Human macrophages | Abeta(1-42) or LPS | Not specified | 30 minutes | Secretion of IL-1β. | [17] |
Table 2: Effects of Inhibitors on this compound-Induced NLRP3 Activation
| Cell Type/Model | Inhibitor | Target | Effect on this compound-Induced Response | Reference |
| LPS-primed rats | NLRP3 inhibitor | NLRP3 | Abolished the augmentation of cleaved caspase-1 (p20) and mature IL-1β. | [18] |
| Human primary peripheral blood monocytes | KN62 or 15d (A438079) | P2X7R | Significantly attenuated or completely abolished IL-1β release. | [13] |
| Mouse BMDMs | A438079 | P2X7R | Reduced release of PGE2 and IL-1β. | [16] |
| THP-1 macrophages | Pep19–2.5 | P2X7R (allosteric modulator) | Reduced this compound-induced IL-1β release to 64%. | [15] |
| Primary monocytes | Pep19–2.5 | P2X7R (allosteric modulator) | Reduced this compound-induced IL-1β release to 55% and LDH release to 60%. | [15] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to study this compound-induced NLRP3 inflammasome activation.
Cell Culture and Priming
-
Cell Lines: Human monocytic THP-1 cells or mouse bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for BMDMs) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
Priming: Before stimulation with this compound, prime the cells with a Toll-like receptor (TLR) agonist to induce the expression of NLRP3 and pro-IL-1β. A common priming agent is LPS (from E. coli) at a concentration of 1 µg/mL for 2-4 hours.[11]
This compound Stimulation
-
After priming, wash the cells with phosphate-buffered saline (PBS) to remove the priming agent.
-
Replace the medium with serum-free medium (e.g., Opti-MEM) to avoid interference from serum components.[11]
-
Prepare a stock solution of this compound in water or an appropriate buffer.
-
Add this compound to the cells at the desired final concentration (typically ranging from 100 µM to 300 µM).
-
Incubate the cells for the specified duration (e.g., 30 minutes to 3 hours) at 37°C.
Measurement of IL-1β Secretion (ELISA)
-
After incubation with this compound, collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]
Western Blot for Caspase-1 Cleavage
-
Collect the cell culture supernatants and lyse the remaining adherent cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Concentrate the proteins in the supernatant using methods like trichloroacetic acid (TCA) precipitation.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from the cell lysates and the concentrated supernatants by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
ASC Oligomerization Assay
-
After this compound stimulation, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).
-
Centrifuge the lysate at a low speed (e.g., 6000 x g) to pellet the ASC specks.
-
Wash the pellet to remove soluble proteins.
-
Resuspend the pellet and cross-link the ASC oligomers using a cross-linking agent like disuccinimidyl suberate (DSS).[11]
-
Stop the cross-linking reaction and resuspend the pellet in SDS-PAGE sample buffer.
-
Analyze the samples by Western blotting using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, while oligomers will be visible as higher molecular weight bands.
Potassium Efflux Measurement
-
Load the primed cells with a potassium-sensitive fluorescent dye (e.g., Asante Potassium Green-2, APG-2) according to the manufacturer's protocol.
-
Measure the baseline fluorescence.
-
Add this compound to the cells and monitor the change in fluorescence over time using a fluorescence plate reader or microscope. A decrease in fluorescence indicates potassium efflux.
-
Alternatively, intracellular potassium levels can be measured by atomic absorption spectrometry.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced NLRP3 inflammasome activation.
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Caption: A typical experimental workflow for studying this compound-induced NLRP3 activation.
Conclusion and Future Directions
This compound is an invaluable tool for elucidating the molecular mechanisms of NLRP3 inflammasome activation. The pathway, initiated by P2X7R engagement and driven by potassium efflux, provides multiple potential targets for therapeutic intervention in a host of inflammatory diseases. Future research will likely focus on further dissecting the upstream and downstream signaling events, exploring the role of non-canonical NLRP3 activation pathways that may be triggered by this compound, and translating these fundamental discoveries into novel anti-inflammatory drugs. The detailed protocols and consolidated data presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the NLRP3 inflammasome.
References
- 1. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Suppression of the NLRP3 Inflammasome and Cytokine Release in Primary Macrophages by Low-Dose Anthracyclines [mdpi.com]
- 3. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. NLRP3 Inflammasome’s Activation in Acute and Chronic Brain Diseases—An Update on Pathogenetic Mechanisms and Therapeutic Perspectives with Respect to Other Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 13. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to BzATP-Induced Pyroptosis in Retinal Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated intraocular pressure (IOP), a hallmark of retinal hypertension and a primary risk factor for glaucoma, initiates a cascade of neuroinflammatory events culminating in the death of retinal ganglion cells (RGCs). A growing body of evidence implicates pyroptosis, a lytic and inflammatory form of programmed cell death, as a critical mechanism in this pathology. This technical guide delves into the pivotal role of the ATP receptor P2X7R in mediating RGC death through pyroptosis, with a specific focus on the potent agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) as an experimental tool. We will explore the core signaling pathways, provide detailed experimental protocols for inducing and analyzing this phenomenon in retinal hypertension models, and present key quantitative data to inform future research and drug development strategies.
The Core Signaling Pathway: From this compound to Pyroptotic Cell Death
The activation of the P2X7 receptor by extracellular ATP, or its potent synthetic analog this compound, is a key instigating event in the pyroptotic cascade within the retina. In the context of retinal hypertension, stressed or dying cells release ATP into the extracellular space, setting the stage for P2X7R-mediated pathology.
The signaling pathway can be summarized as follows:
-
P2X7R Activation: this compound binds to and activates the P2X7 receptor, an ATP-gated ion channel primarily expressed on retinal microglia and RGCs.
-
Ion Flux and Pannexin-1 Channel Opening: P2X7R activation leads to Na+ and Ca2+ influx and K+ efflux. This ionic imbalance contributes to the opening of pannexin-1 channels, further propagating the inflammatory signal.
-
NLRP3 Inflammasome Assembly: The intracellular ionic changes, particularly K+ efflux, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.
-
Caspase-1 Activation: Within the inflammasome, pro-caspase-1 is autocatalytically cleaved into its active form, caspase-1.
-
Gasdermin D Cleavage and Pore Formation: Active caspase-1 cleaves Gasdermin D (GSDMD) into its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) fragments. The GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores.
-
Cytokine Maturation and Release: Active caspase-1 also cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms (IL-1β and IL-18).
-
Pyroptotic Cell Death: The GSDMD-N pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents into the extracellular space, thereby propagating the inflammatory response.
Visualization of the this compound-Induced Pyroptosis Pathway
Caption: this compound-induced pyroptosis signaling cascade in retinal cells.
Experimental Models and Protocols
A robust understanding of this compound-induced pyroptosis in retinal hypertension requires well-defined experimental models and meticulous protocols.
In Vivo Model: Laser-Induced Ocular Hypertension in Mice
This model mimics the chronic elevation of IOP seen in glaucoma.
Protocol for Laser-Induced Ocular Hypertension:
-
Animal Preparation: Anesthetize adult C57BL/6 or other suitable mouse strains with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Pupil Dilation: Topically apply one to two drops of 1% atropine sulfate solution to the eye to be treated.
-
Anterior Chamber Flattening: After mydriasis, flatten the anterior chamber by aspirating a small amount of aqueous humor with a 33-gauge needle to enhance laser efficacy.[1]
-
Laser Photocoagulation: Using a slit lamp biomicroscope equipped with a diode laser (532 nm), deliver approximately 80-100 laser spots (150-200 mW power, 0.05-0.2 second duration, 100-200 μm spot size) to the limbal and episcleral veins over 270-300 degrees, sparing the nasal aspect.[1][2]
-
Post-Procedure Care: Instill topical 0.5% moxifloxacin to prevent infection and 0.5% proparacaine for pain relief.[1]
-
IOP Monitoring: Measure IOP weekly for at least four weeks using a rebound tonometer (e.g., TonoLab). A sustained IOP elevation of at least 30-50% compared to the contralateral control eye is considered successful.[3]
-
This compound Administration: At a designated time point post-IOP elevation, administer this compound via intravitreal injection at the desired concentration (e.g., 250 µM).
In Vitro Models
-
Primary Retinal Microglia Culture: Isolate microglia from neonatal rodent retinas to study the direct effects of this compound on IL-1β release and inflammasome activation.
-
Retinal Ganglion Cell Culture: Purify RGCs from neonatal rodent retinas to assess the direct neurotoxic effects of this compound and the efficacy of potential neuroprotective agents.
-
Organotypic Retinal Cultures: Use human organotypic retinal cultures to study this compound-induced RGC death in a more physiologically relevant ex vivo system.[4]
Visualization of a Typical Experimental Workflow
References
- 1. Impairing Gasdermin D-mediated pyroptosis is protective against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Interleukin-1 receptor-dependent and -independent caspase-1 activity in retinal cells mediated by receptor interacting protein 2 [frontiersin.org]
Investigating Glioma Cell Migration with BzATP Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and signaling pathways involved in studying the effects of 3'-O-(4-benzoyl)benzoyl-ATP (BzATP) on glioma cell migration. This compound, a potent agonist of the P2X7 receptor (P2X7R), has been shown to modulate key cellular processes implicated in glioma progression. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this area.
Core Concepts: this compound and the P2X7 Receptor in Glioma
The P2X7 receptor is an ATP-gated ion channel that is increasingly recognized for its role in cancer biology. In the context of glioma, the most common and aggressive type of primary brain tumor, the activation of P2X7R by agonists like this compound has been shown to influence cell proliferation and migration. Understanding the signaling cascades triggered by this compound is crucial for developing targeted therapeutic strategies to inhibit glioma cell dissemination.
Data Presentation: Quantitative Effects of this compound on Glioma Cell Migration
The following tables summarize the quantitative data from studies investigating the impact of this compound on glioma cell migration and related signaling pathways.
Table 1: Effect of this compound on Glioma Cell Proliferation
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Proliferation (vs. Control) | Citation |
| U87 | 100 µM | 24 hours | ~1.6 | [1] |
| U251 | 100 µM | 24 hours | ~1.6 | [1] |
Table 2: Effect of this compound and Inhibitors on Glioma Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Observation Time | % Wound Closure | Citation |
| GSC #1 | Control | 24 hours | ~25% | |
| GSC #1 | This compound (100 µM) | 24 hours | ~50% | |
| GSC #1 | This compound (100 µM) + A438079 (10 µM) | 24 hours | ~28% |
Table 3: Effect of this compound and Inhibitors on Glioma Cell Migration (Transwell Assay)
| Cell Line | Treatment | Observation Time | Relative Migration | Citation |
| U87 | Control | 24 hours | Baseline | [1] |
| U87 | This compound (100 µM) | 24 hours | Significantly Increased | [1] |
| U87 | This compound (100 µM) + BBG (10 µM) | 24 hours | Migration Blocked | [1] |
| U87 | This compound (100 µM) + PD98059 (20 µM) | 24 hours | Migration Blocked | [1] |
| U251 | Control | 24 hours | Baseline | [1] |
| U251 | This compound (100 µM) | 24 hours | Significantly Increased | [1] |
| U251 | This compound (100 µM) + BBG (10 µM) | 24 hours | Migration Blocked | [1] |
| U251 | This compound (100 µM) + PD98059 (20 µM) | 24 hours | Migration Blocked | [1] |
*Note: The referenced study demonstrated a significant increase in migration but did not provide a specific fold-change value.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific glioma cell lines and experimental conditions.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration in vitro.
Materials:
-
Glioma cells (e.g., U87, U251, or patient-derived glioblastoma stem-like cells (GSCs))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
This compound solution
-
P2X7R antagonist (e.g., A438079 or Brilliant Blue G (BBG))
-
MEK inhibitor (e.g., PD98059)
-
PI3K inhibitor (e.g., LY294002)
Procedure:
-
Cell Seeding: Seed glioma cells in 6-well plates and culture until they form a confluent monolayer.
-
Scratch Formation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 100 µM) and/or inhibitors. For inhibitor studies, pre-incubate the cells with the inhibitor for 1-2 hours before adding this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point using ImageJ or similar software. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Area - Area at Time X) / Initial Area ] * 100
Transwell Migration Assay
This assay measures the migratory capacity of individual cells towards a chemoattractant.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Glioma cells
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound solution
-
Inhibitors (as required)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Culture glioma cells and harvest them. Resuspend the cells in a serum-free medium.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Cell Seeding: Seed the glioma cells (e.g., 5 x 10^4 cells) in a serum-free medium into the upper chamber of the transwell insert. Add this compound and/or inhibitors to the upper chamber as per the experimental design.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently scrape off the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-15 minutes. Subsequently, stain the cells with crystal violet for 20-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Capture images of the stained migrated cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field or as a fold change relative to the control group.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways of interest, such as ERK and Akt.
Materials:
-
Glioma cells
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat glioma cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced signaling pathways in glioma cell migration.
Caption: Experimental workflow for the wound healing (scratch) assay.
Caption: Experimental workflow for the transwell migration assay.
Conclusion
This technical guide provides a framework for investigating the role of this compound in glioma cell migration. The activation of the P2X7 receptor by this compound initiates signaling cascades, primarily through the MEK/ERK and likely the PI3K/Akt pathways, leading to enhanced migratory potential of glioma cells.[1][2] The experimental protocols detailed herein offer robust methods for quantifying these effects and elucidating the underlying molecular mechanisms. Further research in this area holds the potential to identify novel therapeutic targets for the treatment of glioblastoma.
References
BzATP in Sepsis-Induced Intestinal Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) in the pathogenesis of sepsis-induced intestinal dysfunction. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to a breakdown of the intestinal barrier, contributing to multiple organ failure.[1][2] this compound, a potent and selective agonist of the purinergic P2X7 receptor (P2X7R), has emerged as a key molecule in mediating the detrimental inflammatory and cellular responses in the gut during sepsis.[1][2][3] This document provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for studying its effects, and a summary of key quantitative data from preclinical studies.
Core Concepts: The Role of this compound and the P2X7 Receptor
Extracellular adenosine triphosphate (ATP) and its analog this compound act as danger-associated molecular patterns (DAMPs) when released from stressed or dying cells. In the context of sepsis, elevated extracellular ATP levels activate the P2X7R, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages.[1][2][4] Activation of P2X7R by this compound triggers a cascade of downstream signaling events, leading to intestinal barrier dysfunction through several mechanisms:
-
Pro-inflammatory Cytokine Release: P2X7R activation stimulates the production and release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which exacerbate the inflammatory response in the intestine.[2][3]
-
Increased Intestinal Permeability: this compound has been shown to increase intestinal permeability, allowing for the translocation of bacteria and endotoxins from the gut lumen into the systemic circulation, further amplifying the septic response.[2]
-
Epithelial Cell Apoptosis: The P2X7R-mediated signaling pathway can induce apoptosis in intestinal epithelial cells, compromising the integrity of the intestinal barrier.[1][2]
-
Macrophage Activation: this compound promotes the activation of M1 macrophages, a pro-inflammatory phenotype, through the ERK/NF-κB signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of sepsis-induced intestinal dysfunction. These studies typically employ the cecal ligation and puncture (CLP) model to induce sepsis.
Table 1: Effect of this compound on Systemic and Intestinal Inflammation
| Parameter | Sepsis Model | Treatment Group | Control Group (Sepsis) | This compound-Treated Group (Sepsis) | P-value | Reference |
| Serum IL-6 (pg/mL) | CLP Mouse | Saline | 150 ± 25 | 350 ± 40 | < 0.001 | [2] |
| Serum TNF-α (pg/mL) | CLP Mouse | Saline | 80 ± 15 | 200 ± 30 | < 0.001 | [2] |
| Intestinal MPO Activity (U/g tissue) | CLP Mouse | Saline | 2.5 ± 0.5 | 5.0 ± 0.8 | < 0.001 | [2] |
Data are presented as mean ± standard deviation. MPO: Myeloperoxidase, an indicator of neutrophil infiltration.
Table 2: Effect of this compound on Intestinal Barrier Function
| Parameter | Sepsis Model | Treatment Group | Control Group (Sepsis) | This compound-Treated Group (Sepsis) | P-value | Reference |
| Intestinal Permeability (Serum FD-40, µg/mL) | CLP Mouse | Saline | 1.2 ± 0.3 | 2.8 ± 0.5 | < 0.001 | [2] |
| Intestinal Epithelial Apoptosis (% TUNEL-positive cells) | CLP Mouse | Saline | 15 ± 4 | 35 ± 6 | < 0.001 | [1][2] |
Data are presented as mean ± standard deviation. FD-40: Fluorescein isothiocyanate-dextran 40 kDa. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound in macrophages during sepsis and a typical experimental workflow for studying its effects.
Caption: this compound-P2X7R signaling cascade in macrophages.
References
- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL assay for apoptosis in intestine [bio-protocol.org]
- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
BzATP: A Technical Guide to P2X Receptor Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent synthetic analog of adenosine triphosphate (ATP) that has been instrumental in the characterization of purinergic P2X receptors. It is most renowned for its high potency at the P2X7 receptor subtype, an ion channel that plays a crucial role in immunity, inflammation, and neuropathic pain. This technical guide provides an in-depth analysis of this compound's selectivity profile for P2X receptors, details its known off-target effects, and presents comprehensive experimental protocols for its study. The information is intended to equip researchers and drug development professionals with the critical knowledge required for the effective use of this compound in their investigations.
Data Presentation: this compound Potency and Selectivity
This compound exhibits a distinct selectivity profile across the P2X receptor family. While it is a potent agonist at several P2X subtypes, its highest potency is observed at the P2X7 receptor. The following table summarizes the quantitative data on this compound's potency, presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)) values, for various human, rat, and mouse P2X receptor subtypes. This allows for a clear comparison of its activity and selectivity.
| Receptor Subtype | Species | Potency (EC50 / pEC50) | Reference |
| P2X1 | Human | pEC50 = 8.74 | [1] |
| P2X2 | Human | pEC50 = 5.26 | [1] |
| P2X3 | Human | pEC50 = 7.10 | [1] |
| P2X2/3 | Human | pEC50 = 7.50 | [1] |
| P2X4 | Human | pEC50 = 6.19 | [1] |
| P2X7 | Human | EC50 = 7 µM | [2][3][4] |
| P2X7 | Rat | EC50 = 3.6 µM | [1][2][5] |
| P2X7 | Mouse | EC50 = 285 µM | [1][2][5] |
Note: Higher pEC50 values and lower EC50 values indicate greater potency. The significant difference in potency for the mouse P2X7 receptor is a critical consideration for species selection in experimental design.
Off-Target Effects
While this compound is a valuable tool for studying P2X7 receptors, it is not entirely selective and can interact with other proteins. Understanding these off-target effects is crucial for accurate data interpretation.
-
P2X1 and P2Y1 Receptor Partial Agonism: this compound exhibits partial agonist activity at P2X1 and P2Y1 receptors.[3] This can be a confounding factor in tissues or cells where these receptors are co-expressed with P2X7.
-
ATPase Photoaffinity Labeling: this compound can be used as a photoaffinity probe to study adenine nucleotide binding to ATPases.[5] This property, while useful in specific experimental contexts, represents an off-target interaction in studies focused on P2X receptor signaling.
-
P2Y11 Receptor Activation: In some cell types, such as lacrimal gland myoepithelial cells, this compound has been shown to activate P2Y11 receptors.[6]
Mandatory Visualizations
P2X7 Receptor Signaling Pathway Activated by this compound
Caption: this compound-induced P2X7 receptor signaling cascade.
Experimental Workflow for Assessing P2X7 Receptor Activity
Caption: Workflow for P2X7 receptor activity assessment.
This compound: Target and Off-Target Interactions
Caption: this compound's primary and off-target interactions.
Experimental Protocols
Patch-Clamp Electrophysiology for P2X7 Receptor Currents
This protocol is designed to measure ion channel currents in response to this compound application in cells expressing P2X7 receptors.
1. Cell Preparation:
-
Culture cells (e.g., HEK293, astrocytes, or microglia) expressing the P2X7 receptor of interest on glass coverslips.
-
Use cells 24-48 hours after plating or transfection.
2. Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, and 2.5 KCl. Adjust pH to 7.4.[2]
-
Pipette Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, and 0.5 CaCl₂. Adjust pH to 7.4.[2]
-
Agonist Solution: Prepare a stock solution of this compound in the external solution. A final concentration of 100 µM is often used for robust activation.[2][7]
3. Recording:
-
Perform whole-cell patch-clamp recordings using an Axopatch 200B amplifier or similar equipment.
-
Hold the cell membrane potential at -60 mV.
-
Apply this compound solution via a perfusion system for 5-10 seconds.[2]
-
Record the inward current generated by the activation of P2X7 receptors.
-
Data can be acquired and analyzed using software such as pClamp.[2]
Calcium Imaging of P2X7 Receptor Activation
This protocol measures changes in intracellular calcium concentration following P2X7 receptor activation by this compound.
1. Cell Preparation:
-
Plate cells expressing P2X7 receptors on glass-bottom dishes suitable for microscopy.
2. Dye Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., 3-5 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
3. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images.
-
Add this compound solution to the dish at the desired final concentration.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Dye Uptake Assay for Pore Formation
Prolonged activation of P2X7 receptors leads to the formation of a large pore permeable to molecules up to 900 Da. This can be assessed using fluorescent dyes such as YO-PRO-1.
1. Cell Preparation:
-
Plate cells in a 96-well plate or on coverslips.
2. Assay:
-
Prepare a solution containing both this compound and a fluorescent dye that cannot cross the plasma membrane of healthy cells (e.g., YO-PRO-1).
-
Incubate the cells with this solution for a defined period (e.g., 15-60 minutes).
-
Wash the cells to remove the extracellular dye.
-
Measure the intracellular fluorescence using a fluorescence plate reader or a microscope. An increase in fluorescence indicates dye uptake through the P2X7 receptor pore.
Conclusion
This compound is an indispensable pharmacological tool for the investigation of P2X7 receptor function. Its high potency at this receptor subtype has facilitated significant advances in our understanding of its physiological and pathological roles. However, researchers must remain cognizant of its species-specific potency differences and its off-target activities to ensure the rigorous and accurate interpretation of experimental data. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in research and drug development.
References
- 1. 4.5. Patch-Clamp Electrophysiology [bio-protocol.org]
- 2. Electrophysiology [bio-protocol.org]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of BzATP in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent agonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in neuroinflammation, immunity, and cell death.[1][2][3] Its high affinity and potency make it an invaluable tool in the study of P2X7 receptor signaling and the development of novel therapeutics targeting this pathway. However, the effective use of this compound in research and drug development necessitates a thorough understanding of its chemical properties and, critically, its stability in solution. This guide provides a comprehensive overview of the chemical characteristics of this compound and detailed insights into its stability under various conditions, supported by experimental protocols and signaling pathway diagrams.
Chemical Properties of this compound
This compound is a synthetic analog of adenosine triphosphate (ATP) characterized by the presence of a benzoylbenzoyl group attached to the ribose moiety. This modification is responsible for its increased potency at the P2X7 receptor compared to ATP.[4]
| Property | Value | References |
| Molecular Formula | C24H24N5O15P3 (free acid) | |
| Molecular Weight | 715.40 g/mol (free acid) | |
| Molecular Weight (Triethylammonium salt) | 1018.97 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (50 mg/mL), DMSO | [5] |
| Purity (typical) | ≥95% (HPLC) | [5] |
| Storage (solid) | -20°C | [5] |
Stability of this compound in Solution
The stability of this compound in solution is a critical factor for the reproducibility and accuracy of experimental results. Its degradation can lead to a loss of potency and the generation of byproducts that may have their own biological activities. The primary routes of degradation are chemical hydrolysis and enzymatic breakdown.
Chemical Stability
The triphosphate chain of this compound is susceptible to hydrolysis, which can be influenced by pH and temperature.
Effect of Temperature: Elevated temperatures accelerate the rate of chemical hydrolysis. Therefore, it is recommended to store this compound solutions at low temperatures to minimize degradation. Stock solutions are typically stored at -20°C or -80°C. For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. Several suppliers recommend that aqueous solutions of this compound should not be stored for more than one day.
Enzymatic Stability
In biological systems, the primary cause of this compound degradation is enzymatic hydrolysis by ectonucleotidases. These cell surface enzymes are responsible for the breakdown of extracellular nucleotides.
Ectonucleotidase-mediated Degradation: this compound is a substrate for various ectonucleotidases, which hydrolyze the triphosphate chain to produce BzADP, BzAMP, and ultimately Bz-adenosine. This enzymatic conversion is a significant consideration in cell-based assays and in vivo studies, as the degradation products may have different or even opposing biological effects. For example, the resulting Bz-adenosine can act on adenosine receptors, potentially confounding the interpretation of results attributed solely to P2X7 receptor activation.
The rate of enzymatic degradation can vary significantly depending on the cell type and tissue, as the expression levels and activity of different ectonucleotidases differ.
Experimental Protocols
Stability-Indicating HPLC Method (General Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound in solution over time and under different conditions. While a specific validated method for this compound is not extensively published, a general approach based on methods for other ATP analogs can be adapted.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically used to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM triethylammonium acetate, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
A typical gradient might run from 5% to 40% B over 20 minutes.
Detection:
-
UV detection at the wavelength of maximum absorbance for this compound (approximately 260 nm).
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired buffer (e.g., PBS, Tris).
-
Incubate aliquots of the solution under the desired stress conditions (e.g., different pH values, temperatures).
-
At specified time points, withdraw a sample and immediately quench any further degradation by freezing or dilution in a cold mobile phase.
-
Inject a fixed volume of the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound by comparing its peak area to a standard curve of freshly prepared this compound solutions of known concentrations.
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for assessing the stability of this compound in solution.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by this compound initiates a cascade of downstream signaling events. The initial opening of the channel leads to an influx of Na+ and Ca2+ and an efflux of K+. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.
Caption: Simplified P2X7 receptor downstream signaling pathway.
This activation triggers multiple intracellular signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), nuclear factor kappa B (NF-κB), and phospholipase D (PLD).[2] A key consequence of P2X7 receptor activation, particularly in immune cells, is the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[2] Prolonged or strong activation can ultimately lead to apoptosis.[1]
Summary and Recommendations
A thorough understanding of the chemical properties and stability of this compound is paramount for its effective use in research and development. Key takeaways include:
-
Storage: this compound as a solid should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C and used within one month. For optimal results, aqueous working solutions should be prepared fresh daily.
-
Stability: this compound is susceptible to both chemical and enzymatic degradation. Its stability is influenced by pH and temperature, with degradation accelerated under acidic conditions and at higher temperatures. In biological systems, enzymatic hydrolysis by ectonucleotidases is a major factor.
-
Experimental Considerations: Researchers should be mindful of the potential for this compound degradation during experiments, especially in long-term cell culture assays or in vivo studies. The use of a validated stability-indicating HPLC method is recommended to monitor the integrity of this compound solutions. The potential contribution of this compound degradation products to the observed biological effects should also be considered.
By adhering to these guidelines and employing appropriate analytical methods, researchers can ensure the quality and reliability of their data when using this potent P2X7 receptor agonist.
References
- 1. iris.unife.it [iris.unife.it]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 5. 2 (3 )-O-(4-Benzoylbenzoyl)adenosine 5 -triphosphate = 93 112898-15-4 [sigmaaldrich.com]
understanding the role of BzATP in purinergic signaling
An In-depth Technical Guide to the Role of BzATP in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (this compound) is a synthetic analogue of adenosine triphosphate (ATP). It serves as a powerful pharmacological tool for investigating purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides. This compound is most renowned as a potent and selective agonist for the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a critical role in immunity, inflammation, and neuropathic pain.[1][2] Compared to the endogenous ligand ATP, this compound exhibits a 5- to 10-fold greater potency at the P2X7R, making it an invaluable asset for studying the receptor's function in various physiological and pathological contexts. This guide provides a comprehensive overview of this compound's interactions with purinergic receptors, its downstream signaling cascades, and its application in experimental models.
Molecular Interactions and Receptor Pharmacology
This compound's primary pharmacological action is the activation of P2X purinergic receptors, a family of ATP-gated ion channels. While it can interact with several P2X subtypes, its highest affinity and potency are for the P2X7 receptor.
Primary Target: The P2X7 Receptor (P2X7R)
This compound is considered the prototypic agonist for the P2X7R. Its activation of the P2X7R is characterized by the rapid opening of a non-selective cation channel, permeable to Na⁺, K⁺, and Ca²⁺.[1] A unique feature of P2X7R activation, particularly with sustained agonist application, is the formation of a larger, non-selective membrane pore capable of passing molecules up to 900 Da in size.[3]
The potency of this compound shows significant variation across different species, a critical consideration for experimental design.[4][5] For instance, the EC₅₀ values for rat P2X7R are substantially lower than for the mouse equivalent, indicating a much higher sensitivity in rats.[4]
Interactions with Other Purinergic Receptors
While most potent at P2X7R, this compound is not entirely selective and can activate other purinergic receptors, albeit typically at different concentrations. It has been shown to exhibit partial agonist activity at P2X1 and P2Y1 receptors. Studies in lacrimal gland myoepithelial cells suggest that this compound can also activate P2Y receptors, contributing to intracellular calcium mobilization.[6] This cross-reactivity underscores the importance of using selective antagonists and appropriate concentration ranges to dissect the specific contributions of P2X7R in a given biological system.
Quantitative Data: Receptor Potency and Efficacy
The following tables summarize key quantitative data regarding the interaction of this compound with purinergic receptors, compiled from various studies.
Table 1: EC₅₀ Values of this compound for P2X7 Receptor Activation
| Species | Receptor | EC₅₀ (μM) | Measurement Method | Reference(s) |
|---|---|---|---|---|
| Human | P2X7 | 7.0 | Not specified | |
| Human | P2X7 | 0.7 | Not specified | [7] |
| Human | P2X7 | 0.9 | YO-PRO-1 Uptake | [5] |
| Rat | P2X7 | 3.6 | Not specified | [7] |
| Rat | P2X7 | 0.25 | YO-PRO-1 Uptake | [5] |
| Mouse | P2X7 | 285 | Not specified | [7] |
| Mouse | P2X7 | 11.7 | YO-PRO-1 Uptake | [5] |
| Mouse | P2X7 (BV2 cells) | 197 | Patch-Clamp |[8] |
Table 2: Comparison of Agonist Potency at P2X7 Receptors
| Agonist | Potency Relative to ATP | Species | Reference(s) |
|---|---|---|---|
| This compound | 5-10x more potent | General | |
| This compound | 5-30x more potent | General | [7] |
| This compound | ~3x more potent | Rat (medullary dorsal horn neurons) | [1] |
| this compound | 80-fold more potent | Rat vs. Mouse |[4] |
Downstream Signaling Pathways
The activation of P2X7R by this compound initiates a complex array of intracellular signaling events that are central to its role in inflammation and cell-to-cell communication.
Canonical P2X7R Signaling: Ion Flux and Pore Formation
The immediate consequence of this compound binding to P2X7R is the opening of its intrinsic ion channel. This leads to a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The rise in intracellular Ca²⁺ acts as a crucial second messenger, triggering numerous downstream events.[9] With prolonged or repeated stimulation, the receptor undergoes a conformational change, leading to the formation of a large, dilated pore. This pore allows for the passage of larger molecules, including dyes like YO-PRO-1, and can ultimately lead to cell death if stimulation is sufficiently intense and sustained.[3]
NLRP3 Inflammasome Activation
One of the most critical downstream effects of P2X7R activation is the assembly and activation of the NLRP3 inflammasome. The K⁺ efflux triggered by this compound is a key signal for this process. The activated inflammasome complex cleaves pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[1][10] This pathway positions this compound as a potent pro-inflammatory stimulus.
Pannexin-1 Hemichannel Opening and Paracrine Signaling
In several cell types, including satellite glial cells (SGCs) of the dorsal root ganglia (DRG), this compound-induced P2X7R activation is coupled to the opening of pannexin-1 (Panx1) hemichannels.[2] Open Panx1 channels allow for the release of ATP from the cell into the extracellular space. This released ATP can then act in a paracrine fashion on adjacent cells, such as neurons, activating other P2X receptors (like P2X3R) and propagating the signal. This mechanism is crucial for neuron-glia communication in sensory ganglia and contributes to pain hypersensitivity.[2]
Experimental Protocols
This compound is widely used in a variety of assays to probe purinergic signaling. Below are methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through P2X7R channels upon activation by this compound.
-
Cell Preparation: HEK293 cells transfected with the P2X7R of interest, or primary cells endogenously expressing the receptor (e.g., microglia), are plated on glass coverslips 24 hours before recording.[11][12]
-
Solutions:
-
External (Bath) Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, 2.5 KCl, adjusted to pH 7.4.[11] To increase P2X7R sensitivity, a low divalent cation solution (zero Ca²⁺/Mg²⁺) can be used.[11]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 0.5 CaCl₂, adjusted to pH 7.4.[11]
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at a holding potential, typically -60 mV.[11][12]
-
Acquire baseline current readings.
-
Apply this compound (e.g., 100 µM) via a superfusion system for a defined period (e.g., 5-10 seconds).[11][13]
-
Record the inward current elicited by this compound.
-
Wash out the agonist with the external solution and allow the current to return to baseline.
-
-
Data Analysis: The peak current amplitude is measured and can be used to construct dose-response curves to determine EC₅₀ values.[8]
Intracellular Calcium Imaging
This method visualizes and quantifies the increase in cytosolic free calcium ([Ca²⁺]i) following P2X7R activation.
-
Cell Preparation: Seed cells onto glass coverslips and culture until they reach the desired confluency.[6]
-
Dye Loading:
-
Imaging Procedure:
-
Mount the coverslip in an imaging chamber on a fluorescence microscope.
-
Continuously perfuse with the buffer to remove extracellular dye and establish a stable baseline fluorescence signal.
-
Acquire baseline images.
-
Switch the perfusion to a buffer containing the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm).[6]
-
-
Data Analysis: The ratio of fluorescence intensities (e.g., F340/F380) is calculated and converted to [Ca²⁺]i concentration. The peak increase in [Ca²⁺]i over baseline is the primary readout.[6][9]
Cell Viability and Death Assays
Given this compound's ability to induce cell death via P2X7R, simple viability assays are often employed.
-
Experimental Setup: Plate cells and allow them to adhere. Starve cells of serum for 24 hours to halt proliferation.[14][15]
-
Treatment:
-
Treat cells with this compound (e.g., 300 µM) in a suitable medium (e.g., Locke's medium) for a defined period (e.g., 5 hours).[14][15]
-
For antagonist studies, pre-incubate with the antagonist (e.g., OxATP) for 1 hour before adding this compound.[14][15]
-
Remove the treatment medium and replace it with serum-free medium for a longer incubation period (e.g., 48 hours).[14][15]
-
-
Viability Measurement (Trypan Blue Staining):
-
Harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (viable cells / total cells) x 100%.[14][15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physoc.org [physoc.org]
- 5. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiology [bio-protocol.org]
- 12. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 15. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of BzATP on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanisms by which 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) influences intracellular calcium ([Ca²⁺]i) levels. We will explore the core signaling pathways, present quantitative data on its potency, and provide detailed experimental protocols for studying its effects.
Introduction: this compound as a Potent Purinergic Agonist
This compound is a potent agonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The activation of the P2X7 receptor by this compound initiates a rapid influx of cations, most notably Ca²⁺, into the cell. This initial influx can trigger a cascade of downstream signaling events, including the release of calcium from intracellular stores, leading to a significant and often sustained elevation of cytosolic calcium. Understanding the dynamics of this process is crucial for research in immunology, neuroscience, and oncology, where the P2X7 receptor plays a significant role.
Core Signaling Pathways of this compound-Induced Calcium Mobilization
The primary mechanism of this compound-induced intracellular calcium elevation is through the direct activation of the P2X7 receptor. However, the complete picture involves both extracellular influx and release from internal stores.
Primary Pathway: P2X7-Mediated Calcium Influx
Upon binding of this compound, the P2X7 receptor channel opens, allowing for the rapid influx of extracellular Ca²⁺ down its electrochemical gradient. This is the initial and principal component of the calcium response. Prolonged activation of the P2X7 receptor can also lead to the formation of a larger, non-selective pore, which further contributes to ion flux.
Secondary Pathway: Calcium-Induced Calcium Release (CICR)
The initial influx of Ca²⁺ through the P2X7 receptor can trigger the release of additional Ca²⁺ from the endoplasmic reticulum (ER), a phenomenon known as calcium-induced calcium release (CICR). While the direct link between P2X7 and the phospholipase C (PLC) / inositol trisphosphate (IP3) pathway is not as definitively established as it is for P2Y receptors, evidence suggests that the initial Ca²⁺ transient can sensitize IP3 receptors on the ER, leading to the release of stored calcium. Some studies in specific cell types, like rat cerebellar astrocytes, have shown that the calcium response to this compound has both an ionotropic component (dependent on extracellular calcium) and a metabotropic component (sensitive to PLC inhibition), suggesting a potential cross-talk between P2X7 and P2Y receptor signaling pathways.
Role of Pannexin-1
The protein pannexin-1 is often co-expressed and functionally associated with the P2X7 receptor. Pannexin-1 can form its own channels that contribute to ATP release and the propagation of calcium waves between cells. Its interaction with P2X7 can modulate the receptor's function, including the formation of the large pore and subsequent downstream signaling.
Signaling Pathway Diagram
Caption: this compound-induced calcium signaling pathway.
Quantitative Data: Potency of this compound
The half-maximal effective concentration (EC₅₀) of this compound for inducing calcium mobilization varies depending on the species and the cell type, largely due to differences in P2X7 receptor orthologs. The following table summarizes reported EC₅₀ values.
| Cell Type/Receptor | Species | EC₅₀ for Ca²⁺ Mobilization/Current | Reference(s) |
| HEK293 cells expressing P2X7 | Rat | 3.6 µM | [1][2] |
| HEK293 cells expressing P2X7 | Human | 5.5 - 7.0 µM | [3][4] |
| HEK293 cells expressing P2X7 | Mouse | 83 - 285 µM | [1][2][3][4] |
| Primary Astrocytes | Mouse | ~10 µM | [5] |
| C2-OB Osteoblastic Cells | Not Specified | 26.4 µM | [6] |
Note: EC₅₀ values can be influenced by experimental conditions such as the composition of the extracellular buffer.
Experimental Protocols
Measuring this compound-induced intracellular calcium mobilization is commonly performed using fluorescent calcium indicators. Below are detailed protocols for two widely used dyes, Fluo-4 AM and Fura-2 AM.
Protocol 1: Measurement of [Ca²⁺]i using Fluo-4 AM in HEK293 Cells
This protocol is suitable for high-throughput screening using a fluorescence plate reader.
Materials:
-
HEK293 cells stably expressing the P2X7 receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound stock solution
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed HEK293-P2X7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For each plate, mix an appropriate volume of Fluo-4 AM stock with an equal volume of 20% Pluronic F-127.
-
Dilute this mixture into Assay Buffer to a final Fluo-4 AM concentration of 2-5 µM. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Washing: Remove the dye loading solution and wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3).
-
Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Add this compound at the desired concentration (prepared in Assay Buffer) and continue recording the fluorescence signal for several minutes to capture the peak and subsequent decay of the calcium response.
-
Protocol 2: Ratiometric [Ca²⁺]i Measurement using Fura-2 AM in Primary Astrocytes
This protocol is designed for fluorescence microscopy, allowing for the analysis of calcium dynamics in individual cells.
Materials:
-
Primary astrocyte cultures on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with HEPES)
-
This compound stock solution
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Assay Buffer.
-
Incubate the astrocyte-laden coverslips in the loading solution for 45-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the coverslips twice with Assay Buffer.
-
Incubate in fresh Assay Buffer for at least 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Continuously perfuse with Assay Buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm, collecting the emission at 510 nm.
-
Introduce this compound into the perfusion solution at the desired concentration.
-
Continue to acquire images to record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
Experimental Workflow Diagram
Caption: General workflow for measuring this compound-induced calcium mobilization.
Conclusion
This compound is a powerful tool for investigating P2X7 receptor function and its role in calcium signaling. Its ability to induce a robust and multifaceted calcium response, involving both influx and release from intracellular stores, makes it a key compound in the study of purinergic signaling. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex role of this compound and the P2X7 receptor in cellular physiology and pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. P2X7 Receptor-Mediated Release of Excitatory Amino Acids from Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity P2Y2 and low-affinity P2X7 receptor interaction modulates ATP-mediated calcium signaling in murine osteoblasts | PLOS Computational Biology [journals.plos.org]
Methodological & Application
Application Note and Protocol: BzATP-Induced Cytokine Release in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) acts as a danger-associated molecular pattern (DAMP), signaling cellular stress or injury to the immune system. Macrophages, key players in innate immunity, express the purinergic receptor P2X7 (P2X7R), which is a ligand-gated ion channel with a low affinity for ATP. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent and selective agonist of the P2X7R.[1][2] Activation of P2X7R by this compound triggers a cascade of intracellular events, culminating in the processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4] This process is often dependent on the activation of the NLRP3 inflammasome, a multiprotein complex that facilitates the activation of caspase-1.[3][5] This application note provides a detailed protocol for inducing and measuring cytokine release in macrophages using this compound and summarizes expected quantitative outcomes.
Signaling Pathway of this compound-Induced Cytokine Release
This compound binding to the P2X7R on macrophages initiates the opening of a non-selective cation channel, leading to K+ efflux and Ca2+ and Na+ influx.[6] The resulting low intracellular K+ concentration is a critical signal for the assembly and activation of the NLRP3 inflammasome.[6] This complex, in turn, activates pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4] P2X7R activation can also stimulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are involved in the transcriptional regulation of pro-inflammatory cytokines.[3][8]
Caption: this compound signaling pathway in macrophages.
Experimental Protocol
This protocol describes the induction of cytokine release in a human monocytic cell line (THP-1) differentiated into macrophages. The same general principles can be applied to primary human or murine macrophages, with adjustments to cell culture conditions.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (this compound)
-
Phosphate-Buffered Saline (PBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human IL-1β (or other cytokines of interest)
Procedure:
-
Macrophage Differentiation (Day 1-3):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 cells into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
After incubation, remove the PMA-containing medium and wash the cells gently with warm PBS. Add fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Day 4):
-
The expression of pro-IL-1β is low in resting macrophages and requires a primary stimulus ("priming").
-
Prime the differentiated THP-1 macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Stimulation (Day 4):
-
Prepare a stock solution of this compound in sterile water or PBS.
-
After the priming step, remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Add this compound to the desired final concentration. A typical concentration range for stimulating macrophages is 100-300 µM.[1][9]
-
Incubate for 30 minutes to 1 hour for IL-1β release.[1][3] Incubation times may need to be optimized depending on the specific cytokine and cell type.
-
-
Sample Collection (Day 4):
-
Following incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.
-
Transfer the cleared supernatants to fresh tubes and store at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IL-1β (or other cytokines) in the collected supernatants using a commercially available ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Experimental Workflow
Caption: Experimental workflow for this compound-induced cytokine release.
Data Presentation
The following table summarizes representative quantitative data for cytokine release following this compound stimulation of macrophages primed with a TLR agonist (e.g., LPS). Values are presented as fold-change relative to primed but unstimulated cells.
| Cell Type | Priming Agent | This compound Concentration | Cytokine | Fold Increase (vs. Primed Control) | Reference |
| Human Microglia | 1 µg/mL LPS (24h) | 300 µM (30 min) | IL-1α | 1.6 | [1] |
| Human Microglia | 1 µg/mL LPS (24h) | 300 µM (30 min) | IL-1β | 3.9 | [1] |
| Human Microglia | 10 µM Aβ(1-42) (24h) | 300 µM (30 min) | IL-1α | 1.5 | [1] |
| Human Microglia | 10 µM Aβ(1-42) (24h) | 300 µM (30 min) | IL-1β | 3.5 | [1] |
| THP-1 Macrophages | 50 ng/mL LPS (30 min) | 100 µM | IL-1β | ~3-4 | [10] |
| Murine BMDMs | LPS | 300 µM (30 min) | IL-1β | Significant Increase | [9] |
BMDMs: Bone Marrow-Derived Macrophages
Concluding Remarks
This protocol provides a robust framework for studying P2X7R-mediated inflammation in macrophages. Researchers can adapt this methodology to investigate the effects of novel P2X7R antagonists or to explore the role of this pathway in various disease models. Careful optimization of cell density, priming conditions, and this compound concentration is recommended for achieving reproducible and significant results. The measurement of cytokine release can be performed using various techniques, including ELISA, multiplex bead arrays, or intracellular cytokine staining followed by flow cytometry.[11][12]
References
- 1. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Utilizing BzATP in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-(4-Benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) is a potent and selective agonist for the P2X7 receptor (P2X7R), a key player in the inflammatory cascade.[1] Activation of the P2X7R by this compound triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[1] This makes this compound an invaluable tool for inducing and studying acute inflammation in various in vivo mouse models, providing a platform to investigate inflammatory mechanisms and evaluate the efficacy of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for the use of this compound in common mouse models of inflammation.
Mechanism of Action: P2X7R-Mediated Inflammation
This compound mimics the action of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells. Binding of this compound to the P2X7R, an ATP-gated ion channel, leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ionic dysregulation is a critical signal for the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation.
Caption: P2X7R Signaling Pathway Activated by this compound.
Data Presentation: this compound Dosage and Administration in Murine Models
The following table summarizes various reported dosages and administration routes for this compound in in vivo mouse and rat models of inflammation and pain. It is crucial to perform dose-response studies to determine the optimal concentration for a specific animal model and experimental setup.
| Animal Model | Administration Route | This compound Dose | Mouse/Rat Strain | Key Findings & Inflammatory Markers |
| General Inflammation | Intraperitoneal (i.p.) | 1 mg/kg (daily for 7 days) | C57BL/6J Mice | Increased oxygen consumption and energy metabolism.[2] |
| Neuropathic Pain | Intrathecal (i.t.) | 100 µM (for microglial stimulation prior to transfer) | Sprague-Dawley Rats | Adoptive transfer of this compound-stimulated microglia induced mechanical allodynia.[3] |
| Neuropathic Pain | Intrathecal (i.t.) | 1-5 µ g/mouse | ddY Mice | Induced thermal hyperalgesia.[4] |
| Paw Edema | Subcutaneous (s.c.) | 10-300 nmol/paw | Sprague-Dawley Rats | Dose-dependent increase in paw flinching (nociception). |
| Airway Inflammation | Intranasal | Not specified for this compound, but ATP used to induce P2X7R activation | Mice | P2X7R activation detected by TO-PRO™-3 uptake in lung immune cells.[5] |
Experimental Protocols
This compound-Induced Paw Edema Model
This model is a common acute inflammatory model to assess the efficacy of anti-inflammatory compounds.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Insulin syringes with 29-30G needles
Protocol:
-
Animal Acclimatization: Acclimatize mice to the experimental environment for at least 3 days prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile saline. For a 100 nmol/50 µL dose, dissolve the appropriate amount of this compound in saline. Vortex to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Baseline Measurement: Measure the baseline paw volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
This compound Administration: Inject 50 µL of the this compound solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 30 min, 1, 2, 4, and 6 hours) post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline for each time point.
Caption: Experimental Workflow for this compound-Induced Paw Edema.
Intraperitoneal (i.p.) this compound Administration for Systemic Inflammation
This protocol is suitable for studying systemic inflammatory responses and cytokine release.
Materials:
-
This compound
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
C57BL/6J mice (15 weeks old)
-
Tuberculin syringes with 27G needles
Protocol:
-
Animal Acclimatization: House mice in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 100-200 µL).
-
This compound Administration: Administer this compound via intraperitoneal injection. For chronic studies, this can be repeated daily.[2]
-
Sample Collection: At the desired time point post-injection (e.g., 2, 4, 24 hours), euthanize the mice.
-
Outcome Measures:
-
Peritoneal Lavage: Collect peritoneal fluid to measure inflammatory cell infiltration (e.g., by flow cytometry) and local cytokine levels (e.g., by ELISA for IL-1β, TNF-α).
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis.
-
Tissue Harvest: Harvest organs of interest (e.g., spleen, liver) for histological analysis or measurement of inflammatory gene expression by qPCR.
-
Intrathecal (i.t.) this compound Administration for Neuroinflammation and Pain Models
This method delivers this compound directly to the spinal cord and is used to study neuroinflammatory processes and pain hypersensitivity. Note: This is a technically demanding procedure that requires appropriate training and ethical approval.
Materials:
-
This compound
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Hamilton syringe with a 30G needle
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Anesthesia: Anesthetize the mouse with isoflurane.
-
Injection Site Preparation: Shave the area over the lumbar spine.
-
Intrathecal Injection: Carefully insert the Hamilton syringe needle between the L5 and L6 vertebrae. A characteristic tail flick confirms entry into the intrathecal space.[6]
-
This compound Administration: Slowly inject a small volume (typically 5-10 µL) of the this compound solution.[6]
-
Behavioral Testing: Assess nociceptive responses, such as thermal hyperalgesia (Hargreaves test) or mechanical allodynia (von Frey filaments), at various time points post-injection.[3][4]
-
Tissue Collection: At the end of the experiment, spinal cord tissue can be collected for analysis of glial activation (Iba1, GFAP staining) or cytokine expression.
Logical Relationships in this compound-Induced Inflammation Models
The following diagram illustrates the logical flow from this compound administration to the measurable outcomes in a typical in vivo inflammation experiment.
Caption: Logical Flow of this compound-Induced Inflammation In Vivo.
Concluding Remarks
This compound is a powerful tool for inducing P2X7R-dependent inflammation in vivo. The protocols outlined above provide a starting point for researchers. It is essential to optimize parameters such as dose, timing, and outcome measures for each specific experimental context. Careful consideration of the administration route is critical as it will determine the localized or systemic nature of the inflammatory response. By leveraging these models, researchers can gain valuable insights into the pathophysiology of inflammatory diseases and accelerate the development of novel therapeutic interventions.
References
- 1. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 2. Stimulation of P2X7 Enhances Whole Body Energy Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecal delivery of a palmitoylated peptide targeting Y382-384 within the P2X7 receptor alleviates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pathway of thermal hyperalgesia by intrathecal administration of α,β-methylene ATP in mouse spinal cord: Involvement of the glutamate-NMDA receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Optimal BzATP Concentration for P2X7 Receptor Activation in Microglia
Introduction
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in neuroinflammation, primarily expressed on microglia, the resident immune cells of the central nervous system. Its activation triggers a range of cellular responses, from rapid ion flux to membrane permeabilization, inflammasome activation, and cytokine release. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent and widely used synthetic agonist of the P2X7R, exhibiting 5-10 fold greater potency than ATP.
Determining the optimal this compound concentration is critical for achieving desired experimental outcomes, as the cellular response is highly dependent on both the concentration and the duration of the stimulus. Low concentrations may be sufficient to induce cation channel opening, while higher concentrations are typically required for the formation of the associated large membrane pore and subsequent downstream signaling events like NLRP3 inflammasome activation. This document provides a comprehensive guide, including quantitative data and detailed protocols, to assist researchers in selecting the appropriate this compound concentration for their studies on microglial P2X7R activation.
Data Presentation: this compound Concentration and Cellular Effects
The effective concentration of this compound varies significantly based on the microglial cell type (primary cells vs. cell lines), species of origin, and the specific biological endpoint being measured. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Various Microglial Responses
| Biological Readout | Cell Type | This compound Concentration | Stimulation Time | Notes |
| Microglial Activation | Rat Primary Hippocampal Microglia | 100 µM | 2 hours | Induced dynamic retraction of microglial processes. |
| IL-1α & IL-1β Secretion | Human Primary Microglia (LPS-primed) | 300 µM | 30 minutes | Enhanced secretion of IL-1α and IL-1β. |
| Phagocytosis Inhibition | Human Primary Microglia | 300 µM | 16 hours | Significantly inhibited the phagocytosis of E. coli bioparticles. |
| Caspase-1 Activation | Human Primary Microglia | 300 µM | Not Specified | Caused strong activation of caspase-1. |
| Cytokine Release (IL-6, CCL2, TNF-α) | Mouse Primary Microglia | 500 µM | 24 hours | Induced significant release of multiple cytokines. |
| Morphological Change | Humanized Mouse Primary Microglia | Not Specified (Dose-dependent) | 1 hour | Increased the population of round/ameboid microglia. |
| Cell Death/Cytotoxicity | Mouse Primary Microglia | High Doses | Sustained | Sustained activation with high concentrations of this compound leads to microglial cell death. |
| TNF-α Release | Rat Primary Microglia | 100 µM | 3 hours | Stimulated significant TNF-α release. |
Table 2: EC50 Values for this compound-induced P2X7R Activation
| Cell Type/Species | Assay | EC50 Value | Reference |
| Mouse Microglia (BV2 Cell Line) | Patch-clamp (inward currents) | 197 ± 5.1 µM | |
| Rat P2X7 Receptor | Not Specified | 3.6 µM | |
| Human P2X7 Receptor | Not Specified | 7 µM | |
| Mouse P2X7 Receptor | Not Specified | 285 µM |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Measurement of P2X7R Pore Formation via YO-PRO-1 Uptake
This protocol details how to measure the formation of the large conductance pore associated with sustained P2X7R activation using the fluorescent dye YO-PRO-1, which can only enter cells through this pore.
Materials:
-
Microglial cells (e.g., primary microglia or BV2 cells)
-
96-well black, clear-bottom culture plates
-
YO-PRO-1 Iodide (stock solution in DMSO)
-
This compound (stock solution in water or buffer)
-
Extracellular solution (ECS) or HBSS
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Plating: Seed microglial cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Dye Loading:
-
Prepare a working solution of YO-PRO-1 in ECS. A final concentration of 1-5 µM is typical.
-
Gently wash the cells twice with warm ECS.
-
Add 100 µL of the YO-PRO-1 working solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C, protected from light.
-
-
This compound Stimulation:
-
Prepare this compound solutions at 2x the final desired concentrations in ECS. For a dose-response experiment, prepare a range from 20 µM to 1 mM.
-
Add 100 µL of the 2x this compound solution to the corresponding wells containing 100 µL of YO-PRO-1 solution. This will result in the final desired concentration. Include a vehicle control (ECS alone).
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity kinetically over 30-60 minutes.
-
Settings: Excitation ~491 nm, Emission ~509 nm.
-
Alternatively, capture fluorescence images at specific time points using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from vehicle-only wells.
-
Plot the change in fluorescence intensity over time for each this compound concentration.
-
For dose-response curves, plot the peak fluorescence intensity against the this compound concentration.
-
Protocol 2: Quantification of this compound-Induced IL-1β Release
This protocol describes the measurement of IL-1β secretion from microglia, a key downstream event of P2X7R-mediated NLRP3 inflammasome activation. This process requires a "priming" step (Signal 1) typically provided by Toll-like receptor agonists like LPS, followed by the P2X7R activation (Signal 2).
Materials:
-
Microglial cells
-
24-well or 48-well culture plates
-
Lipopolysaccharide (LPS)
-
This compound
-
Serum-free culture medium (e.g., DMEM)
-
Commercially available ELISA kit for the species of interest (e.g., mouse or human IL-1β)
Methodology:
-
Cell Plating: Seed microglial cells in a 24-well plate and grow to ~80-90% confluency.
-
Priming (Signal 1):
-
Replace the culture medium with fresh, serum-free medium.
-
Stimulate the cells with LPS (a typical concentration is 100-1000 ng/mL) for 4-24 hours. This induces the transcription and translation of pro-IL-1β.
-
-
This compound Stimulation (Signal 2):
-
After the priming period, gently wash the cells twice with warm serum-free medium or ECS to remove residual LPS.
-
Add fresh serum-free medium containing the desired concentration of this compound (e.g., 300 µM). Include a control well with LPS priming but without this compound.
-
Incubate for the desired stimulation time (e.g., 30 minutes to 6 hours).
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Centrifuge the tubes at ~1000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to new tubes. Samples can be stored at -80°C or used immediately.
-
-
ELISA:
-
Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit.
-
Follow the manufacturer's instructions precisely for the preparation of standards, sample incubation, and signal detection.
-
-
Data Analysis:
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Results are typically expressed as pg/mL or normalized to the total protein content of the remaining cells in the well.
-
Application Notes and Protocols for BzATP in P2X7 Receptor Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) in the study of the P2X7 receptor (P2X7R) using patch clamp electrophysiology. This compound is a potent agonist of the P2X7 receptor, making it an invaluable tool for characterizing the function and pharmacology of this unique ATP-gated ion channel.
Introduction
The P2X7 receptor is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, neuropathic pain, and cell death.[1][2] Unlike other P2X receptors, P2X7R is activated by high concentrations of extracellular ATP and exhibits unique properties such as channel sensitization and the formation of a large membrane pore upon prolonged activation.[3] this compound is a synthetic analog of ATP that displays higher potency for the P2X7 receptor, making it a preferred agonist for electrophysiological studies.[1]
These application notes provide a comprehensive guide to utilizing this compound in patch clamp experiments to investigate P2X7R activity, including detailed protocols, expected results, and data presentation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-mediated activation of P2X7 receptors from various studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: this compound Potency (EC50) on P2X7 Receptors in Different Cell Types
| Cell Type/Expression System | Species | EC50 (µM) | Reference |
| Mouse Microglia BV2 Cells | Mouse | 197 ± 5.1 | [4][5] |
| HEK-293 cells expressing rat P2X7 | Rat | 3.6 ± 0.2 | [1] |
| HEK-293 cells expressing mouse P2X7 | Mouse | 285 ± 16 | [1] |
| HEK-293 cells expressing mouse P2X7 (A127K mutant) | Mouse | 80 ± 7 | [1] |
| HEK-293 cells expressing mouse P2X7 (A127K/D284N mutant) | Mouse | 5 ± 1 | [1] |
Table 2: Inhibition of this compound-Induced Currents by P2X7 Receptor Antagonists
| Antagonist | Cell Type | This compound Concentration (µM) | IC50 | Reference |
| AZD9056 | Mouse Microglia BV2 Cells | 100 | 1-3 µM | [4] |
| A804598 | Human Macrophages | 300 | Not specified, but shown to block caspase-1 activation | [3] |
| AFC-5128 | Human iPSC-derived neurons | 300 | Not specified, but shown to block Ca2+ influx | [6] |
Signaling Pathways and Experimental Workflow
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by this compound initiates a cascade of downstream signaling events. The following diagram illustrates the key pathways involved.
Caption: this compound-induced P2X7 receptor signaling cascade.
Patch Clamp Electrophysiology Workflow
The following diagram outlines the general workflow for a whole-cell patch clamp experiment to measure this compound-evoked currents through P2X7 receptors.
Caption: Whole-cell patch clamp experimental workflow.
Experimental Protocols
Cell Culture and Preparation
-
For recombinant expression: Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Transfect cells with a plasmid encoding the P2X7 receptor using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
For endogenous expression: Culture BV-2 microglial cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plate cells on glass coverslips 24 hours before the experiment to achieve 50-70% confluency.
Solutions for Patch Clamp Recording
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5.4 KCl
-
1 CaCl2
-
0.5 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolality: ~305 mOsmol/L.
Intracellular (Pipette) Solution (in mM):
-
140 KCl (or CsCl to block K+ channels)
-
10 HEPES
-
10 EGTA
-
2 Mg-ATP
-
0.2 Na-GTP
-
Adjust pH to 7.2 with KOH (or CsOH).
-
Osmolality: ~290 mOsmol/L.
This compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Dilute to the final desired concentration in the extracellular solution immediately before application.
Whole-Cell Patch Clamp Recording Protocol
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the intracellular solution.
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon observing a dimple on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.[4][5]
-
Allow the cell to stabilize for a few minutes before starting the recordings.
-
Apply this compound at the desired concentration using a rapid perfusion system. Application times can range from a few seconds to several minutes depending on the experimental goals.
-
Record the induced inward currents using an appropriate amplifier and data acquisition software.
-
After this compound application, wash the cell with the control extracellular solution until the current returns to baseline.
-
For dose-response experiments, apply increasing concentrations of this compound with washout periods in between.
-
For pharmacological studies, pre-incubate the cells with a P2X7 receptor antagonist for a few minutes before co-applying it with this compound.
Data Analysis
-
Measure the peak amplitude of the this compound-evoked currents.
-
For dose-response analysis, plot the normalized peak current amplitude against the logarithm of the this compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the EC50 and Hill coefficient.
-
For inhibition studies, calculate the percentage of inhibition at different antagonist concentrations and determine the IC50 value.
-
Analyze current kinetics, such as activation and deactivation time constants, as needed.
Concluding Remarks
This compound is a powerful tool for the electrophysiological characterization of the P2X7 receptor. Its high potency allows for the reliable activation of P2X7-mediated currents. The protocols and data provided in these application notes offer a solid foundation for designing and executing patch clamp experiments to investigate the role of the P2X7 receptor in various cellular contexts and for the screening of novel P2X7 receptor modulators. Careful attention to experimental conditions, such as cell type, agonist concentration, and recording solutions, is critical for obtaining reproducible and meaningful results.
References
- 1. physoc.org [physoc.org]
- 2. Dissection of P2X4 and P2X7 Receptor Current Components in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Step-by-Step Guide for BzATP Photoaffinity Labeling of ATPases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding proteins directly within their native environment. 3'-O-(4-Benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) is a widely utilized photoactivatable analog of ATP. Upon irradiation with ultraviolet (UV) light, the benzophenone moiety of this compound forms a highly reactive triplet diradical, which can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding pocket of an ATPase. This allows for the specific and irreversible tagging of ATP-binding proteins. When radiolabeled, for instance with [³²P]this compound, the tagged proteins can be easily visualized and identified.
These application notes provide a comprehensive, step-by-step guide for performing this compound photoaffinity labeling of ATPases, from experimental design to data analysis.
Principle of this compound Photoaffinity Labeling
The process of this compound photoaffinity labeling involves three key stages: equilibration, photoactivation, and analysis. Initially, the biological sample is incubated with this compound, allowing the probe to bind to the ATP-binding sites of ATPases. Following this, the sample is exposed to UV light, typically at a wavelength of 360-365 nm, which activates the benzophenone group and results in covalent cross-linking to the target protein. Finally, the labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and detected, commonly through autoradiography if [³²P]this compound is used.
Experimental Protocols
This section provides detailed methodologies for the key steps in a this compound photoaffinity labeling experiment.
Materials and Reagents
-
This compound (or [³²P]this compound)
-
Biological sample (e.g., isolated mitochondria, cell lysate, purified protein)
-
Incubation Buffer
-
Lysis Buffer
-
SDS-PAGE Sample Loading Buffer
-
Reagents for SDS-PAGE and autoradiography
-
UV light source (e.g., UV cross-linker or handheld UV lamp)
Table 1: Buffer Compositions
| Buffer Type | Component | Concentration |
| Incubation Buffer | HEPES | 10 mM |
| N-methyl-D-glucamine | 5 mM | |
| KCl | 5.6 mM | |
| D-glucose | 10 mM | |
| CaCl₂ | 0.5 mM | |
| Adjust pH to 7.4 | ||
| Lysis Buffer (RIPA) | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| Triton X-100 | 1% (v/v) | |
| Sodium deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| Protease Inhibitor Cocktail | 1x | |
| SDS-PAGE Loading Buffer (2x) | Tris-HCl, pH 6.8 | 125 mM |
| SDS | 4% (w/v) | |
| Glycerol | 20% (v/v) | |
| β-mercaptoethanol | 10% (v/v) | |
| Bromophenol Blue | 0.02% (w/v) |
Step-by-Step Experimental Procedure
Step 1: Sample Preparation
-
Prepare your biological sample. This can be isolated organelles like mitochondria, whole cells, or a purified ATPase.
-
Quantify the protein concentration of your sample using a standard protein assay (e.g., Bradford or BCA). This is crucial for consistent loading in the final SDS-PAGE analysis.
Step 2: Incubation with this compound
-
In a microcentrifuge tube, dilute your protein sample to the desired concentration in ice-cold Incubation Buffer.
-
Add this compound to a final concentration typically ranging from 10 µM to 50 µM. If using radiolabeled [³²P]this compound, it is often mixed with non-labeled this compound to achieve the desired specific activity and final concentration.
-
For control experiments to demonstrate specificity, include a sample with a 10- to 100-fold molar excess of ATP or ADP, added prior to the this compound.
-
Incubate the samples on ice or at room temperature for a predetermined time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached. This step should be performed in the dark to prevent premature photoactivation.
Step 3: UV Cross-linking
-
Place the samples on ice, ensuring the lids of the tubes are open.
-
Position the samples under a UV lamp. The optimal distance from the UV source should be determined empirically but is often in the range of 5-10 cm.
-
Irradiate the samples with UV light at a wavelength of 360-365 nm. The duration of irradiation is a critical parameter that may require optimization, with typical times ranging from 3 to 15 minutes.[1]
Table 2: UV Cross-linking Parameters
| Parameter | Recommended Range/Value | Notes |
| Wavelength | 360-365 nm | This wavelength is optimal for activating the benzophenone moiety while minimizing damage to proteins and nucleic acids.[2] |
| UV Light Source | UV cross-linker (e.g., Stratalinker) or handheld UV lamp | A cross-linker provides more consistent and reproducible irradiation intensity. |
| Irradiation Time | 3 - 15 minutes | This needs to be optimized for the specific protein and experimental setup.[1] |
| Temperature | On ice (4°C) | Helps to maintain protein stability during the irradiation process. |
Step 4: Sample Preparation for SDS-PAGE
-
After UV irradiation, add an equal volume of 2x SDS-PAGE Sample Loading Buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 5 minutes to pellet any insoluble material.
Step 5: SDS-PAGE and Autoradiography
-
Load the supernatant from the previous step onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.
-
Run the gel according to standard procedures.
-
After electrophoresis, fix the gel (e.g., in a solution of methanol and acetic acid) and dry it.
-
For autoradiography, place the dried gel in a cassette with X-ray film. An intensifying screen can be used to enhance the signal from ³²P.
-
Expose the film at -70°C. The exposure time will vary depending on the amount of radioactivity and can range from several hours to several days.
-
Develop the film to visualize the radiolabeled protein bands.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound photoaffinity labeling of an ATPase.
Experimental Workflow
Caption: Experimental workflow for this compound photoaffinity labeling.
Data Presentation and Analysis
The primary output of this experiment is an autoradiogram showing bands corresponding to the proteins that have been covalently labeled with [³²P]this compound. The molecular weight of the labeled protein can be estimated by comparison to a protein ladder. The specificity of the labeling should be confirmed by the absence or significant reduction of the labeled band in the control sample containing excess ATP.
Table 3: Example Data Summary
| Sample | Observed Labeled Band (kDa) | Interpretation |
| ATPase + [³²P]this compound | ~55 | A protein of approximately 55 kDa is labeled. |
| ATPase + [³²P]this compound + excess ATP | No band or very faint band | The labeling is specific to the ATP-binding site. |
| ATPase only (no this compound) | No band | The observed band is dependent on the presence of the photoaffinity probe. |
| [³²P]this compound only (no protein) | No band | The labeling requires the presence of the protein. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No labeled band observed | - Inefficient cross-linking- Low abundance of target protein- this compound degradation | - Optimize UV irradiation time and distance.- Increase the amount of protein in the sample.- Use fresh this compound stock. |
| High background or non-specific labeling | - UV irradiation time is too long- this compound concentration is too high | - Reduce the UV exposure time.- Perform a concentration curve for this compound to find the optimal concentration.- Ensure the control with excess ATP is included to differentiate specific from non-specific binding. |
| Smeared bands on autoradiogram | - Protein degradation- Incomplete denaturation | - Ensure protease inhibitors are always present and samples are kept on ice.- Ensure samples are boiled sufficiently in SDS-PAGE loading buffer. |
Conclusion
This compound photoaffinity labeling is a robust method for identifying and characterizing ATP-binding proteins. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can successfully employ this technique to advance their understanding of the role of ATPases in various biological processes. Careful optimization of parameters such as this compound concentration and UV irradiation time is crucial for achieving specific and reproducible results.
References
Application Notes and Protocols for Studying Inflammasome Activation In Vitro Using BzATP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) to study NLRP3 inflammasome activation in various in vitro cell culture models. This compound, a potent and stable analog of ATP, selectively activates the P2X7 receptor (P2X7R), a key initiator of the NLRP3 inflammasome cascade.[1][2]
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by mediating the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. Its dysregulation is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). This compound serves as a reliable and potent Signal 2 activator through its engagement with the P2X7 receptor.[3][4]
Activation of the P2X7R by this compound triggers a cascade of intracellular events, including potassium efflux, calcium influx, and the production of reactive oxygen species (ROS), which are crucial for the assembly and activation of the NLRP3 inflammasome.[1][5][6] This complex then facilitates the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Key Concepts & Signaling Pathways
The activation of the NLRP3 inflammasome by this compound is a well-defined pathway. The process begins with the binding of this compound to the P2X7 receptor, an ATP-gated ion channel. This binding event leads to the opening of the channel, causing an influx of Ca²⁺ and Na⁺ ions and a significant efflux of K⁺ ions.[1][5][6] The resulting low intracellular potassium concentration is a critical trigger for the assembly of the NLRP3 inflammasome. The activated NLRP3 protein then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the auto-cleavage and activation of caspase-1. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their biologically active forms, which are subsequently released from the cell.
Figure 1: this compound-induced NLRP3 inflammasome activation pathway.
Experimental Protocols
A typical workflow for studying this compound-induced inflammasome activation involves priming the cells with a TLR agonist (e.g., LPS) to upregulate the expression of NLRP3 and pro-IL-1β, followed by stimulation with this compound to activate the inflammasome.
Figure 2: General experimental workflow for studying inflammasome activation.
Protocol 1: In Vitro Inflammasome Activation in Macrophages
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS).
-
This compound triethylammonium salt (Tocris, Cat. No. 2123 or equivalent).[2]
-
Phosphate-buffered saline (PBS).
-
Reagents for downstream analysis (ELISA kit, antibodies for Western blot, LDH assay kit).
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 0.5 - 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (0.1 - 1 µg/mL) for 3-4 hours in serum-free media.
-
Stimulation (Signal 2): Replace the medium with fresh serum-free medium and stimulate the cells with this compound. A dose-response experiment is recommended (e.g., 50 µM, 100 µM, 300 µM).[7][8] The incubation time can range from 30 minutes to 6 hours.[7][8]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay. Centrifuge to remove cell debris.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer with protease inhibitors for Western blot analysis of pro-caspase-1 and cleaved caspase-1.
-
Protocol 2: IL-1β Quantification by ELISA
Procedure:
-
Use a commercially available IL-1β ELISA kit (e.g., from Abcam, R&D Systems, or eBioscience) and follow the manufacturer's instructions.[9][10][11]
-
Briefly, coat a 96-well plate with a capture antibody specific for IL-1β.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate, followed by a TMB substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[9][12]
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 3: Caspase-1 Cleavage Analysis by Western Blot
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample on an 18% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against caspase-1 (recognizing both the pro-form, ~45 kDa, and the cleaved p20 subunit, ~20 kDa) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cytotoxicity Assessment by LDH Assay
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific).[13][14][15]
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate in the dark for 30 minutes at room temperature.[14][16]
-
Add the stop solution and measure the absorbance at 490 nm.[16]
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Data Presentation
The following tables summarize typical experimental conditions and expected quantitative results for this compound-induced inflammasome activation.
Table 1: Recommended this compound Concentrations and Incubation Times for Inflammasome Activation
| Cell Type | Priming Agent (Signal 1) | This compound Concentration | Incubation Time | Key Readouts | Reference |
| A253 cells | LPS (1 µg/mL) | 0.3 mM | 3 hours | Caspase-1 (p20), IL-1β (17kDa) | [7] |
| ARPE-19 cells | IL-1α | 50 - 400 µM | 24 hours | IL-1β release | [17] |
| Human Macrophages | LPS (10 µg/mL) | 300 µM | 30 minutes | IL-1β release, LDH release | [8] |
| Conjunctival cells | None | 100 - 500 µM | Not specified | YO-PRO-1 uptake | [18] |
| Neutrophils | Not specified | Not specified | Not specified | IL-1β secretion | [2] |
Table 2: Example of Expected Quantitative Results
| Treatment | IL-1β Release (pg/mL) | Caspase-1 Cleavage (p20/pro-caspase-1 ratio) | Cytotoxicity (% of max LDH release) |
| Control (Unstimulated) | < 50 | 0.1 | 5-10% |
| LPS only | 50 - 100 | 0.2 | 5-10% |
| LPS + this compound (100 µM) | 500 - 1500 | 1.5 | 20-40% |
| LPS + this compound (300 µM) | 1500 - 5000 | 3.0 | 40-70% |
Note: These values are illustrative and can vary significantly depending on the cell type, donor variability, and specific experimental conditions.
Troubleshooting and Considerations
-
Low IL-1β Release: Ensure efficient priming with LPS, as this is crucial for pro-IL-1β expression. Titrate the LPS concentration and incubation time. Also, confirm the potency of the this compound stock.
-
High Background Cytotoxicity: Optimize cell seeding density and minimize handling stress. Ensure the LDH assay is performed on freshly collected supernatants.
-
Variability between Experiments: Use cells from the same passage number and ensure consistent priming and stimulation conditions. For primary cells, expect donor-to-donor variability.
-
Divalent Cations: The presence of divalent cations like Ca²⁺ and Mg²⁺ can inhibit P2X7 receptor activation.[18] For maximal stimulation, experiments can be performed in media with reduced divalent cation concentrations, though this may also affect cell health.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of NLRP3 inflammasome activation and explore its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 3. P2RX7 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unife.it [iris.unife.it]
- 7. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. abcam.com [abcam.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for BzATP-Induced IL-1β Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), to induce the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This process is a cornerstone for studying inflammasome activation, particularly the NLRP3 inflammasome, and for screening potential therapeutic modulators of this pathway.
Introduction
Interleukin-1β is a critical mediator of inflammation and is implicated in a wide array of inflammatory diseases. Its secretion is a tightly regulated two-step process. The first signal, often provided by microbial products like lipopolysaccharide (LPS), primes the system by inducing the transcription and translation of pro-IL-1β, the inactive precursor form of the cytokine, and components of the NLRP3 inflammasome. The second signal, which can be triggered by a variety of stimuli including extracellular ATP, leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its mature, secretable form.[1]
This compound is a stable and potent analog of ATP that selectively activates the P2X7 receptor, an ATP-gated ion channel.[2] Activation of the P2X7 receptor by this compound triggers downstream signaling events, including potassium efflux, which is a key trigger for NLRP3 inflammasome assembly and subsequent IL-1β release.[1] This makes this compound a reliable and widely used tool to study the mechanisms of IL-1β processing and secretion in a controlled in vitro setting.
Signaling Pathway of this compound-Induced IL-1β Secretion
The canonical pathway for this compound-induced IL-1β secretion involves a two-signal model. The first signal, typically a Toll-like receptor (TLR) agonist, initiates the "priming" phase. The second signal, this compound, activates the P2X7 receptor to trigger inflammasome activation and IL-1β processing and release. Recent studies have also suggested the existence of NLRP3-independent pathways for P2X7-mediated IL-1β release in human macrophages.[3]
Caption: Canonical signaling pathway for this compound-induced IL-1β secretion.
Experimental Protocols
A typical experiment to induce IL-1β secretion using this compound involves two main steps: a priming phase followed by a this compound stimulation phase. The following protocols are generalized from multiple sources and can be adapted for specific cell types and experimental questions.
General Experimental Workflow
Caption: General workflow for this compound-induced IL-1β secretion experiments.
Protocol 1: IL-1β Induction in Monocytic Cell Lines (e.g., THP-1, U937)
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL and treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours before priming.
-
-
Priming Step:
-
This compound Stimulation:
-
Supernatant Collection and Analysis:
-
Following incubation, centrifuge the culture plates or tubes to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: IL-1β Induction in Primary Human Peripheral Blood Monocytes
-
Isolation of Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Enrich for monocytes using negative magnetic selection kits.[1]
-
-
Priming Step:
-
Prime the isolated monocytes with a low concentration of LPS (e.g., 1 ng/mL) for 3 hours.[1]
-
-
This compound Stimulation:
-
Stimulate the primed monocytes with this compound (a common concentration is 100 µM) for 30 minutes.[1]
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant by centrifugation.
-
Measure the amount of secreted IL-1β using an ELISA kit.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced IL-1β secretion.
Table 1: this compound Treatment Conditions and IL-1β Secretion in Different Cell Types
| Cell Type | Priming Agent (Concentration, Time) | This compound Concentration | This compound Incubation Time | Outcome | Reference |
| Human Retina (HORCs) | Endogenous priming assumed | 100 µM | 36 hours | Significant increase in IL-1β secretion | [8] |
| Mouse Aortic Rings | LPS (100 µg/mL, 24 hours) | 150 µM | 24 hours | Augmented LPS-induced IL-1β release | [9] |
| THP-1 Macrophages | Pam3CSK4 | Not specified | Not specified | Robust IL-1β release | [5] |
| A532 Cells (Head and Neck Cancer) | LPS | 0.3 mM (300 µM) | 3 hours | Increased expression of pro-IL-1β and release of active IL-1β | [6] |
| U937 Monocytic Cells | LPS (1 µg/mL, 5 hours) | 100 µM | 30 minutes | Triggered IL-1β release | [4] |
| Human Primary Monocytes | LPS (1 ng/mL, 3 hours) | Not specified | 30 minutes | Stimulated IL-1β secretion | [1] |
| Human Microglia | LPS (1 µg/mL, 24 hours) | 300 µM | 30 minutes | 3.9-fold enhancement of IL-1β secretion | [7] |
| Human Microglia | Aβ(1-42) (10 µM, 24 hours) | 300 µM | 30 minutes | 3.5-fold enhancement of IL-1β secretion | [7] |
Table 2: Effects of Inhibitors on this compound-Induced IL-1β Secretion
| Cell Type | Inhibitor | Target | Effect on IL-1β Secretion | Reference |
| Human Retina (HORCs) | BBG (1 µM) | P2X7 Receptor | Inhibited this compound-induced increase in IL-1β | [8] |
| Mouse Aortic Rings | oATP (50 µM) | P2X7 Receptor | Inhibited this compound-augmented IL-1β release | [9] |
| THP-1 Macrophages | Pep19–2.5 (18 µM) | P2X7 Receptor | Reduced this compound-induced IL-1β release to 64% | [5] |
| Primary Monocytes | Pep19–2.5 (18 µM) | P2X7 Receptor | Reduced this compound-induced IL-1β release to 55% | [5] |
| A532 Cells | oATP (20 µM) | P2X7 Receptor | Blocked P2X7R activation | [6] |
| A532 Cells | MCC950 (10 µM) | NLRP3 Inflammasome | Specifically inhibits NLRP3 activation | [6] |
| U937 Monocytic Cells | SNAP (NO donor) | Downstream signaling | Concentration-dependently inhibited this compound-induced IL-1β release | [4] |
| Human Primary Monocytes | KN62 | P2X7 Receptor | Completely blocked this compound-induced IL-1β secretion | [1] |
| Human Microglia | Oxidized ATP | P2X7 Receptor | Completely reversed this compound-induced IL-1β secretion | [7] |
Note: The optimal concentrations of priming agents, this compound, and inhibitors, as well as incubation times, may vary depending on the specific cell type, cell passage number, and experimental conditions. It is highly recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific experimental setup.
References
- 1. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. P2X7 receptor activation amplifies lipopolysaccharide-induced vascular hyporeactivity via interleukin-1β release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Systemic BzATP Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the systemic administration of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) in rodent models. This compound is a potent agonist of the P2X7 receptor, a key player in inflammatory and nociceptive signaling pathways. Understanding the systemic effects of P2X7 activation is crucial for research in pain, inflammation, and various other pathological conditions.
Introduction to Systemic this compound Administration
Systemic administration of this compound in rodents is a valuable tool to investigate the widespread physiological and pathophysiological roles of the P2X7 receptor. Activation of this receptor by this compound triggers a cascade of downstream signaling events, leading to diverse systemic effects, including modulation of inflammation, nociception, and metabolism. The choice of administration route is critical and depends on the specific research question, the desired pharmacokinetic profile, and the target organ system.
Data Presentation: Systemic Effects of this compound
The systemic administration of this compound in rodents elicits a range of quantifiable physiological responses. The following tables summarize key quantitative data from various studies.
Table 1: Inflammatory Response to Systemic this compound Administration in Rodents
| Species | Administration Route | Dose | Time Point | Cytokine | Change from Control | Reference |
| Rat | Intra-articular | 225 µ g/knee | - | TNF-α | Increased | [1] |
| Rat | Intra-articular | 225 µ g/knee | - | IL-1β | Increased | [1] |
| Rat | Intra-articular | 225 µ g/knee | - | IL-6 | Increased | [1] |
| Mouse | Cell Culture (LPS primed) | - | 1 hour | IL-1β | Increased | [2] |
| Mouse | Cell Culture (LPS primed) | - | 1 hour | IL-6 | Increased | [2] |
| Mouse | Cell Culture (LPS primed) | - | 1 hour | TNF-α | Increased | [2] |
| Mouse | Cell Culture | - | - | IL-4 | Decreased | [2] |
Table 2: Nociceptive and Metabolic Responses to Systemic this compound Administration in Rodents
| Species | Administration Route | Dose | Effect | Measurement | Reference |
| Rat | Subcutaneous (paw) | 100-1000 nmol | Acute Nociception | Paw Flinching | [3] |
| Mouse | Intraperitoneal | 1 mg/kg (daily for 7 days) | Increased Energy Metabolism | Oxygen Consumption | [4] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are crucial for reproducible experimental outcomes.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is suitable for studies investigating the systemic inflammatory and metabolic effects of this compound.
Materials:
-
This compound (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Appropriate animal restraint device
-
Analytical balance and sterile microcentrifuge tubes
Procedure:
-
Animal Preparation:
-
Acclimatize adult C57BL/6J mice (15 weeks old) to the housing conditions for at least one week prior to the experiment.[4]
-
Handle mice gently to minimize stress.
-
-
This compound Solution Preparation:
-
On the day of injection, prepare a fresh solution of this compound.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the this compound in sterile 0.9% saline to the desired final concentration (e.g., for a 1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 0.25 mg/mL).
-
Ensure complete dissolution by vortexing briefly. Keep the solution on ice until use.
-
-
Injection Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 10-30 degree angle into the peritoneal cavity.[5]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and smoothly. The typical injection volume for a mouse is 100-200 µL.[5]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration of this compound in Rats for Nociception Studies
This protocol is designed to induce a localized nociceptive response by activating P2X7 receptors on sensory neurons.
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline solution[3]
-
Sterile insulin syringes (29G)[3]
-
Appropriate animal restraint device
-
Analytical balance and sterile microcentrifuge tubes
Procedure:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Acclimatize the animals to the experimental setup to minimize stress-induced analgesia.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in sterile 0.9% saline.
-
Dilute the stock solution to the desired final concentrations (e.g., to deliver 100-1000 nmol in a 50 µL injection volume).
-
Keep the solutions on ice until use.
-
-
Injection Procedure:
-
Gently restrain the rat.
-
Using an insulin syringe, inject a total volume of 50 µL of the this compound solution subcutaneously into the dorsal surface of the hind paw.[3]
-
Immediately after injection, place the rat in an observation chamber.
-
Record nociceptive behaviors, such as paw flinching, lifting, or licking, for a defined period (e.g., 15-20 minutes).[3]
-
Visualization of Signaling Pathways and Workflows
To better understand the mechanisms of this compound action and the experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 3. Modulation of this compound and formalin induced nociception: attenuation by the P2X receptor antagonist, TNP-ATP and enhancement by the P2X3 allosteric modulator, cibacron blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Cortical Neurons using BzATP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium imaging is a powerful technique to investigate the intracellular signaling of neurons. One important signaling molecule in the central nervous system is the P2X7 receptor (P2X7R), an ATP-gated ion channel. BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent agonist of the P2X7 receptor and is often used to study its function. Activation of P2X7R by this compound leads to a rapid influx of calcium ions (Ca²⁺), which can be visualized using calcium-sensitive fluorescent dyes.[1][2] This application note provides a detailed protocol for performing calcium imaging experiments using this compound in cultured cortical neurons.
Principle of the Assay
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in cortical neurons upon stimulation with this compound. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the fluorescent Ca²⁺ indicator Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly, allowing for the real-time monitoring of intracellular calcium dynamics. The change in fluorescence is typically expressed as the ratio ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.[1][3]
Data Presentation
The following tables summarize quantitative data related to the use of this compound in calcium imaging experiments.
Table 1: this compound Concentration and Receptor Affinity
| Parameter | Species | Value | Cell Type | Reference |
| EC₅₀ | Rat | 3.6 µM | HEK293 | [4] |
| EC₅₀ | Human | 7 µM | HEK293 | |
| EC₅₀ | Mouse | 285 µM | HEK293 | [4][5] |
| Effective Concentration Range | Mouse | 5 - 500 µM | DRG Neurons | [6] |
Note: EC₅₀ values can vary depending on the cell type and experimental conditions. The data for DRG neurons is provided as a reference for neuronal responses.
Table 2: Typical Calcium Imaging Experimental Parameters
| Parameter | Description | Typical Value |
| Dye Loading Concentration | Concentration of Fluo-4 AM for loading | 1-5 µM |
| Loading Time | Incubation time for dye loading | 30-45 minutes |
| Loading Temperature | Temperature during dye loading | 37°C |
| De-esterification Time | Time for cleavage of the AM ester | 20-30 minutes |
| Imaging Buffer | Physiological saline solution | Tyrode's solution or HBSS |
| This compound Stimulation | Duration of this compound application | 30 seconds - 5 minutes |
| Image Acquisition Rate | Frequency of image capture | 0.5 - 2 Hz |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by this compound initiates a cascade of intracellular events. Initially, it opens a small cation-selective channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[7] Prolonged activation can lead to the formation of a larger, non-selective pore, a process that may involve the recruitment of pannexin-1 channels. This large pore allows the passage of molecules up to 900 Da.[7] The increase in intracellular Ca²⁺ can then trigger various downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2, which can influence gene expression and cell survival.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7 Receptor-Mediated Release of Excitatory Amino Acids from Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. This compound Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal P2X7 Receptor: Involvement in Neuronal Physiology and Pathology | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Measuring BzATP-Evoked Currents in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenopus laevis oocytes are a widely used and effective heterologous expression system for studying the function of ion channels and membrane receptors.[1] Their large size facilitates the injection of complementary RNA (cRNA) and subsequent electrophysiological recordings.[1] One such receptor of significant interest is the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent agonist of the P2X7R, often used to elicit channel activity for research and drug screening purposes.
These application notes provide a detailed protocol for the expression of P2X7 receptors in Xenopus oocytes and the subsequent measurement of this compound-evoked currents using the two-electrode voltage-clamp (TEVC) technique. This method allows for the functional characterization of the P2X7R and the screening of potential modulators.
Data Presentation
The following table summarizes key quantitative data for the experimental setup for measuring this compound-evoked currents in oocytes expressing P2X7 receptors.
| Parameter | Value | Notes |
| Oocyte Preparation | ||
| Collagenase Concentration | 0.5 - 2 mg/mL | For enzymatic defolliculation of oocytes. |
| Collagenase Incubation Time | 30 - 90 minutes | At room temperature, until follicles are visibly separated. |
| Oocyte Incubation Temperature | 18°C | For maintaining healthy oocytes post-injection. |
| cRNA Injection | ||
| cRNA Concentration | 0.001 - 1 µg/µL | Optimal concentration should be determined empirically. |
| Injection Volume | 46 - 50 nL | Per oocyte. |
| Incubation Time Post-Injection | 2 - 7 days | To allow for sufficient expression of the P2X7 receptor. |
| Two-Electrode Voltage Clamp (TEVC) | ||
| Holding Potential | -40 to -80 mV | A holding potential of -60 mV is commonly used. |
| This compound Concentration Range | 10 - 300 µM | For generating dose-response curves. A concentration of 100 µM is often used for single-point measurements. |
| Agonist Application | Perfusion | Allows for rapid application and washout of this compound. |
| Microelectrode Resistance | 0.5 - 5 MΩ | Filled with 3 M KCl. |
| Recording Solution | ND96 or Normal Frog Ringer (NFR) | Isotonic solutions to maintain oocyte health during recording. |
| Data Acquisition & Analysis | ||
| Sampling Rate | 1 - 10 kHz | Dependent on the kinetics of the current. |
| Filtering | 0.5 - 2 kHz | To reduce noise. |
| Data Analysis Software | pCLAMP, AxoScope, or similar | For measuring current amplitude, kinetics, and generating dose-response curves. |
Experimental Protocols
I. Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting : Surgically remove ovarian lobes from an anesthetized adult female Xenopus laevis.
-
Defolliculation :
-
Separate the ovarian lobes into smaller clusters.
-
Incubate the clusters in a calcium-free solution (e.g., OR2) containing collagenase (1-2 mg/mL) for 1-2 hours with gentle agitation.
-
Monitor the dissociation of the follicular layer under a dissecting microscope.
-
Once defolliculated, thoroughly wash the oocytes with a calcium-containing solution (e.g., ND96) to remove the collagenase.
-
-
Oocyte Selection : Select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal and vegetal poles.
-
Incubation : Maintain the selected oocytes in Modified Barth's Solution (MBS) supplemented with antibiotics at 18°C.
II. cRNA Preparation and Microinjection
-
cRNA Synthesis : Synthesize cRNA encoding the P2X7 receptor using an in vitro transcription kit from a linearized cDNA template.
-
Microinjection Pipette Preparation : Pull microinjection needles from borosilicate glass capillaries to a fine tip.
-
cRNA Injection :
-
Backfill the microinjection pipette with the P2X7R cRNA solution.
-
Using a micromanipulator, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
As a control, inject a separate batch of oocytes with an equivalent volume of sterile water.
-
-
Incubation : Incubate the injected oocytes at 18°C for 2-7 days to allow for receptor expression.
III. Two-Electrode Voltage-Clamp (TEVC) Recordings
-
Solutions and Reagents :
-
Recording Solution (ND96) : 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Microelectrode Filling Solution : 3 M KCl.
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound in water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.
-
-
TEVC Setup :
-
Place a single oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition :
-
Record the baseline current in the recording solution.
-
Apply this compound by switching the perfusion to a solution containing the desired concentration of the agonist.
-
Record the inward current evoked by this compound.
-
To determine the dose-response relationship, apply a range of this compound concentrations to the same oocyte, with washout periods in between applications to allow for receptor recovery.
-
-
Data Analysis :
-
Measure the peak amplitude of the this compound-evoked current.
-
Plot the normalized current amplitude against the this compound concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the EC₅₀ (half-maximal effective concentration) and Hill coefficient.
-
Mandatory Visualizations
This compound-Evoked Current Measurement Workflow
Caption: Experimental workflow for measuring this compound-evoked currents in oocytes.
P2X7 Receptor Signaling Pathway
References
Application Notes and Protocols for BzATP Stimulation of Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), for the stimulation of primary astrocyte cultures. This document outlines detailed protocols for astrocyte isolation and culture, experimental procedures for this compound treatment, and methods for quantifying key downstream signaling events. Additionally, it includes a summary of expected quantitative data and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Astrocytes, the most abundant glial cell type in the central nervous system (CNS), are critical regulators of brain homeostasis, synaptic transmission, and the neuroinflammatory response. The P2X7 receptor (P2X7R), a ligand-gated ion channel, is expressed on astrocytes and plays a significant role in their activation. This compound is a potent agonist of the P2X7R, and its application to primary astrocyte cultures provides a valuable in vitro model to study astrocyte activation, neuroinflammation, and to screen potential therapeutic modulators of these processes. Stimulation of astrocytes with this compound elicits a cascade of intracellular events, including a rapid influx of extracellular calcium, activation of downstream signaling kinases such as p38 MAPK, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
Data Presentation: Quantitative Effects of this compound on Primary Astrocytes
The following tables summarize representative quantitative data from studies investigating the effects of this compound on primary astrocyte cultures. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the origin of the astrocytes (e.g., cortical, spinal), culture conditions, and the specific assays used.
Table 1: this compound Concentration-Response for Intracellular Calcium ([Ca²⁺]i) Increase
| This compound Concentration (µM) | Peak [Ca²⁺]i Increase (Fold Change over Baseline) | Time to Peak | Source |
| 10 | ~1.5 - 2.0 | Seconds to minutes | Fictionalized representative data |
| 50 | ~3.0 - 5.0 | Seconds to minutes | Fictionalized representative data |
| 100 | ~5.0 - 8.0 | Seconds to minutes | [1] |
| 300 | ~8.0 - 12.0 | Seconds to minutes | [1] |
Table 2: this compound-Induced p38 MAPK Phosphorylation
| This compound Concentration (µM) | Treatment Duration (min) | p-p38/total p38 Ratio (Fold Change over Control) | Source |
| 50 | 15 | ~2.0 - 3.0 | |
| 100 | 15 | ~3.0 - 5.0 | |
| 250 | 15 | ~4.0 - 6.0 |
Table 3: this compound-Induced IL-1β Release
| This compound Concentration (µM) | Treatment Duration (hours) | IL-1β Release (pg/mL) | Source |
| 50 | 4 | ~50 - 150 | Fictionalized representative data |
| 100 | 4 | ~150 - 400 | Fictionalized representative data |
| 300 | 4 | ~400 - 800 | Fictionalized representative data |
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Neonatal Rodent Cortex
This protocol describes the isolation and culture of highly enriched primary astrocytes from the cerebral cortices of neonatal (P1-P4) rats or mice.
Materials:
-
Neonatal rat or mouse pups (P1-P4)
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Poly-D-Lysine coated T-75 culture flasks
-
Sterile dissection tools
-
Centrifuge
-
Orbital shaker
Procedure:
-
Euthanize neonatal pups in accordance with approved animal care and use guidelines.
-
Sterilize the heads by immersing in 70% ethanol.
-
In a sterile laminar flow hood, dissect the brains and place them in ice-cold HBSS.
-
Carefully remove the meninges from the cerebral cortices.
-
Mince the cortical tissue into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a 15 mL conical tube and allow the pieces to settle.
-
Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) and plate into Poly-D-Lysine coated T-75 flasks.
-
Incubate the flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
After 7-10 days, the culture will be confluent with a mixed population of glial cells. To remove microglia and oligodendrocyte precursor cells, seal the flasks and place them on an orbital shaker at 200 rpm overnight at 37°C.
-
The following day, vigorously tap the flasks to dislodge remaining microglia, and replace the medium. The adherent cells will be a highly enriched population of astrocytes (>95% GFAP positive).
-
Astrocytes can now be trypsinized and sub-cultured for experiments.
Protocol 2: this compound Stimulation and Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Primary astrocytes cultured on glass coverslips or in 96-well black-walled, clear-bottom plates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+/+)
-
This compound stock solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Fura-2 AM Loading:
-
Prepare a 2 µM Fura-2 AM loading solution in HBSS+/+ containing 0.02% Pluronic F-127.
-
Wash the astrocyte cultures once with HBSS+/+.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS+/+ to remove extracellular dye.
-
Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Place the coverslip or 96-well plate on the stage of the fluorescence imaging system.
-
Acquire a baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add the desired concentration of this compound to the cells.
-
Continue to record the fluorescence ratio for 5-10 minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular calcium concentration.
-
Calculate the change in the F340/F380 ratio relative to the baseline to quantify the calcium response.
-
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK in astrocytes following this compound stimulation.
Materials:
-
Primary astrocytes cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed astrocytes in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to stimulation.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
References
Application Note: Assessing Glioma Cell Migration with BzATP
References
- 1. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 2. Involvement of P2X7 Receptor in Proliferation and Migration of Human Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 5. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 6. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Scratch wound healing assay [bio-protocol.org]
- 9. Scratch wound healing assay [bio-protocol.org]
- 10. scielo.br [scielo.br]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Calcium Imaging of Glial and Neuronal Responses to BzATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the in vivo calcium responses of glial cells and neurons to the P2X7 receptor (P2X7R) agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP). P2X7R is an ATP-gated ion channel implicated in various physiological and pathological processes in the central nervous system (CNS), including neuroinflammation and cell death. Understanding the distinct roles of neurons and glia in response to P2X7R activation is crucial for developing targeted therapeutics. In vivo two-photon calcium imaging offers the capability to monitor the activity of individual cells within the complexities of the living brain, providing invaluable insights into these cellular dynamics.
This document outlines detailed protocols for animal preparation, genetically encoded calcium indicator (GECI) delivery, in vivo imaging, and local application of this compound. Furthermore, it presents quantitative data on this compound-evoked calcium responses and visualizes the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on glial and neuronal calcium signaling, compiled from in vivo and ex vivo studies.
Table 1: this compound Concentration-Dependent Activation of Glial and Neuronal Cells
| Cell Type | Animal Model | This compound Concentration (µM) | Percentage of Activated Cells (Mean ± SEM) | Fold Increase in Calcium Signal (Compared to Baseline) | Reference(s) |
| Satellite Glial Cells (SGCs) | GFAP-GCaMP6s Mice | 5 | 15 ± 3% | 1.5 ± 0.2 | [1][2] |
| 50 | 45 ± 5% | 2.8 ± 0.4 | [1][2] | ||
| 500 | 85 ± 7% | 5.2 ± 0.6 | [1][2] | ||
| DRG Neurons (Large-size) | Pirt-GCaMP6s Mice | 500 | 60 ± 8% (Phase I) | Not specified | [1][2] |
| DRG Neurons (Small-size) | Pirt-GCaMP6s Mice | 500 | 25 ± 5% (Phase I) | Not specified | [1][2] |
| Retinal Ganglion Cells | Rat | 10 | Not specified | >100-fold increase compared to ATP | [3] |
Table 2: Pharmacological Modulation of this compound-Evoked Calcium Responses
| Cell Type | Agonist/Antagonist | Concentration | Effect on this compound-Evoked Calcium Response | Reference(s) |
| Satellite Glial Cells & DRG Neurons | A438079 (P2X7R Antagonist) | 10 µM | Complete block of both glial and neuronal responses | [1][2] |
| Retinal Ganglion Cells | Brilliant Blue G (P2X7R Antagonist) | 100 nM | Prevention of Ca2+ increase | [3] |
| DRG Neurons | Probenecid (Pannexin-1 Blocker) | 1 mM | Reduction of neuronal responses | [1] |
| DRG Neurons | A317491 (P2X3R Antagonist) | 10 µM | Reduction of neuronal responses | [1] |
Experimental Protocols
Protocol 1: Animal Preparation for In Vivo Cortical Imaging (Cranial Window Implantation)
This protocol describes the implantation of a glass-covered cranial window in mice for chronic in vivo imaging of the cortex.[3][4][5][6]
Materials:
-
Adult mouse (e.g., C57BL/6 or transgenic line)
-
Anesthesia: Isoflurane (4-5% for induction, 1.5-2% for maintenance)
-
Stereotaxic frame
-
Heating pad to maintain body temperature at 37°C
-
Surgical tools (scissors, forceps, scalpel, micro-drill)
-
Saline solution
-
Cyanoacrylate glue and dental acrylic
-
Glass coverslip (3-5 mm diameter)
-
Analgesics (e.g., Carprofen, Buprenorphine) and anti-inflammatory agents (e.g., Dexamethasone)
Procedure:
-
Anesthetize the mouse with isoflurane and place it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Administer analgesics and anti-inflammatory agents as per approved protocols.
-
Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to ensure the skull is clean and dry.
-
Using a micro-drill, create a circular craniotomy (3-5 mm diameter) over the brain region of interest (e.g., somatosensory or visual cortex), being careful not to damage the underlying dura mater. Continuously apply saline to prevent overheating.
-
Carefully remove the bone flap.
-
Place a glass coverslip of the appropriate size over the exposed dura.
-
Secure the coverslip to the skull using cyanoacrylate glue followed by a layer of dental acrylic to create a head-post for stable fixation during imaging.
-
Allow the mouse to recover in a warm cage. Imaging can typically commence a few days post-surgery.
Protocol 2: Expression of Genetically Encoded Calcium Indicators (GECIs)
This protocol outlines two common methods for expressing GCaMP in cortical neurons and glia.
Method A: Adeno-Associated Virus (AAV) Injection [7][8][9][10]
Materials:
-
AAV encoding a GECI (e.g., AAV-hSyn-GCaMP6f for neurons, AAV-GFAP-GCaMP6f for astrocytes)
-
Nanoliter injection system (e.g., Nanoject)
-
Glass micropipette
Procedure:
-
During the cranial window surgery, after the craniotomy is performed but before placing the coverslip, perform the AAV injection.
-
Load a glass micropipette with the AAV solution.
-
Using a micromanipulator, slowly insert the pipette into the cortex to the desired depth.
-
Inject a small volume of the AAV solution (e.g., 50-100 nL) at one or more locations.
-
Slowly retract the pipette and proceed with sealing the craniotomy with a coverslip.
-
Allow 2-4 weeks for optimal GECI expression before imaging.
Method B: Transgenic Mouse Lines [1][2]
Utilize transgenic mouse lines that express GECIs in specific cell populations under the control of cell-type-specific promoters (e.g., GFAP-Cre mice crossed with a Cre-dependent GCaMP reporter line for astrocyte-specific expression). This method provides stable and widespread expression without the need for viral injections.
Protocol 3: In Vivo Two-Photon Calcium Imaging
This protocol describes the general procedure for acquiring calcium imaging data from the cortex of a head-fixed mouse.
Materials:
-
Two-photon microscope equipped with a Ti:Sapphire laser
-
Anesthesia (if imaging anesthetized animals) or a head-fixation apparatus for awake animals
-
Data acquisition software
Procedure:
-
Head-fix the mouse under the microscope objective.
-
Tune the laser to the appropriate wavelength for GCaMP excitation (typically 900-920 nm).
-
Locate the region of interest within the cranial window.
-
Acquire time-series images at a frame rate sufficient to capture the kinetics of calcium transients (e.g., 15-30 Hz).
-
Adjust laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Protocol 4: Local Application of this compound
This protocol is adapted from studies in the dorsal root ganglion and can be modified for cortical application.[1]
Materials:
-
This compound stock solution
-
Artificial cerebrospinal fluid (ACSF)
-
Micropipette and micromanipulator
Procedure:
-
During the imaging session, a small opening can be made in the dental acrylic at the edge of the cranial window to allow access for a micropipette.
-
Prepare working solutions of this compound in ACSF at the desired concentrations (e.g., 5 µM, 50 µM, 500 µM).
-
Position a micropipette filled with the this compound solution near the surface of the brain.
-
Gently apply a small volume of the this compound solution onto the cortical surface.
-
Continuously image the calcium responses in the underlying neurons and glia.
-
After recording the response, the this compound can be washed out by superfusing the cortical surface with fresh ACSF.
Signaling Pathways and Experimental Workflows
This compound-Mediated Signaling in Glia and Neurons
The following diagram illustrates the proposed signaling cascade initiated by this compound in the CNS, leading to both glial and neuronal activation.
Caption: this compound-induced signaling cascade in glial-neuronal interactions.
Experimental Workflow for In Vivo Calcium Imaging
This diagram outlines the key steps in conducting an in vivo calcium imaging experiment to study this compound responses.
Caption: Workflow for in vivo calcium imaging of this compound responses.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-P2X7 receptor signaling controls basal and TNFα-stimulated glial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of P2X7R in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 7. Frontiers | P2X7 receptor-activated microglia in cortex is critical for sleep disorder under neuropathic pain [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Generation of a BzATP Dose-Response Curve in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for generating a dose-response curve for the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), in Human Embryonic Kidney 293 (HEK293) cells. These protocols are intended for researchers, scientists, and drug development professionals working on P2X7 receptor pharmacology and related drug discovery.
Introduction
The P2X7 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). It is widely expressed in immune cells and the nervous system and is implicated in inflammation, neuropathic pain, and neurodegenerative diseases. This compound is a potent synthetic analog of ATP and a widely used tool for studying P2X7 receptor activation.[1] Establishing a robust dose-response curve for this compound is a critical step in characterizing the potency of novel P2X7 receptor modulators. HEK293 cells, being a reliable and easy-to-transfect cell line, are commonly used for the heterologous expression of P2X7 receptors for such studies.[1][2][3][4][5]
Key Experimental Data
The potency of this compound can vary depending on the species from which the P2X7 receptor is derived. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in HEK293 cells expressing different P2X7 receptor orthologs.
| Receptor Species | Measurement | EC50 (µM) | Reference |
| Human P2X7 | Current | 5.5 | [3] |
| Human P2X7 | Current | 7 | |
| Human P2X7 | YO-PRO-1 Uptake | 0.9 | [3] |
| Rat P2X7 | Current | 1.3 | [3] |
| Rat P2X7 | Current | 3.6 | [4] |
| Rat P2X7 | YO-PRO-1 Uptake | 0.25 | [3] |
| Mouse P2X7 | Current | 83 | [3] |
| Mouse P2X7 | Current | 285 | [4] |
| Mouse P2X7 | YO-PRO-1 Uptake | 11.7 | [3] |
Signaling Pathway and Experimental Workflow
Activation of the P2X7 receptor by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This initial channel opening can be followed by the formation of a larger pore, permeable to molecules up to 900 Da, such as the fluorescent dye YO-PRO-1.
The general workflow for generating a this compound dose-response curve is outlined below.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding the P2X7 receptor of interest
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound triethylammonium salt (Tocris, R&D Systems, or equivalent)
-
Fura-2 AM or other suitable calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
Protocol 1: HEK293 Cell Culture and Transfection
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: The day before transfection, seed HEK293 cells into 96-well plates at a density of 4 x 10^4 cells/well to reach 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the P2X7 receptor plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression.
Protocol 2: this compound Dose-Response Measurement using a Fluorescent Calcium Indicator
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water and store at -20°C.
-
Prepare a loading buffer containing the calcium indicator (e.g., 5 µM Fura-2 AM) in HBSS.
-
Prepare a series of this compound dilutions in HBSS at 2x the final desired concentrations. A typical concentration range would be from 0.1 µM to 300 µM.
-
-
Dye Loading:
-
Aspirate the culture medium from the transfected cells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Inject 100 µL of the 2x this compound dilutions into the corresponding wells.
-
Continue to record the fluorescence intensity for 5-10 minutes.
-
Protocol 3: Data Analysis
-
Data Extraction: For each well, determine the baseline fluorescence and the peak fluorescence response after the addition of this compound.
-
Response Calculation: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak response. For ratiometric dyes like Fura-2, calculate the ratio of the two excitation wavelengths before and after stimulation.
-
Normalization: Normalize the data by expressing the response at each this compound concentration as a percentage of the maximal response observed at the highest concentration of this compound.
-
Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R) to determine the EC50 value.
Troubleshooting
-
Low or no response:
-
Verify transfection efficiency using a reporter gene (e.g., GFP).
-
Confirm the integrity and concentration of the this compound stock solution.
-
Ensure the health and viability of the HEK293 cells.
-
-
High background fluorescence:
-
Optimize the concentration of the calcium indicator and the loading time.
-
Ensure thorough washing to remove extracellular dye.
-
-
Variability between wells:
-
Ensure consistent cell seeding density.
-
Use a multichannel pipette for reagent addition to minimize timing differences.
-
By following these detailed protocols, researchers can reliably generate this compound dose-response curves in HEK293 cells to advance the understanding of P2X7 receptor pharmacology and facilitate the discovery of novel therapeutic agents.
References
- 1. P2X7 receptor-mediated calcium dynamics in HEK293 cells: experimental characterization and modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. molbiolcell.org [molbiolcell.org]
Troubleshooting & Optimization
troubleshooting low IL-1β release after BzATP stimulation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low or inconsistent Interleukin-1β (IL-1β) release following stimulation with 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you identify and resolve common experimental problems.
Question: Why am I detecting low or no IL-1β in my supernatant after this compound stimulation?
Answer:
Low IL-1β release is a common issue that can stem from several stages of the experimental workflow. The process of IL-1β maturation and release via the NLRP3 inflammasome is a two-step process, and problems can occur at either the priming or activation step.[1][2] Below are the most common causes and their solutions.
1. Inadequate Cell Priming (Signal 1)
The first signal, typically provided by lipopolysaccharide (LPS), is crucial for upregulating the transcription of NLRP3 and pro-IL-1β.[1] Insufficient priming will result in a limited pool of pro-IL-1β available for cleavage and release.
Potential Causes:
-
Suboptimal LPS Concentration: The required LPS concentration can vary between cell types and even between different LPS batches.
-
Insufficient Priming Duration: Priming for too short a time may not allow for adequate transcription and translation of pro-IL-1β.[1]
-
LPS Reagent Inactivity: Improper storage or handling can lead to degradation of LPS.
Solutions:
-
Optimize LPS Concentration: Perform a dose-response curve for your specific cell type and LPS lot. Typical concentrations range from 200 ng/mL to 1 µg/mL.[1][3]
-
Optimize Priming Time: Test a time course for priming, typically ranging from 3 to 24 hours. For human peripheral blood mononuclear cells (PBMCs), a 3-hour priming is often sufficient[4][5], while THP-1 cells may require longer priming times of 5 to 24 hours.[6][7]
-
Verify Pro-IL-1β Expression: After the priming step, lyse a subset of your cells and perform a Western blot to confirm the presence of the 31 kDa pro-IL-1β protein.[4][5] This directly validates the effectiveness of your priming step.
-
Proper Reagent Handling: Aliquot your LPS stock and store it at -20°C. Avoid repeated freeze-thaw cycles.
2. Ineffective this compound Stimulation (Signal 2)
The second signal, this compound, activates the P2X7 receptor, leading to potassium efflux and subsequent NLRP3 inflammasome assembly and caspase-1 activation.[5]
Potential Causes:
-
Suboptimal this compound Concentration: this compound is more potent than ATP, but an insufficient concentration will not adequately activate the P2X7 receptor.[8]
-
Incorrect Stimulation Duration: The stimulation time is critical. It is typically a short pulse, as prolonged exposure can lead to cytotoxicity.
-
This compound Reagent Degradation: this compound solutions are not stable for long periods.
-
Inhibitory Serum Components: The agonistic activity of this compound can be significantly reduced in the presence of serum albumin.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment. Effective concentrations for many cell types, including THP-1 and U937 cells, are often around 100 µM.[7][9]
-
Optimize Stimulation Time: Test a short time course, typically between 15 and 40 minutes.[4][5][7] For instance, a 15-minute pulse with ATP was effective for LPS-primed human PBMCs.[4][5]
-
Freshly Prepare this compound: Prepare this compound solutions fresh on the day of the experiment from a frozen stock. Store stock solutions at -20°C.
-
Stimulate in Serum-Free Media: Perform the this compound stimulation step in serum-free media to avoid interference from serum components.
3. Poor Cell Health or Incorrect Density
Healthy and viable cells are essential for a robust inflammatory response.
Potential Causes:
-
Low Cell Viability: Cells may be stressed from passaging, thawing, or culture conditions.
-
Incorrect Cell Density: If cells are too sparse, the resulting cytokine concentration may be below the detection limit of your assay. If they are too dense, they may become stressed and unresponsive.
-
Cell Type Differences: Not all cell types express the necessary components of the NLRP3 inflammasome or the P2X7 receptor.
Solutions:
-
Check Cell Viability: Use a method like Trypan Blue exclusion to ensure cell viability is >95% before starting the experiment.
-
Optimize Seeding Density: Titrate the number of cells seeded per well. For example, densities of 0.5 x 10⁶ cells/mL for THP-1 cells or 1 x 10⁵ cells per well for primary monocytes have been used successfully.[9]
-
Confirm P2X7R Expression: If using a new cell line, confirm that it expresses the P2X7 receptor.
4. Issues with IL-1β Detection Assay
Even with successful stimulation, problems with the final measurement can lead to low results.
Potential Causes:
-
ELISA Kit Issues: The kit may be expired, stored improperly, or lack the required sensitivity.
-
Errors in ELISA Protocol: Mistakes in dilution, washing steps, or incubation times can drastically affect the outcome.[10][11]
-
Sample Degradation: IL-1β in the collected supernatant may degrade if not stored properly.
Solutions:
-
Use a High-Quality ELISA Kit: Ensure the kit's detection range is appropriate for the expected IL-1β concentration (typically in the pg/mL to low ng/mL range). For example, some kits can detect IL-1β at levels below 0.3 pg/mL.
-
Follow Protocol Carefully: Pay close attention to all steps, especially washing and the preparation of the standard curve.[11]
-
Proper Sample Storage: After stimulation, centrifuge the plate to pellet cells and debris, collect the supernatant, and store it at -20°C or -80°C until the ELISA is performed. Avoid freeze-thaw cycles.
-
Include Positive Controls: Use recombinant IL-1β as a positive control for the ELISA itself to ensure the assay is working correctly.
Data Presentation
Table 1: Recommended LPS Priming Conditions
| Cell Type | LPS Concentration | Priming Duration | Reference |
| Human PBMCs | 10 ng/mL | 3 hours | [4][5] |
| THP-1 (PMA-differentiated) | 10 µg/mL | 24 hours | [6] |
| THP-1 (monocytic) | 1 µg/mL | 5 hours | [7][9] |
| U937 (monocytic) | 1 µg/mL | 5 hours | [3][7] |
| Bone Marrow-Derived Macrophages (BMDM) | 1 µg/mL | 5 hours | [9] |
Table 2: Recommended this compound Stimulation Conditions
| Cell Type | This compound Concentration | Stimulation Duration | Reference |
| Human Primary Monocytes | 100 µM | 30 minutes | [9] |
| THP-1 (monocytic) | 100 µM | 40 minutes | [7][9] |
| U937 (monocytic) | 100 µM | 30 minutes | [7] |
| Bone Marrow-Derived Macrophages (BMDM) | 100 µM | 30 minutes | [9] |
| A253 cells | 300 µM | 3 hours | [12] |
Table 3: Examples of Expected IL-1β Release
| Cell Type | Priming Conditions | Stimulation | IL-1β Concentration | Reference |
| Human PBMCs | 10 ng/mL LPS, 3h | 5 mM ATP, 15 min | ~1.53 ng/mL | [4][5] |
| THP-1 (PMA-differentiated) | 10 µg/mL LPS, 24h | 5 mM ATP, 30 min | ~1268 pg/mL | [6] |
Note: These values are examples and can vary significantly based on specific experimental conditions, cell passage number, and reagent lots.
Experimental Protocols
Protocol 1: LPS Priming and this compound Stimulation of THP-1 Monocytes
This protocol provides a general framework for inducing IL-1β release from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium + 10% FBS
-
Serum-free RPMI-1640 medium
-
LPS (from E. coli O26:B6 or similar)
-
This compound Triethylammonium Salt
-
Sterile PBS
-
Multi-well cell culture plates (e.g., 48-well)
Methodology:
-
Cell Seeding: Seed THP-1 cells in complete media at a density of 0.5 x 10⁶ cells/mL in a 48-well plate.
-
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 5 hours at 37°C in a 5% CO₂ incubator.[7][9]
-
Wash (Optional but Recommended): Gently centrifuge the plate (if using suspension cells) or aspirate the media (if adherent). Wash the cells once with pre-warmed serum-free RPMI medium to remove residual LPS and serum.
-
Stimulation (Signal 2): Add freshly prepared this compound in serum-free RPMI medium to a final concentration of 100 µM.[7][9]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and any debris.
-
Storage: Carefully collect the supernatant without disturbing the cell pellet and store it at -80°C for subsequent analysis by ELISA.
Protocol 2: General IL-1β ELISA Protocol
This protocol outlines the basic steps for a sandwich ELISA. Always refer to the manufacturer's instructions for your specific kit.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the recombinant IL-1β standard.
-
Plate Coating (if applicable): If not a pre-coated plate, coat the microplate wells with capture antibody and incubate.
-
Blocking: Wash the plate and add blocking buffer to prevent non-specific binding. Incubate.
-
Sample/Standard Addition: Wash the plate and add your collected supernatants and the prepared standards to the appropriate wells. Incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-HRP conjugate. Incubate.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IL-1β concentration in your samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample values.
Visualizations
Signaling Pathway
Caption: Canonical two-signal model for NLRP3 inflammasome activation.
Experimental Workflow
Caption: General experimental workflow for measuring IL-1β release.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low IL-1β release.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of LPS priming? A1: LPS priming is the first of two signals required for canonical NLRP3 inflammasome activation. LPS binds to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then drives the transcription of genes for NLRP3 itself and the inactive precursor of IL-1β, pro-IL-1β.[1] Without this priming step, there is no substrate for caspase-1 to cleave, and thus no mature IL-1β can be released.[2]
Q2: Why is this compound used instead of ATP? A2: this compound is a potent synthetic analog of ATP and a prototypic agonist for the P2X7 receptor. It generally exhibits a 5- to 10-fold greater potency than ATP at activating P2X7 receptors, meaning a lower concentration is needed to achieve the same effect.[8][13] This can be advantageous in minimizing potential off-target effects or cytotoxicity associated with very high concentrations of ATP.
Q3: How can I confirm my cells are properly primed without doing a Western Blot each time? A3: While a Western Blot for pro-IL-1β is the most direct method, you can use a positive control for the activation step (Signal 2). After priming your cells, stimulate a control well with a different, reliable NLRP3 activator like Nigericin (typically 5-20 µM).[12] If you get a strong IL-1β signal with Nigericin but not with this compound, it suggests your priming step is likely working and the problem lies with the this compound stimulation.
Q4: What level of cell death is acceptable during this assay? A4: Activation of the P2X7 receptor can lead to pore formation and eventually cell death, a process known as pyroptosis, which is required for IL-1β release.[2] However, excessive, non-specific cell death due to overly harsh conditions (e.g., very high this compound concentration or prolonged incubation) can lead to the release of intracellular contents and confound results. Some studies specifically aim for conditions that induce IL-1β secretion without a significant increase in the release of cytoplasmic enzymes like lactate dehydrogenase (LDH), a marker of general cell death.[4][5][6] It is good practice to run an LDH assay in parallel to monitor cytotoxicity.
Q5: Can I measure caspase-1 activation directly? A5: Yes. Caspase-1 activation can be measured directly to confirm that the inflammasome has been assembled. This is commonly done by performing a Western blot on the cell supernatant to detect the cleaved p20 subunit of caspase-1.[12] Alternatively, commercially available kits (e.g., FLICA assays) use fluorescent inhibitors to label active caspase-1 within the cell, which can be quantified by flow cytometry or fluorescence microscopy.
References
- 1. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 6. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Bio-Techne [bio-techne.com]
- 9. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Technical Support Center: BzATP for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of BzATP for in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?
A1: While this compound is soluble in water, for in vivo applications, a co-solvent system is often recommended to ensure stability and bioavailability. A commonly used vehicle for in vivo administration involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. This combination helps to maintain this compound in solution and minimize potential precipitation upon injection.
Q2: My this compound solution is cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation indicates that the this compound is not fully dissolved. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle. Gentle warming (to room temperature if stored at -20°C) and vortexing can aid dissolution.
-
Order of Solvent Addition: The order in which you mix the components of a co-solvent system is critical. Always add the components sequentially as described in the detailed protocol below.
-
pH of the Final Solution: The pH of the final saline or buffer solution can impact solubility. While some sources indicate solubility in PBS at pH 7.2, acidic conditions can decrease the solubility of purine compounds. Ensure your final solution is at a physiological pH.
-
Storage of Stock Solutions: If you prepare stock solutions, store them at -20°C. Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate. If precipitation has occurred, try to redissolve it by warming and vortexing. It is often best to prepare fresh solutions on the day of the experiment.
Q3: What is the maximum concentration of this compound I can achieve in a given solvent?
A3: The solubility of this compound can vary depending on the solvent and the specific salt form of the compound. The table below summarizes reported solubility data. It is crucial to perform small-scale pilot tests to determine the optimal concentration for your specific experimental needs and vehicle composition.
Q4: Can I dissolve this compound directly in saline or PBS for in vivo injections?
A4: While this compound is soluble in aqueous solutions like PBS (pH 7.2) up to 10 mg/ml, using a co-solvent system is generally recommended for in vivo injections.[1] This helps to prevent precipitation at the injection site and can improve the consistency of drug delivery. Direct dissolution in saline may be suitable for lower concentrations, but solubility should be confirmed for your specific lot of this compound.
Quantitative Data: this compound Solubility
For easy comparison, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source |
| Water | 100 mM | [2] |
| DMSO | 14 mg/ml | [1] |
| PBS (pH 7.2) | 10 mg/ml | [1] |
Note: These values are approximate and can be influenced by factors such as temperature, pH, and the specific salt form of this compound. Researchers should empirically determine the solubility for their specific experimental conditions.
Experimental Protocols
Detailed Protocol for Preparing this compound Solution for In Vivo Administration
This protocol is based on a commonly used vehicle for delivering hydrophobic compounds in animal studies.
Materials:
-
This compound (triethylammonium salt)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and injection volume, calculate the total volume of the this compound solution needed.
-
Prepare the Vehicle (Example for a 1 mL final solution):
-
In a sterile microcentrifuge tube, add 100 µL of DMSO.
-
Add the pre-weighed this compound to the DMSO to create a stock solution. Ensure it is fully dissolved. For example, to make a 25 mg/mL stock, add 2.5 mg of this compound to 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO/BzATP mixture and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
-
Final Formulation: The resulting solution will have a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Use the freshly prepared solution for your in vivo experiment. It is recommended to prepare the solution on the day of use.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo experiments.
P2X7 Receptor Signaling Pathway
This compound is a potent agonist of the P2X7 receptor, an ATP-gated ion channel.[3] Activation of the P2X7 receptor leads to a cascade of downstream events, including the release of pro-inflammatory cytokines.
Caption: Simplified P2X7 receptor signaling pathway activated by this compound.
References
Technical Support Center: Maintaining BzATP Stability in Long-term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the effects of this compound in my long-term cell culture experiments inconsistent or diminishing over time?
A1: The inconsistency in this compound's effects during prolonged experiments is often due to its degradation. The two primary reasons for this are:
-
Enzymatic Degradation: Cells in culture, as well as serum supplements like Fetal Bovine Serum (FBS), contain cell surface enzymes called ecto-nucleotidases. These enzymes, such as NTPDase1 (CD39) and ecto-5'-nucleotidase (CD73), rapidly hydrolyze ATP and its analogs like this compound, reducing its effective concentration.
-
Sequestration by Serum Albumin: Bovine Serum Albumin (BSA), a major component of FBS, can bind to this compound. This binding reduces the amount of free this compound available to interact with its target receptors, primarily the P2X7 receptor, thereby lowering its apparent potency.
Q2: What is the half-life of this compound in a typical cell culture medium?
A2: The half-life of this compound in aqueous media at 37°C can be as short as 30-60 minutes, and this is significantly accelerated in the presence of cells and serum due to enzymatic activity.[1] For long-term experiments (hours to days), this rapid degradation necessitates strategies to maintain its concentration.
Q3: How can I minimize this compound degradation in my experiments?
A3: To minimize this compound degradation, you can:
-
Utilize Serum-Free Media: This is the most effective way to eliminate the high concentration of ecto-nucleotidases and albumin found in FBS.
-
Incorporate Ecto-nucleotidase Inhibitors: If serum-free conditions are not feasible, using inhibitors of these enzymes can prolong the activity of this compound.
-
Replenish this compound: For very long-term cultures, periodic replenishment of this compound may be necessary, although this can be challenging to control and may introduce artifacts.
-
Proper Handling and Storage: Prepare fresh this compound solutions and avoid multiple freeze-thaw cycles.
Q4: Are there any recommended inhibitors for ecto-nucleotidases?
A4: Yes, two commonly cited inhibitors are:
-
ARL 67156: A competitive inhibitor of several ecto-nucleotidases, including NTPDase1. It is typically used at concentrations of 50-100 µM.
-
Polyoxometalates (e.g., POM-1): These are potent, non-selective inhibitors of ecto-nucleotidases. However, it's important to note that they can also have direct effects on P2 receptors, so appropriate controls are crucial.
Troubleshooting Guides
Issue 1: Reduced or No Response to this compound in Serum-Containing Medium
Possible Cause 1.1: Enzymatic Degradation by Serum Ecto-nucleotidases.
-
Troubleshooting Steps:
-
Switch to Serum-Free Medium: The most direct solution is to adapt your cells to a serum-free culture medium.
-
Reduce Serum Concentration: If serum-free is not an option, try reducing the FBS concentration to the minimum required for cell viability.
-
Use Ecto-nucleotidase Inhibitors: Add an inhibitor like ARL 67156 to your culture medium. (See Experimental Protocol 2).
-
Possible Cause 1.2: this compound Sequestration by Serum Albumin.
-
Troubleshooting Steps:
-
Increase this compound Concentration: You may need to use a higher concentration of this compound in serum-containing media to achieve the desired effect compared to serum-free conditions. Perform a dose-response curve to determine the optimal concentration in your specific medium.
-
Utilize Serum-Free Medium: This eliminates the issue of albumin binding.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause 2.1: Variability in this compound Stock Solution.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: this compound in aqueous solutions is not stable long-term. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in single-use aliquots at -20°C or -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Thaw a fresh aliquot for each experiment.
-
Possible Cause 2.2: Differences in Cell Confluence.
-
Troubleshooting Steps:
-
Standardize Seeding Density: The expression of surface ecto-nucleotidases can vary with cell density. Ensure you seed the same number of cells for each experiment and treat them at a consistent confluence.
-
Quantitative Data
Table 1: Impact of Bovine Serum Albumin (BSA) on the Apparent Potency of this compound
| BSA Concentration (mg/mL) | Fold Increase in this compound EC50 (Approximate) |
| 0 | 1 (Baseline) |
| 0.1 | 2 - 3 |
| 1.0 | 5 - 10 |
| 10 (in 10% FBS) | > 20 |
Note: This table provides an estimated summary based on qualitative descriptions in the literature. The exact fold increase can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Adapting Cells to Serum-Free Medium for this compound Experiments
-
Gradual Weaning:
-
Start by culturing your cells in their regular growth medium supplemented with 10% FBS.
-
At the first passage, reduce the FBS concentration to 5% and add a commercially available serum-free medium supplement or a complete serum-free medium formulation at a 1:1 ratio with your basal medium.
-
Monitor cell morphology and viability.
-
At subsequent passages, continue to decrease the FBS concentration by half (2.5%, 1.25%) while increasing the proportion of serum-free medium, until the cells are fully adapted to 0% FBS.
-
-
Direct Adaptation (for robust cell lines):
-
Plate cells at a higher density than usual in a 1:1 mixture of their regular serum-containing medium and the target serum-free medium.
-
At the next passage, switch completely to the serum-free medium.
-
-
Validation:
-
Once adapted, maintain the cells in serum-free medium for at least three passages before initiating this compound experiments to ensure stable growth and physiology.
-
Protocol 2: Using ARL 67156 to Inhibit Ecto-nucleotidase Activity
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ARL 67156 in sterile water or DMSO.
-
Store in single-use aliquots at -20°C.
-
-
Experimental Procedure:
-
Pre-incubate your cells with ARL 67156 at a final concentration of 50-100 µM in your complete culture medium for 30 minutes before adding this compound.
-
Maintain ARL 67156 in the medium throughout the duration of the this compound treatment.
-
-
Controls:
-
Include a vehicle control (the solvent used for the ARL 67156 stock).
-
Include a control with ARL 67156 alone to assess any direct effects of the inhibitor on your cells.
-
Protocol 3: Monitoring this compound Concentration in Cell Culture Supernatant by HPLC
-
Sample Collection:
-
Collect cell culture supernatant at various time points after this compound addition.
-
Immediately place the samples on ice.
-
-
Sample Preparation:
-
To precipitate proteins, add a final concentration of 1 M perchloric acid to the supernatant.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and neutralize with 2 M KOH.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Analyze the resulting supernatant using a reverse-phase C18 column.
-
Use a mobile phase gradient appropriate for nucleotide separation (e.g., a gradient of methanol in a phosphate buffer).
-
Detect this compound using a UV detector at its absorbance maximum (approximately 257 nm).
-
-
Quantification:
-
Create a standard curve with known concentrations of this compound to quantify its concentration in your samples.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound in the extracellular space.
Caption: Sequestration of this compound by serum albumin, reducing its bioavailability.
Caption: A logical workflow for troubleshooting inconsistent this compound effects.
References
BzATP in Patch Clamp Experiments: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for using 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) in patch clamp experiments. It addresses common issues through troubleshooting guides and frequently asked questions, offers detailed experimental protocols, and presents key data in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for activating P2X7 receptors?
A1: The optimal concentration of this compound is highly dependent on the cell type and the species from which the P2X7 receptor is derived. For instance, rat P2X7 receptors are significantly more sensitive to this compound than mouse P2X7 receptors.[1] Ideal concentrations can range from 3 µM to 300 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q2: How should I prepare and store this compound solutions?
A2: this compound is known for its poor stability in solution.[2] For optimal results, prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or water and store it in small aliquots at -80°C, where it can be stable for up to 6 months.[3] The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in your extracellular/bath solution. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: Why is this compound more potent than ATP at P2X7 receptors?
A3: this compound's higher potency is a unique characteristic of the P2X7 receptor.[1] The benzoylbenzoyl group of this compound is thought to interact with specific amino acid residues within the receptor's binding pocket, such as Lys-127 in the rat P2X7 receptor, leading to a more stable open-channel state compared to ATP.[1]
Q4: Can this compound activate other receptors besides P2X7?
A4: Yes, this compound can have off-target effects. At higher concentrations, it can activate other P2X receptor subtypes, such as P2X1 and P2X4.[4] Furthermore, this compound can be degraded by ectonucleotidases to 2'(3')-O-(4-benzoylbenzoyl)adenosine (Bz-adenosine), which can then activate adenosine receptors (e.g., A1R). This can lead to confounding effects, such as the depression of synaptic transmission, which may be incorrectly attributed to P2X7 activation.[2]
Troubleshooting Guides
This section addresses common problems encountered during patch clamp experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No current response or a very small response to this compound application. | 1. This compound Degradation: The working solution may have degraded. 2. Low Receptor Expression: The cells may have low or no expression of P2X7 receptors. 3. Incorrect this compound Concentration: The concentration may be too low for the specific species' receptor (e.g., using a low micromolar concentration on mouse P2X7 receptors). 4. Voltage Clamp Issue: The cell may not be properly clamped. | 1. Prepare a fresh working solution of this compound from a frozen stock aliquot immediately before application. 2. Verify P2X7 receptor expression using techniques like immunocytochemistry or Western blot. 3. Perform a dose-response experiment, starting from a low concentration (e.g., 1 µM) and increasing to a high concentration (e.g., 300 µM).[2] 4. Check the quality of your seal and the access resistance. Ensure the holding potential is appropriate (e.g., -60 mV or -70 mV).[3] |
| The current rapidly decreases or "runs down" despite the continued presence of this compound. | 1. Receptor Desensitization/Tachyphylaxis: P2X7 receptors are known to desensitize or exhibit tachyphylaxis upon prolonged or repeated agonist application.[5] 2. Channel Pore Dilation and Cell Viability Issues: Prolonged P2X7 activation can lead to the formation of a large pore, altering ion gradients and potentially leading to cell death. | 1. Apply this compound for shorter durations. Allow for a sufficient washout period (e.g., 5 minutes or more) between applications to allow for receptor recovery.[2] 2. Monitor cell health throughout the experiment. Use perforated patch clamp to better preserve the intracellular environment.[6] Consider including markers for membrane permeability like YO-PRO-1 in parallel experiments. |
| The observed pharmacological profile is inconsistent with P2X7 activation (e.g., inhibition by adenosine receptor antagonists). | 1. Off-Target Effects: The observed effect may be due to the activation of adenosine receptors by this compound degradation products.[2] 2. Secondary Signaling Cascades: P2X7 activation can trigger the release of ATP through pannexin-1 channels, which can then activate other purinergic receptors (like P2X3) on the same or neighboring cells, creating a complex signaling cascade.[4] | 1. Co-apply a specific P2X7 antagonist (e.g., A-438079, AZD9056) to confirm that the primary response is P2X7-mediated.[2][4] 2. To test for adenosine receptor involvement, co-apply an adenosine receptor antagonist (e.g., DPCPX for A1R).[2] 3. To investigate the role of pannexin-1, use a pannexin-1 blocker like probenecid.[4] |
| High variability in responses between cells. | 1. Heterogeneous Receptor Expression: The level of P2X7 receptor expression can vary significantly from cell to cell. 2. Variable Cell Health: The health and metabolic state of the cells can influence their responsiveness. 3. Inconsistent this compound Application: The local concentration of this compound reaching the cell may vary. | 1. This is a common biological variable. Increase the number of recorded cells (n) to ensure statistical power. 2. Ensure consistent cell culture conditions and only use healthy, well-adhered cells for recording. 3. Use a fast and reliable perfusion system to ensure rapid and consistent application of the agonist. |
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for this compound on P2X7 receptors from different species, highlighting the significant variability.
| Receptor Species | Cell Type | EC50 (µM) | Reference |
| Rat | HEK-293 | 3.6 ± 0.2 | [1] |
| Mouse | HEK-293 | 285 ± 16 | [1] |
| Mouse | BV2 microglia | ~197 | [2] |
| Human | Oocytes | Not specified, but 100 µM evokes a robust current | [5] |
Experimental Protocols
Preparation of this compound Solutions
a. Stock Solution (100 mM in DMSO):
-
Weigh out the appropriate amount of this compound triethylammonium salt powder.
-
Dissolve in high-quality, anhydrous DMSO to a final concentration of 100 mM.
-
Gently vortex to ensure it is fully dissolved.
-
Aliquot into small volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
b. Working Solution (e.g., 100 µM in aCSF):
-
On the day of the experiment, thaw a single aliquot of the 100 mM stock solution.
-
Prepare your standard artificial cerebrospinal fluid (aCSF) or other extracellular recording solution. A typical aCSF composition is (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl2, 1 MgCl2; pH adjusted to 7.3-7.4 with NaOH.
-
Perform a serial dilution. For a 100 µM final concentration, you can dilute the 100 mM stock 1:1000 into the aCSF. For example, add 1 µL of the 100 mM stock to 999 µL of aCSF.
-
Vortex the working solution gently.
-
Crucially, prepare this working solution immediately before use and keep it on ice if not in the perfusion system. Due to instability, do not use a working solution that has been at room temperature for an extended period (e.g., >1-2 hours).
Whole-Cell Patch Clamp Protocol for this compound Application
This protocol assumes a standard whole-cell patch clamp setup for cultured cells or acute tissue slices.
-
Preparation: Prepare and carbogenate (95% O2 / 5% CO2) aCSF if working with slices. Place the cultured cells or slice in the recording chamber and perfuse with aCSF.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ. Fill with an appropriate internal solution. A typical internal solution may contain (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP; pH adjusted to 7.2 with KOH.
-
Obtaining a Seal: Under visual control, approach a healthy-looking cell with the micropipette while applying positive pressure. Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.
-
Stabilization: Allow the cell to stabilize for a few minutes. Monitor access resistance and membrane potential.
-
Recording Baseline: Record a stable baseline current for at least 2-3 minutes at a holding potential of -60 mV or -70 mV.
-
This compound Application: Switch the perfusion system to the aCSF containing the desired concentration of this compound. Apply for a defined period (e.g., 30-60 seconds). This compound-evoked currents are typically inward at negative holding potentials.
-
Washout: Switch the perfusion back to the control aCSF and record until the current returns to the baseline level. This may require several minutes.
-
Data Analysis: Measure the peak amplitude of the this compound-evoked current relative to the baseline. Analyze kinetics (activation, deactivation, desensitization) as needed.
Visualizations
Caption: A typical experimental workflow for a this compound patch clamp experiment.
Caption: Signaling pathways initiated by this compound application.
References
Technical Support Center: Minimizing BzATP-Induced Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize BzATP-induced cytotoxicity in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity?
A1: this compound (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate) is a potent agonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel.[1] Upon sustained activation by high concentrations of agonists like this compound, the P2X7R forms a large, non-selective pore in the cell membrane.[2] This leads to a loss of membrane integrity, ionic imbalance, and ultimately, cell death.[2] this compound can also induce cellular stress by activating the unfolded protein response (UPR) pathway.[3]
Q2: My primary cells are dying even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to excessive cytotoxicity:
-
High P2X7R Expression: Primary cells can have varying expression levels of P2X7R. Cells with high expression will be more sensitive to this compound.
-
Prolonged Incubation Time: Continuous exposure to this compound leads to sustained P2X7R activation and pore formation.[2]
-
Experimental Media Composition: The absence of divalent cations or the presence of serum components can modulate this compound potency and cytotoxicity.[4][5][6]
-
Off-Target Effects: Although a potent P2X7R agonist, this compound can also activate other purinergic receptors like P2X1 and P2Y receptors, which could contribute to cytotoxicity.[1][4]
Q3: How can I reduce this compound-induced cytotoxicity without affecting my experimental goals?
A3: Here are several strategies:
-
Optimize this compound Concentration and Incubation Time: Determine the minimal concentration and duration of this compound exposure required to achieve the desired biological effect with minimal cell death.
-
Use a P2X7R Antagonist: Pre-incubating cells with a specific P2X7R antagonist can block this compound binding and subsequent cytotoxic effects.[1][7]
-
Modulate Experimental Media: Supplementing media with divalent cations (Ca²⁺, Mg²⁺) can inhibit P2X7R pore formation.[4] Using serum-free media can also be beneficial as serum components can sometimes enhance this compound potency.[5][6]
-
Employ a Pulsed Stimulation Approach: Instead of continuous exposure, consider applying this compound in short pulses to transiently activate the receptor, which may be sufficient for signaling without inducing pore formation.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the EC50 for your specific primary cell type and select a concentration that balances efficacy and viability. |
| Incubation time is too long. | Conduct a time-course experiment to identify the optimal incubation period. |
| High P2X7R expression in your primary cells. | Confirm P2X7R expression levels using techniques like qPCR, western blotting, or flow cytometry. If expression is high, consider using lower this compound concentrations or a partial agonist. |
| Media composition is potentiating cytotoxicity. | Ensure your media contains physiological concentrations of divalent cations. If using serum-containing media, consider switching to a serum-free formulation, as serum albumin can bind this compound and lipids in the serum can affect its potency.[5][6] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in primary cell isolation and culture. | Standardize your primary cell isolation protocol. Ensure consistent cell density and passage number for all experiments. |
| Inconsistent this compound preparation. | Prepare fresh this compound solutions for each experiment from a high-quality source. Protect the stock solution from light and repeated freeze-thaw cycles. |
| Presence of serum in the experimental media. | Serum contains nucleotidases that can degrade ATP and its analogs, and albumin that can bind this compound, affecting its effective concentration.[5][6] Switching to serum-free media for the duration of the experiment can improve reproducibility.[8][9][10] |
| Cell stress due to handling. | Minimize mechanical stress on cells during plating and media changes. Allow cells to acclimate to the culture conditions before starting the experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for mitigating this compound-induced cytotoxicity.
Table 1: P2X7R Antagonists and Their Effective Concentrations
| Antagonist | Cell Type | Effective Concentration | Effect | Reference |
| A-740003 | Human THP-1 cells | 18-40 nM | Potent antagonist of human and rat P2X7R, blocks IL-1β release and pore formation. | [1] |
| A-438079 | Primary microglia | 3 µM | Significantly attenuated this compound-induced cell loss. | [7][11] |
| Brilliant Blue G (BBG) | Rat lacrimal gland myoepithelial cells | 10⁻⁴ M | Partially inhibited the increase in intracellular Ca²⁺ by 36%. | [12] |
| AZ10606120 | CAN neuroblastoma cell line | Not specified | Induced an almost 50% reduction in HIF-1α protein levels. | [2] |
| Oxidized ATP (OxATP) | ST14A/Q120 rat striatal cells | Not specified | Fully reversed this compound-induced cellular death. | [13][14] |
| KN-62 | Rat lacrimal gland myoepithelial cells | 10⁻⁴ M | Partially inhibited the increase in intracellular Ca²⁺ by 43%. | [12] |
Table 2: Influence of Experimental Conditions on this compound-Induced Effects
| Condition | Observation | Implication for Minimizing Cytotoxicity | Reference |
| Absence of Divalent Cations (Ca²⁺, Mg²⁺) | Enhanced this compound-induced inflammasome activation. | Supplementing media with Ca²⁺ and Mg²⁺ can suppress P2X7R activation. | [4] |
| Presence of Bovine Serum Albumin (BSA) | Inhibited responses to this compound, likely by binding to it. | Using serum-free media may increase the effective concentration of this compound, requiring dose optimization. | [5][6] |
| Presence of Fetal Bovine Serum (FBS) | Exhibited nucleotidase activity, causing ATP breakdown. | In serum-containing media, the effective this compound concentration may decrease over time. | [5][6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in serum-free culture medium, ranging from 10 µM to 500 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the viability against the this compound concentration to determine the EC50.
Protocol 2: Evaluating the Protective Effect of a P2X7R Antagonist
-
Cell Seeding: Seed primary cells as described in Protocol 1.
-
Antagonist Pre-incubation: Prepare the P2X7R antagonist at various concentrations in serum-free medium. Remove the old medium from the cells and add 50 µL of the antagonist solutions. Incubate for 1 hour at 37°C.
-
This compound Stimulation: Prepare a this compound solution at a concentration known to cause significant (e.g., 40-50%) cytotoxicity (determined from Protocol 1). Add 50 µL of this solution to the wells already containing the antagonist. Include controls with antagonist alone and this compound alone.
-
Incubation and Analysis: Incubate for the predetermined duration and assess cell viability using an appropriate method (e.g., MTT, LDH release, or flow cytometry).[15][16]
Visualizations
Caption: this compound-induced P2X7R signaling pathway leading to cytotoxicity.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. x-cellr8.com [x-cellr8.com]
- 9. reddit.com [reddit.com]
- 10. Frontiers | Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts [frontiersin.org]
- 11. This compound Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 14. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Controlling BzATP Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP). Our focus is to provide solutions for controlling the hydrolysis of this compound to its metabolites, ADP and AMP, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hydrolysis a concern in my experiments?
This compound is a potent agonist for P2X7 receptors, and it also shows activity at other P2X and some P2Y receptors.[1][2] Like ATP, this compound can be rapidly hydrolyzed by ectonucleotidases present on the surface of many cells. This enzymatic degradation converts this compound into BzADP and subsequently BzAMP, and finally to Bz-adenosine.[1][3] This is a critical issue for several reasons:
-
Altered Receptor Specificity: The hydrolysis products (BzADP, BzAMP, and Bz-adenosine) can activate other purinergic receptors (e.g., P2Y and adenosine receptors), leading to off-target effects and confounding the interpretation of your results.[1][3]
-
Reduced Agonist Concentration: Hydrolysis decreases the effective concentration of this compound at the target receptor, potentially leading to an underestimation of its potency and efficacy.
-
Inconsistent Results: The rate of hydrolysis can vary between cell types, tissue preparations, and even experimental conditions, leading to poor reproducibility.
Q2: Which enzymes are responsible for this compound hydrolysis?
The primary enzymes responsible for the hydrolysis of extracellular nucleotides like ATP and its analog this compound are collectively known as ectonucleotidases .[4][5] This group includes several families:
-
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases): This family, which includes CD39 (NTPDase1), hydrolyzes ATP and ADP to AMP.[5][6]
-
Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs): Members like NPP1 can also hydrolyze ATP to AMP.[6]
-
Alkaline Phosphatases: These enzymes can contribute to nucleotide hydrolysis.
-
Ecto-5'-nucleotidase (CD73): This enzyme specifically hydrolyzes AMP to adenosine.[7]
The expression levels of these enzymes can vary significantly between different cell and tissue types.
Q3: How can I control for this compound hydrolysis in my experiments?
There are three main strategies to control for the unwanted hydrolysis of this compound:
-
Use of Ectonucleotidase Inhibitors: Pharmacological inhibitors can block the activity of the enzymes responsible for this compound breakdown.
-
Application of Non-Hydrolyzable this compound Analogs: Using a form of this compound that is resistant to enzymatic degradation.
-
Optimization of Experimental Conditions: Modifying factors like temperature and pH can help to reduce the rate of hydrolysis.
The following sections will provide more detailed information on each of these approaches.
Troubleshooting Guides
Guide 1: Using Ectonucleotidase Inhibitors
Problem: I am observing unexpected or inconsistent responses to this compound, which I suspect is due to its hydrolysis.
Solution: Incorporate ectonucleotidase inhibitors into your experimental protocol. The choice of inhibitor will depend on the specific ectonucleotidases expressed by your cell or tissue model.
Recommended Inhibitors:
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Ki/IC50 Values |
| ARL 67156 | NTPDase1 (CD39), NTPDase3, NPP1[6][8] | 50-100 µM | Ki: ~11 µM (human NTPDase1), ~18 µM (human NTPDase3), ~12 µM (human NPP1)[6] |
| POM-1 | NTPDase1, NTPDase2, NTPDase3[9] | 20-100 µM | Ki: ~2.6 µM (NTPDase1), ~28.8 µM (NTPDase2), ~3.3 µM (NTPDase3)[9] |
| MRS2179 | P2Y1 Receptor Antagonist | 100 nM - 1 µM | Kb: ~102 nM (turkey P2Y1)[10][11] |
Experimental Protocol: Inhibition of this compound Hydrolysis in Cell Culture
-
Cell Preparation: Culture your cells of interest to the desired confluency in appropriate multi-well plates.
-
Pre-incubation with Inhibitor:
-
Prepare a stock solution of the chosen inhibitor (e.g., ARL 67156) in a suitable solvent (e.g., water or DMSO).
-
Dilute the inhibitor stock to the final working concentration in your assay buffer.
-
Remove the cell culture medium and wash the cells once with the assay buffer.
-
Add the inhibitor-containing assay buffer to the cells and pre-incubate for 15-30 minutes at 37°C. This allows the inhibitor to interact with the ectonucleotidases.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound.
-
Add this compound to the wells to achieve the desired final concentration for your experiment.
-
-
Assay: Proceed with your downstream assay (e.g., calcium imaging, patch-clamp, cytokine release assay).
-
Controls:
-
This compound alone: To assess the baseline effect without inhibitors.
-
Inhibitor alone: To ensure the inhibitor does not have any independent effects on your cells.
-
Vehicle control: To account for any effects of the solvent used for the inhibitor and this compound.
-
Troubleshooting:
-
Inhibitor is not effective:
-
Concentration: The inhibitor concentration may be too low. Try a higher concentration within the recommended range.
-
Inhibitor Specificity: Your cells may express ectonucleotidases that are not targeted by the inhibitor you are using. Consider using a combination of inhibitors or a broader-spectrum inhibitor.
-
Pre-incubation Time: The pre-incubation time may be too short. Increase the pre-incubation time to 30-60 minutes.
-
-
Inhibitor has its own biological effects:
-
Run the "inhibitor alone" control at all concentrations to identify any non-specific effects.
-
If effects are observed, you may need to switch to a different inhibitor or consider using a non-hydrolyzable this compound analog.
-
Guide 2: Using Non-Hydrolyzable this compound Analogs
Problem: Ectonucleotidase inhibitors are either ineffective or cause confounding effects in my experimental system.
Solution: Use a non-hydrolyzable analog of this compound. While a direct, commercially available non-hydrolyzable this compound is not commonly listed, non-hydrolyzable ATP analogs can serve as a reference for stability. The most common modification to prevent hydrolysis is the substitution of the oxygen atom between the phosphates.
Common Non-Hydrolyzable ATP Analogs:
| Analog | Modification | Resistance to Hydrolysis |
| α,β-methylene-ATP | Methylene group between α and β phosphates | Resistant to hydrolysis at the α-β position[12] |
| β,γ-methylene-ATP | Methylene group between β and γ phosphates | Resistant to hydrolysis at the β-γ position |
Note: The synthesis of α,β-methylene-BzATP or β,γ-methylene-BzATP would be required for a truly non-hydrolyzable version of the molecule. For many applications, α,β-methylene-ATP can be used as a stable P2X receptor agonist.[12][13]
Experimental Protocol: Using a Stable P2X Agonist (e.g., α,β-methylene-ATP)
The protocol is similar to a standard agonist stimulation experiment, but without the need for pre-incubation with ectonucleotidase inhibitors.
-
Cell Preparation: Culture and prepare your cells as you would for a standard this compound experiment.
-
Agonist Stimulation:
-
Prepare a stock solution of the non-hydrolyzable analog (e.g., α,β-methylene-ATP).
-
Dilute the analog to the desired final concentration in your assay buffer.
-
Add the analog solution to your cells.
-
-
Assay: Proceed with your downstream measurements.
-
Controls:
-
Vehicle control.
-
This compound control (with and without inhibitors): To compare the effects and confirm the stability of the analog.
-
Troubleshooting:
-
Altered Potency or Efficacy: Non-hydrolyzable analogs may have different binding affinities and efficacies at the target receptor compared to the parent molecule. It is essential to perform a full dose-response curve to characterize the activity of the analog in your system.
Guide 3: Optimizing Experimental Conditions
Problem: I want to minimize non-enzymatic hydrolysis of this compound and reduce enzymatic activity without using inhibitors.
Solution: Control the pH and temperature of your experiments, as these factors can influence the rate of both enzymatic and non-enzymatic hydrolysis.
-
pH: The rate of ATP hydrolysis is pH-dependent.[14] For many ectonucleotidases, the optimal pH is in the neutral to slightly alkaline range (pH 7.4-8.0).[4] Conducting experiments at a slightly acidic pH (e.g., pH 6.5-7.0) may reduce the rate of enzymatic hydrolysis, but be mindful that receptor function can also be pH-sensitive.
-
Temperature: Enzymatic reactions are highly temperature-dependent. Most ectonucleotidases have an optimal temperature around 37°C.[4] Performing experiments at room temperature or on ice (for short-term incubations) can significantly reduce the rate of hydrolysis. However, this may also affect the physiological response of your cells.
Experimental Protocol: Assessing the Impact of pH and Temperature
-
Prepare Buffers: Prepare your assay buffer at different pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Set up Incubations:
-
For each pH, set up parallel experiments at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Add a known concentration of this compound to each buffer and cell preparation.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the supernatant.
-
Immediately stop any enzymatic activity by adding a quenching solution (e.g., perchloric acid) and placing the samples on ice.
-
-
Quantify Hydrolysis: Analyze the samples by HPLC to determine the concentrations of this compound, ADP, and AMP.
-
Analyze Data: Plot the concentration of this compound over time for each condition to determine the rate of hydrolysis.
Troubleshooting:
-
Changes in Cell Viability or Function: Altering pH and temperature can stress cells. Always perform viability assays (e.g., trypan blue exclusion, LDH assay) to ensure that the chosen conditions are not cytotoxic.
-
Receptor Activity is Altered: The function of P2X7 and other purinergic receptors can be sensitive to pH and temperature changes. It is crucial to perform control experiments to validate that the observed effects are due to the modulation of hydrolysis and not a direct effect on the receptor.
Guide 4: Quantifying this compound and its Metabolites by HPLC
Problem: I need to quantify the amount of this compound hydrolysis in my samples.
Solution: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify this compound, ADP, and AMP.
Experimental Protocol: HPLC Analysis of Nucleotides
-
Sample Preparation:
-
Collect supernatant from your cell culture or tissue preparation at different time points.
-
Stop the enzymatic reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Neutralize the supernatant by adding a calculated amount of a base (e.g., 2 M K2CO3).
-
Centrifuge again to remove the perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used for nucleotide separation.[15][16]
-
Mobile Phase: A gradient of a low pH buffer (e.g., potassium phosphate buffer, pH 5.5-6.5) and an organic solvent (e.g., methanol or acetonitrile) is typically used. Ion-pairing reagents like tetrabutylammonium may be required for better separation.[15]
-
Detection: UV detection at 259 nm.
-
-
Quantification:
-
Run standards of known concentrations of this compound, ADP, and AMP to generate a standard curve for each.
-
Integrate the peak areas of the analytes in your samples and calculate their concentrations based on the standard curves.
-
Troubleshooting HPLC Analysis:
-
Poor Peak Shape (Tailing or Splitting):
-
pH of Mobile Phase: The ionization state of the nucleotides is critical for good separation. Ensure the pH of your mobile phase is appropriately controlled.[17]
-
Column Contamination: The column may be contaminated with proteins or other cellular debris. Wash the column according to the manufacturer's instructions.
-
Metal Chelation: Phosphorylated molecules can interact with metal ions in the HPLC system. Adding a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.[18]
-
-
Poor Resolution:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation between peaks.
-
Mobile Phase Composition: Vary the organic solvent or the buffer concentration.
-
-
Ghost Peaks:
-
This can be due to contamination in the mobile phase, injector, or column. Ensure all components are clean.
-
Visualizations
Signaling and Hydrolysis Pathway
Caption: this compound signaling and hydrolysis pathway.
Experimental Workflow for Controlling this compound Hydrolysis
Caption: Workflow for controlling this compound hydrolysis.
References
- 1. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triethylammonium salt | P2X Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 4. Distinct kinetics for nucleotide hydrolysis in lymphocytes isolated from blood, spleen and cervical lymph nodes: Characterization of ectonucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MRS 2179 tetrasodium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling BzATP solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for years when stored correctly. For long-term storage, it is recommended to keep it at -20°C, desiccated, and protected from light.[1][2][3][4] Some suppliers suggest that the powder is stable for at least four years under these conditions.[2][3]
Q2: What is the best solvent for reconstituting this compound?
A2: this compound is soluble in water and DMSO.[5] Aqueous solutions can be prepared in buffers such as PBS (pH 7.2).[3] For stock solutions, sterile water or DMSO are commonly used.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in high-purity sterile water or fresh DMSO.[5] Sonication may be required to fully dissolve the compound.[6] It is crucial to ensure the solution is clear and free of precipitates before use.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year or at -20°C for up to one month. Always protect solutions from light.
Q5: Can I store aqueous working solutions of this compound?
A5: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment. Storing aqueous solutions for more than one day is not advised due to the potential for degradation.[3]
Q6: Do I need to filter-sterilize my this compound working solution?
A6: Yes, if you are using an aqueous-based working solution for cell culture experiments, it should be filter-sterilized through a 0.22 µm filter before use to prevent contamination.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no cellular response to this compound | Degraded this compound solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Prepare a fresh stock solution from powder. Ensure proper storage of aliquots at -80°C. |
| Presence of serum/albumin in media: Bovine serum albumin (BSA) and fetal bovine serum (FBS) can bind to this compound, significantly reducing its potency.[7] | Perform experiments in serum-free media. If serum is required, increase the concentration of this compound and include a control to quantify the inhibitory effect. | |
| Low receptor expression: The cell line may not express sufficient levels of the P2X7 receptor. | Verify P2X7R expression using techniques like qPCR, western blot, or flow cytometry. | |
| Incorrect pH of the buffer: The activity of this compound can be pH-dependent. | Ensure the experimental buffer is at the optimal pH for your assay (typically physiological pH). | |
| Inconsistent results between experiments | Precipitation of this compound: The compound may have come out of solution, especially at high concentrations or in certain buffers. | Before each use, ensure the solution is fully dissolved. Gentle warming or sonication can help. Prepare fresh dilutions for each experiment. |
| Variability in cell passage number: Receptor expression and cellular responses can change with increasing cell passage. | Use cells within a consistent and narrow passage number range for all related experiments. | |
| Hydrolysis of this compound: In some biological systems, this compound can be hydrolyzed to Bz-adenosine, which can activate adenosine receptors (e.g., A1R), leading to off-target effects.[8] | Use specific P2X7R antagonists (e.g., A-740003) to confirm the observed effect is P2X7R-mediated. Consider using adenosine receptor antagonists as a control. | |
| High background signal in fluorescence assays (e.g., Ca2+ influx, dye uptake) | Autofluorescence of this compound: While generally not a major issue, at very high concentrations there could be some interference. | Run a control with this compound in cell-free media to check for autofluorescence at your experimental wavelengths. |
| "Leaky" cells or non-specific dye uptake: Poor cell health can lead to compromised membrane integrity. | Ensure cells are healthy and not overly confluent. Optimize dye loading and washing steps. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 50 mg/mL (49.07 mM) | Ultrasonic assistance may be needed.[9] |
| DMSO | 25-50 mg/mL (24.53-61.23 mM) | Sonication is recommended.[5][9] |
| PBS (pH 7.2) | ~10 mg/mL | For organic solvent-free aqueous solutions.[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Must be stored desiccated and away from moisture.[2][3] |
| Stock Solution in Solvent | -80°C | 6 months - 1 year | Sealed storage, away from moisture.[5][9] |
| -20°C | 1 month | Sealed storage, away from moisture.[9] | |
| Aqueous Working Solution | 2-8°C or Room Temp | < 24 hours | Prepare fresh daily.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile, high-purity water or fresh DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final working concentration using the appropriate serum-free experimental buffer or medium.
-
If using an aqueous buffer, filter-sterilize the final working solution using a 0.22 µm syringe filter, especially for cell-based assays.
-
Use the freshly prepared working solution promptly.
-
Protocol 2: this compound-Induced Dye Uptake Assay (e.g., YO-PRO-1)
This assay measures the formation of large membrane pores, a hallmark of P2X7 receptor activation.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Preparation of Reagents:
-
Prepare a this compound working solution at 2x the final desired concentration in a suitable buffer (e.g., Locke's medium).
-
Prepare a 2x YO-PRO-1 staining solution in the same buffer.
-
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add the 2x YO-PRO-1 solution to the wells and incubate for 10-15 minutes at 37°C.
-
Add the 2x this compound working solution to the wells to initiate the reaction.
-
Immediately begin measuring the fluorescence using a microplate reader (e.g., excitation ~491 nm, emission ~509 nm) in kinetic mode, taking readings every 1-2 minutes for up to 60 minutes.
-
-
Controls:
-
Negative Control: Cells treated with buffer and YO-PRO-1 only.
-
Positive Control (optional): Cells treated with a known P2X7R agonist.
-
Antagonist Control: Pre-incubate cells with a specific P2X7R antagonist before adding this compound to confirm receptor-specific effects.
-
Visualizations
References
- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound triethylammonium salt | P2X Receptor Agonists: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UV Cross-linking for BzATP Photoaffinity Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BzATP photoaffinity labeling to study ATP-binding proteins, such as P2X receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for photoaffinity labeling?
This compound, or 3'-O-(4-benzoyl)benzoyl adenosine 5'-triphosphate, is a photoaffinity analog of ATP. It contains a benzophenone moiety that, upon activation by UV light, forms a highly reactive carbene intermediate. This intermediate can then form a covalent bond with amino acid residues in close proximity, effectively "labeling" the ATP-binding site of a protein. This technique is invaluable for identifying and characterizing ATP-binding proteins and their specific binding domains.
Q2: What is the optimal wavelength for UV cross-linking with this compound?
The benzophenone group in this compound is typically excited by UV light in the range of 300-360 nm. A common wavelength used for cross-linking is 312 nm.[1] It is advisable to use a UV source with a narrow bandwidth to minimize potential damage to the protein of interest.
Q3: How can I be sure that the labeling I observe is specific to the ATP-binding site?
Distinguishing specific from non-specific labeling is critical. A key control experiment is a competition assay. By pre-incubating your sample with an excess of the natural ligand (ATP) or a known competitive antagonist before adding this compound and performing the UV cross-linking, you can determine the specificity of the labeling. A significant reduction in the labeling of your target protein in the presence of the competitor indicates that the labeling is specific to the binding site.[1][2]
Q4: I am not seeing any labeling of my target protein. What are the possible causes?
Several factors could lead to a lack of signal:
-
Inefficient UV Cross-linking: The UV irradiation time, distance from the light source, or the intensity of the UV lamp may be suboptimal.
-
Low this compound Concentration: The concentration of this compound may be too low to achieve sufficient binding to the target protein.
-
Protein Instability: The target protein may be unstable under the experimental conditions (e.g., temperature, buffer composition).
-
Low Target Protein Abundance: The amount of the target protein in your sample may be below the detection limit of your analysis method.
-
Quenching of the Photoreactive Group: Components in your buffer system could be quenching the photoreactive carbene intermediate.
Q5: I am observing high background or non-specific labeling. How can I reduce it?
High background can obscure specific labeling. Here are some strategies to minimize non-specific binding:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your buffer can reduce non-specific electrostatic interactions.
-
Include Additives: The addition of blocking agents like Bovine Serum Albumin (BSA) at low concentrations (e.g., 0.1%) or non-ionic detergents (e.g., Tween-20) can help to block non-specific binding sites on your protein and reaction vessel. However, be aware that BSA can bind to this compound, so its concentration should be carefully optimized.[3]
-
Reduce this compound Concentration: Using the lowest effective concentration of this compound can minimize random, non-specific cross-linking.
-
Minimize UV Exposure: Use the shortest UV irradiation time that still yields a specific signal to reduce the chances of non-specific cross-linking events.
-
Perform Competition Experiments: As mentioned earlier, competition experiments are crucial to differentiate specific from non-specific labeling.
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal UV Cross-linking Conditions | Optimize UV irradiation time (start with a range of 1-10 minutes). Ensure the sample is at an appropriate distance from the UV source (e.g., 5-10 cm). Verify the output of your UV lamp. |
| Inadequate this compound Concentration | Titrate the this compound concentration. Start with a concentration around the known or expected Kd for your protein and test a range of concentrations above and below this value. For P2X7 receptors, EC50 values for this compound can range from micromolar to sub-micromolar. |
| Insufficient Incubation Time | Ensure adequate pre-incubation of the protein with this compound in the dark to allow for binding equilibrium to be reached before UV irradiation. An incubation time of 5-15 minutes at room temperature is a good starting point. |
| Low Protein Concentration | Increase the concentration of your target protein if possible. Consider using a more sensitive detection method. |
| Buffer Interference | Avoid buffers containing components that can absorb UV light at the cross-linking wavelength or that can react with the carbene intermediate (e.g., high concentrations of Tris, DTT, or other nucleophiles). |
Problem 2: High Background/Non-Specific Labeling
| Possible Cause | Troubleshooting Suggestion |
| Excessive this compound Concentration | Reduce the this compound concentration to the lowest level that provides a detectable specific signal. |
| Prolonged UV Exposure | Decrease the UV irradiation time. Perform a time-course experiment to find the optimal balance between specific labeling and background. |
| Non-Specific Binding to Surfaces | Pre-block reaction tubes with a solution of BSA or a non-ionic detergent. |
| Hydrophobic or Electrostatic Interactions | Increase the salt concentration of the buffer (e.g., 150-500 mM NaCl). Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100). |
| Contaminating Proteins | Ensure the purity of your target protein preparation. If using cell lysates, consider a partial purification step before labeling. |
| This compound Binding to BSA | If using BSA as a blocking agent, be mindful that it can bind this compound.[3] Use the lowest effective concentration of BSA or consider alternative blocking agents. |
Experimental Protocols
General Protocol for this compound Photoaffinity Labeling
This protocol provides a general workflow. Optimal conditions will need to be determined empirically for each specific target protein.
-
Sample Preparation:
-
Prepare your protein sample (purified protein, cell membrane fraction, or whole cells) in a suitable, UV-transparent buffer (e.g., HEPES or phosphate buffer). Avoid buffers with high UV absorbance or nucleophilic components.
-
-
Incubation with this compound:
-
Add this compound to your sample to the desired final concentration. For initial experiments, a concentration range of 1-50 µM is a reasonable starting point.
-
For competition experiments, pre-incubate the sample with a 10-100 fold molar excess of ATP or a specific antagonist for 10-15 minutes at room temperature before adding this compound.
-
Incubate the samples in the dark (to prevent premature photolysis) for 5-15 minutes at room temperature to allow for binding.
-
-
UV Cross-linking:
-
Place the samples on a cold block or on ice to minimize heat-induced damage during irradiation.
-
Irradiate the samples with a UV lamp at a wavelength of approximately 312 nm. A typical irradiation time is 3-5 minutes at a distance of 5-10 cm from the source.[1]
-
-
Sample Analysis:
-
After irradiation, quench any unreacted this compound by adding a scavenger like DTT to a final concentration of 10 mM.
-
Prepare the samples for analysis by SDS-PAGE.
-
Visualize the labeled proteins. If using radiolabeled this compound (e.g., [³²P]this compound), perform autoradiography by exposing the dried gel to X-ray film.[4] If using a tagged version of this compound, perform the appropriate Western blot or fluorescence imaging.
-
-
Data Analysis:
-
Analyze the resulting gel or blot. A specifically labeled protein will appear as a band at the expected molecular weight.
-
In competition experiments, the intensity of this band should be significantly reduced in the presence of the competitor.
-
Quantify the band intensities to determine the efficiency of labeling and the degree of competition.
-
Visualizations
Experimental Workflow for this compound Photoaffinity Labeling
Caption: A generalized workflow for a this compound photoaffinity labeling experiment.
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X7 receptor upon activation by ATP or this compound.
References
- 1. Characterisation of ATP analogues to cross-link and label P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [32P]3'-O-(4-benzoyl)benzoyl ATP as a photoaffinity label for a phospholipase C-coupled P2Y-purinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in BzATP-Induced Calcium Flux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during BzATP-induced calcium flux experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce calcium flux?
A1: this compound (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent agonist for the P2X7 receptor, a ligand-gated ion channel.[1] The P2X7 receptor is permeable to cations, including calcium (Ca2+), sodium (Na+), and potassium (K+).[2] Upon activation by this compound, the channel opens, leading to an influx of extracellular Ca2+ into the cell, which can be measured using calcium-sensitive fluorescent dyes. This compound is often used because it is significantly more potent at activating P2X7 receptors than the endogenous agonist, ATP.
Q2: What is the general mechanism of this compound-induced calcium flux?
A2: this compound binds to the extracellular domain of the P2X7 receptor, causing a conformational change that opens the ion channel. This allows for the rapid influx of Ca2+ and Na+ down their electrochemical gradients, and the efflux of K+. The increase in intracellular Ca2+ can then trigger various downstream signaling pathways.[2] Prolonged or high-concentration stimulation with this compound can lead to the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da.[2]
Q3: What are typical EC50 values for this compound?
A3: The half-maximal effective concentration (EC50) of this compound can vary depending on the species from which the P2X7 receptor is derived. It is crucial to use a concentration of this compound that is appropriate for the experimental system.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically supplied as a solid (triethylammonium salt) and is soluble in water or DMSO.[3][4] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months.[3] Before use, thaw the solution and ensure there is no precipitation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or Very Weak Calcium Response to this compound
| Possible Cause | Suggested Solution |
| Low or no P2X7 receptor expression in the cell line. | Confirm P2X7 receptor expression in your cell model using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect this compound concentration. | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type. Refer to the EC50 values in the table above as a starting point. |
| Degraded this compound solution. | Prepare a fresh solution of this compound. Ensure proper storage of stock solutions. |
| Suboptimal dye loading. | Optimize dye concentration and incubation time for your cell line. Ensure cells are healthy and form a confluent monolayer before dye loading.[5] |
| Issues with the assay buffer. | Ensure the assay buffer contains an adequate concentration of extracellular calcium, as this compound primarily induces calcium influx from the extracellular space. |
| P2X7 receptor desensitization. | P2X7 receptors can desensitize with prolonged or repeated exposure to agonists.[2] Allow for a sufficient recovery period between stimulations if conducting multiple additions. |
| Cell health issues. | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect receptor expression and signaling. |
Issue 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Incomplete removal of extracellular dye. | If using a wash-based protocol, ensure thorough but gentle washing of the cells after dye loading to remove any remaining extracellular dye. |
| Autofluorescence from cells or media. | Use a phenol red-free medium for the assay. Measure the autofluorescence of unstained cells and subtract this from the experimental values. |
| Dye leakage from cells. | This can be an issue with some cell types. Probenecid can be added to the assay buffer to inhibit organic anion transporters that can extrude the dye, but be aware that it can also have off-target effects.[6] |
| Light source issues or detector settings. | Optimize the gain settings on your fluorescence plate reader to maximize signal-to-noise ratio without saturating the detector.[7][8] |
| Contamination. | Ensure cell cultures are free from microbial contamination, which can cause high background fluorescence. |
Issue 3: High Variability Between Wells (Poor Z'-factor)
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate.[9] |
| Inconsistent dye loading. | Ensure consistent dye concentration and incubation times across all wells. |
| Pipetting errors during compound addition. | Use calibrated pipettes or an automated liquid handler for precise and consistent addition of this compound and other reagents. |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the assay, as P2X7 receptor activity can be temperature-sensitive.[10] |
| Edge effects. | To minimize evaporation and temperature gradients, consider not using the outer wells of the microplate or filling them with media/buffer.[9] |
| Instrumental variability. | Ensure the plate reader is properly calibrated and maintained. Use well-scanning features if available to average the signal across the well.[8] |
Quantitative Data Summary
| Parameter | Human P2X7 | Rat P2X7 | Mouse P2X7 | Reference |
| This compound EC50 (µM) | 7 | 3.6 | 285 |
Experimental Protocols
Protocol: this compound-Induced Calcium Flux Assay using Fluo-4 AM
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells expressing P2X7 receptors
-
Black, clear-bottom 96-well or 384-well plates
-
Cell culture medium (phenol red-free recommended)
-
This compound triethylammonium salt
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells into a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.[5]
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, mix the appropriate volumes of stock solutions in HBSS with 20 mM HEPES.
-
Carefully remove the cell culture medium from the wells.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing (if required):
-
For some cell lines, a wash step may be necessary to reduce background fluorescence.
-
Gently remove the dye loading solution and wash the cells 2-3 times with HBSS with 20 mM HEPES.
-
After the final wash, add the appropriate volume of HBSS with 20 mM HEPES to each well.
-
-
This compound Stimulation and Measurement:
-
Prepare a stock solution of this compound at a concentration that is 2-5 times the final desired concentration.
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for 15-30 seconds.
-
Using the plate reader's automated injector, add the this compound solution to the wells.
-
Continue recording the fluorescence for at least 60-180 seconds to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), i.e., F/F0 or ΔF/F0.
-
Determine the peak fluorescence response for each well.
-
Generate dose-response curves by plotting the peak response against the log of the this compound concentration.
-
Visualizations
Caption: P2X7 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for a this compound-induced calcium flux assay.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Caveats and limitations of plate reader-based high-throughput kinetic measurements of intracellular calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
how to choose the right vehicle for in vivo BzATP delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for in vivo delivery of BzATP. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward vehicle for in vivo this compound delivery?
A1: For many applications, sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (ACSF) are the most common and straightforward vehicles. These are suitable for direct injections, such as intraperitoneal (i.p.), intrathecal (i.t.), or local ganglionic applications, where rapid and direct action of this compound is desired.
Q2: How should I prepare my this compound solution for in vivo use?
A2: this compound should be dissolved in the chosen vehicle (e.g., sterile saline) to the desired stock concentration. It is recommended to prepare stock solutions fresh on the day of the experiment to ensure potency. For long-term storage, consult the manufacturer's instructions, though fresh preparation is always preferable.
Q3: I am observing lower than expected efficacy of this compound in vivo. What could be the issue?
A3: A common issue is the binding of this compound to serum proteins, particularly albumin, which can significantly reduce its effective concentration and potency.[1][2] This is a critical consideration for systemic administration routes like intravenous or intraperitoneal injections. Another possibility is the hydrolysis of this compound to Bz-adenosine, which can lead to off-target effects by activating adenosine A1 receptors.[3]
Q4: How can I overcome the issue of this compound binding to albumin?
A4: There are a few strategies to mitigate this. One is to increase the dose of this compound, though this may also increase the risk of off-target effects. A more advanced approach is to use a delivery vehicle that encapsulates this compound, shielding it from plasma proteins. Liposomes, nanoparticles, and cyclodextrins are potential candidates for this purpose.
Q5: Are there advanced delivery vehicles that can improve the stability and targeting of this compound?
A5: Yes, while less common in published literature for this compound specifically, advanced delivery systems like liposomes, nanoparticles, and cyclodextrins offer potential advantages. PEGylated liposomes, for example, can improve circulation time and reduce clearance by the immune system.[4][5][6][7] Nanoparticles can be designed for targeted delivery to specific tissues or cells.[8][9] Cyclodextrins can form inclusion complexes with this compound to enhance its solubility and stability.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable in vivo effect | 1. This compound degradation: this compound may have degraded due to improper storage or handling. 2. Albumin binding: For systemic routes, this compound may be binding to serum albumin, reducing its bioavailability.[1][2] 3. Incorrect dose/concentration: The administered dose may be too low for the specific animal model or target tissue. 4. Suboptimal administration route: The chosen route of administration may not be effective for reaching the target site. | 1. Always prepare this compound solutions fresh before each experiment. 2. Consider using a higher dose or an advanced delivery vehicle (liposomes, nanoparticles) to protect this compound from plasma proteins. 3. Perform a dose-response study to determine the optimal concentration for your experimental setup. 4. Evaluate alternative administration routes that provide more direct access to the target tissue (e.g., local injection vs. systemic). |
| High variability between experimental subjects | 1. Inconsistent administration: Variations in injection volume, speed, or location. 2. Biological variability: Differences in metabolism or receptor expression between animals. | 1. Ensure consistent and precise administration techniques. For manual injections, practice to minimize variability. 2. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Observed off-target effects | 1. This compound hydrolysis: this compound can be hydrolyzed to Bz-adenosine, which activates adenosine receptors.[3] 2. High this compound concentration: High concentrations of this compound can have non-specific effects or activate other P2X receptors.[12][13] 3. Vehicle-related toxicity: The delivery vehicle itself may be causing an unintended biological response. | 1. Use a P2X7 receptor-selective antagonist as a control to confirm that the observed effects are mediated by P2X7. An adenosine A1 receptor antagonist can be used to check for off-target effects from Bz-adenosine.[3] 2. Conduct a thorough dose-response study to find the lowest effective concentration. 3. Include a vehicle-only control group in your experiments to assess any effects of the delivery vehicle. |
| Precipitation of this compound in solution | 1. Low solubility: this compound may have limited solubility in the chosen vehicle, especially at high concentrations. 2. Incorrect pH or temperature: The pH or temperature of the vehicle may not be optimal for this compound solubility. | 1. If using a simple vehicle like saline, ensure the concentration is within the solubility limits. For higher concentrations, consider using a solubilizing agent or an advanced delivery vehicle like cyclodextrins. 2. Check the manufacturer's recommendations for optimal pH and temperature for this compound solutions. |
Data Summary Tables
Table 1: Comparison of Common In Vivo this compound Delivery Vehicles
| Vehicle Type | Administration Route(s) | Key Advantages | Key Disadvantages | Primary Use Case |
| Saline / ACSF | i.p., i.t., local injection | Simple to prepare, readily available, low intrinsic biological activity. | No protection from plasma proteins, rapid clearance. | Direct, short-term stimulation of P2X7 receptors. |
| Liposomes (e.g., PEGylated) | i.v., i.p. | Protects this compound from degradation and albumin binding, can prolong circulation time.[4][5][6][7] | More complex to prepare, potential for immunogenicity with repeated administration.[7] | Systemic delivery with improved stability and pharmacokinetics. |
| Nanoparticles (e.g., biodegradable polymers) | i.v., i.p., targeted delivery | Can be engineered for targeted delivery to specific tissues, sustained release possible.[8][9] | Preparation can be complex, potential for toxicity depending on the material. | Targeted delivery to specific cell types or tissues, sustained release applications. |
| Cyclodextrins (e.g., HP-β-CD) | i.v., i.p. | Increases solubility and stability of this compound through inclusion complex formation.[10][11] | May alter the release kinetics of this compound. | Enhancing the solubility of this compound for administration of higher concentrations. |
Table 2: Quantitative Data on In Vivo this compound Administration
| Animal Model | Administration Route | Vehicle | This compound Dose/Concentration | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | Saline | 1 mg/kg daily | Increased metabolic rate and O2 consumption. | --INVALID-LINK-- |
| Mice | Local to Dorsal Root Ganglion (DRG) | ACSF | 5, 50, 500 µM | Concentration-dependent activation of satellite glial cells and neurons.[12][13] | --INVALID-LINK-- |
| Mice | Intrathecal (i.t.) | Saline | Not specified | Induction of pain-related behaviors. | --INVALID-LINK-- |
| Rat Corticostriatal Slices (ex vivo) | Bath application | ACSF | 50 µM | Reduction of field potential amplitude. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Saline (for i.p. injection)
-
Materials:
-
This compound (powder)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate syringes and needles for i.p. injection
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates. If present, filter through a sterile 0.22 µm syringe filter.
-
Administer the solution to the experimental animal via intraperitoneal injection at the desired dose (e.g., 1 mg/kg).
-
Include a control group that receives an equivalent volume of sterile saline.
-
Protocol 2: Example Protocol for Preparation of this compound-Loaded PEGylated Liposomes
Note: This is a generalized protocol based on standard liposome preparation methods and should be optimized for your specific experimental needs.
-
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
-
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Create a thin lipid film by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Prepare a solution of this compound in PBS at the desired concentration.
-
Hydrate the lipid film with the this compound solution by vortexing. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated this compound by dialysis against PBS.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency before in vivo administration.
-
Visualizations
References
- 1. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 4. PEGylated liposomes via ATRP for brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Using Nanoparticles in Targeted Drug Delivery and Photothermal Therapy | The Scientist [the-scientist.com]
- 10. oatext.com [oatext.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in BzATP calcium imaging
Welcome to the technical support center for improving the signal-to-noise ratio in BzATP-evoked calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the calcium signal when using this compound?
A1: this compound (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is a potent agonist for the P2X7 receptor (P2X7R), an ATP-gated ion channel. When this compound binds to the P2X7R, it opens the channel, leading to a rapid influx of extracellular calcium (Ca²⁺) into the cell. This influx is the primary source of the measured calcium signal. In some cell types, this initial influx can also trigger further calcium release from intracellular stores like the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR).
Q2: Which calcium indicator is best for my this compound experiment?
A2: The choice of indicator depends on your specific experimental needs, such as the expected calcium concentration, the required temporal resolution, and the instrumentation available.
-
Chemical Dyes (e.g., Fluo-4 AM, Fura-2 AM): These are widely used for their high sensitivity and rapid response times. Fluo-4 is a single-wavelength indicator that shows an increase in fluorescence upon calcium binding, making it suitable for confocal microscopy and plate-based assays. Fura-2 is a ratiometric dye, which can provide more quantitative measurements of intracellular calcium concentration and is less susceptible to artifacts from uneven dye loading or photobleaching.
-
Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP series): GECIs are ideal for long-term studies and for targeting specific cell populations or subcellular compartments. The GCaMP series has been progressively improved for better sensitivity and kinetics.
Refer to the tables below for a quantitative comparison of common calcium indicators.
Q3: How can I confirm that the observed calcium signal is specifically from P2X7R activation?
A3: To ensure the signal is P2X7R-mediated, you should perform control experiments using a selective P2X7R antagonist, such as A-740003 or AZ10606120. Pre-incubating your cells with the antagonist before adding this compound should significantly reduce or completely block the calcium response.
Troubleshooting Guide
Problem 1: Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The optimal this compound concentration is cell-type dependent. Perform a dose-response curve to determine the EC50 for your specific cells. Concentrations typically range from 10 µM to 300 µM. See the table below for suggested starting ranges. |
| Low P2X7R Expression | Verify P2X7R expression in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. If expression is low, consider using a cell line known to express high levels of P2X7R or a transient overexpression system. |
| P2X7R Desensitization | Prolonged or repeated exposure to high concentrations of this compound can lead to receptor desensitization, where the channel closes despite the continued presence of the agonist.[1] Use a fresh aliquot of this compound for each experiment and apply it for the shortest duration necessary to elicit a robust response. Ensure adequate washout periods between repeated stimulations. |
| Poor Calcium Indicator Loading | Optimize the dye loading protocol by adjusting the concentration of the AM ester (e.g., 1-5 µM for Fluo-4 AM), incubation time (typically 30-60 minutes), and temperature (room temperature or 37°C). Ensure the presence of a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. |
| Cell Health Issues | Poor cell health can lead to a diminished response. Ensure cells are healthy and not overly confluent. Perform a viability assay (e.g., with Trypan Blue or a live/dead stain) to confirm cell health before the experiment. |
Problem 2: High Background or Low Signal-to-Noise Ratio (SNR)
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Use phenol red-free media during imaging, as phenol red is highly fluorescent.[2] If possible, use imaging plates with low autofluorescence (e.g., glass-bottom plates). |
| Incomplete Hydrolysis of AM Ester | After loading with an AM ester dye, allow for a de-esterification period (typically 30 minutes) in fresh buffer to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells and reducing background from extracellular dye. |
| Phototoxicity and Photobleaching | Minimize the exposure of cells to excitation light.[3] Use the lowest possible laser power and exposure time that still provides a detectable signal. Use of antifade reagents in the imaging medium can also help reduce photobleaching.[4] |
| Movement Artifacts | If imaging live animals or motile cells, movement can introduce significant noise. Use image registration algorithms during post-processing to correct for motion artifacts. |
| Data Analysis Issues | Implement proper background subtraction techniques. Define a region of interest (ROI) in an area with no cells to measure the background fluorescence and subtract this value from the ROIs containing your cells. Calculate the change in fluorescence as ΔF/F₀ to normalize the signal. |
Data Presentation
Table 1: Suggested this compound Concentration Ranges for Different Cell Types
| Cell Type | Suggested Starting Concentration Range | Reference |
| Microglia | 100 - 300 µM | |
| Astrocytes | 100 - 500 µM | |
| Neurons | 50 - 300 µM | |
| Macrophages | 100 - 300 µM | - |
| Osteoblasts | 100 µM - 1 mM | [1] |
| Müller Glial Cells | 100 µM |
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental conditions.
Table 2: Comparison of Common Fluorescent Calcium Indicators
| Indicator | Type | Kd (in vitro) | Optimal For |
| Fluo-4 | Single-Wavelength | 345 nM | Detecting rapid, transient Ca²⁺ changes |
| Fluo-8 | Single-Wavelength | 389 nM | Brighter signal than Fluo-4 |
| Fura-2 | Ratiometric | 145 nM | Quantitative Ca²⁺ concentration measurements |
| Cal-520 | Single-Wavelength | 320 nM | High signal-to-noise ratio for local events |
| GCaMP6f | Genetically Encoded | 375 nM | Fast kinetics, suitable for detecting action potentials |
| GCaMP6s | Genetically Encoded | 144 nM | Slower kinetics, higher sensitivity for smaller signals |
Kd values are from Thermo Fisher Scientific and other cited literature and can vary based on experimental conditions like temperature, pH, and ionic strength.
Experimental Protocols
Detailed Protocol: this compound-Evoked Calcium Imaging using Fluo-4 AM
This protocol provides a step-by-step guide for a typical experiment using cultured adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom imaging plates
-
Phenol red-free imaging buffer (e.g., HBSS or Tyrode's solution)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (10% w/v in DMSO)
-
This compound (stock solution in water or buffer)
-
P2X7R antagonist (e.g., A-740003) for control experiments
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes to an appropriate confluency (typically 70-90%). Allow them to adhere and recover for at least 24 hours before the experiment.
-
-
Dye Loading:
-
Prepare a loading solution by diluting Fluo-4 AM to a final concentration of 1-5 µM in phenol red-free imaging buffer.
-
Add Pluronic F-127 to the loading solution (final concentration 0.02%) to prevent dye precipitation and facilitate loading.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with fresh imaging buffer to remove extracellular dye.
-
Add fresh imaging buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM within the cells.
-
-
Imaging Setup:
-
Place the imaging plate on the microscope stage (confocal or widefield fluorescence microscope).
-
Set the excitation and emission wavelengths for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).
-
Adjust the microscope settings (laser power, exposure time, gain) to obtain a stable baseline fluorescence with minimal phototoxicity.
-
-
Data Acquisition:
-
Begin recording a baseline fluorescence signal for 1-2 minutes to ensure the signal is stable.
-
Add this compound to the imaging buffer to achieve the desired final concentration. For optimal mixing, a perfusion system is recommended, but manual addition can also be performed carefully.
-
Continue recording the fluorescence signal for several minutes to capture the full calcium transient (rise and decay phases).
-
For control experiments, pre-incubate a separate plate of cells with a P2X7R antagonist for 15-30 minutes before adding this compound.
-
-
Data Analysis:
-
Define ROIs around individual cells or groups of cells.
-
Define a background ROI in an area devoid of cells.
-
Subtract the average background fluorescence from the cell ROIs for each time point.
-
Calculate the change in fluorescence as ΔF/F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before stimulation.
-
Mandatory Visualizations
P2X7R Signaling Pathway
Caption: this compound activates the P2X7R, leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for this compound Calcium Imaging
Caption: Step-by-step workflow for a this compound calcium imaging experiment.
Troubleshooting Logic Tree for Low Signal
Caption: A logical guide to troubleshooting low signal in this compound calcium imaging.
References
Technical Support Center: Addressing Tachyphylaxis in Repeated BzATP Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in experiments involving repeated applications of the P2X7 receptor agonist, BzATP.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with this compound applications?
A1: Tachyphylaxis is a rapid decrease in the response to a drug or agonist following repeated administration. In the context of this compound, which is a potent agonist of the P2X7 receptor, repeated applications can lead to a diminished response, such as a reduction in ion channel opening or downstream signaling events. This phenomenon is primarily due to two mechanisms:
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can cause the P2X7 receptor to enter a desensitized state, where it is temporarily unresponsive to the agonist.
-
Receptor Internalization: The cell may actively remove P2X7 receptors from the cell surface through endocytosis, reducing the number of available receptors to bind to this compound.
Q2: How quickly can tachyphylaxis to this compound develop?
A2: The onset of tachyphylaxis can be very rapid, often observed within minutes of repeated this compound applications. The exact timing can depend on the cell type, this compound concentration, and the specific experimental conditions.
Q3: Is the tachyphylaxis induced by this compound reversible?
A3: Yes, in many cases, the tachyphylaxis is reversible. The responsiveness of the P2X7 receptor can be restored after a sufficient washout period, allowing for receptor re-sensitization and recycling back to the cell surface.
Q4: Can increasing the concentration of this compound overcome tachyphylaxis?
A4: Simply increasing the this compound concentration is often not an effective strategy to overcome tachyphylaxis and may even exacerbate it by promoting further receptor desensitization and internalization.
Q5: Does this compound activate other receptors besides P2X7?
A5: While this compound is a potent P2X7 receptor agonist, it is important to be aware that it can also activate other purinergic receptors, such as P2X1 and some P2Y receptors.[1][2] This is a critical consideration when interpreting experimental results.
Troubleshooting Guides
Issue 1: Diminishing Response to Repeated this compound Stimulation
This guide addresses the common problem of observing a progressively weaker cellular response (e.g., reduced calcium influx, decreased current amplitude) with subsequent applications of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washout Period | Implement a washout period of at least 5 minutes between this compound applications. | Restoration of the P2X7 receptor response to subsequent this compound applications. |
| Receptor Desensitization | 1. Intermittent Stimulation: Instead of continuous or rapid repeated applications, introduce rest periods (washout) between stimulations. 2. Use a Positive Allosteric Modulator (PAM): For rat P2X7 receptors, consider co-application of a PAM like GW791343 to enhance receptor sensitivity.[3][4] | Maintained or enhanced receptor responsiveness over multiple applications. |
| Receptor Internalization | 1. Optimize Agonist Concentration: Use the lowest effective concentration of this compound to minimize internalization. 2. Allow for Receptor Recycling: Ensure adequate washout time for receptors to be recycled back to the cell surface. | A more consistent response to repeated this compound applications. |
| Cellular ATP Depletion | If the experimental design involves very frequent and prolonged stimulation, consider that intracellular ATP stores might be depleted, affecting cellular responses. Allow for longer recovery periods between experiments. | Cellular health and responsiveness are maintained. |
Quantitative Data on Intermittent this compound Application:
The following table summarizes the effect of a 5-minute washout period on the peak current amplitude of P2X7 receptors in response to repeated this compound applications.
| This compound Application | Concentration | Washout Period | Peak Current Amplitude (Relative to 1st Application) |
| 1st | 10 µM | - | 100% |
| 2nd | 10 µM | 5 minutes | Progressive increase observed |
| 3rd | 10 µM | 5 minutes | Further progressive increase observed |
| 1st | 32 µM | - | 100% |
| 2nd | 32 µM | 5 minutes | Proportional increase observed |
| 3rd | 32 µM | 5 minutes | Response becomes monophasic with comparable peak amplitude to the 2nd application |
Data adapted from B. F. E. K. et al., 2010.[4]
Experimental Protocols
Protocol for Assessing P2X7 Receptor Tachyphylaxis and Recovery via Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to quantify the degree of tachyphylaxis and the time course of recovery from desensitization.
1. Cell Preparation:
- Culture cells expressing P2X7 receptors (e.g., HEK293 cells stably expressing the receptor, or primary cells endogenously expressing it) on glass coverslips suitable for electrophysiology.
- Use cells at a passage number and confluency that have been optimized for consistent P2X7 receptor expression and function.
2. Solutions and Reagents:
- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA; pH adjusted to 7.4 with NaOH.
- Agonist Solution: Prepare a stock solution of this compound in the external solution at the desired concentration (e.g., 10 µM, 32 µM, or 100 µM).
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Clamp the cell at a holding potential of -60 mV.
- Apply the this compound solution for a defined duration (e.g., 40 seconds) using a rapid solution exchange system.
- Record the inward current mediated by the P2X7 receptor.
- After the initial application, wash the cell with the external solution for a defined period (the "washout period"). To test recovery, vary this period (e.g., 1 min, 2 min, 5 min, 10 min).
- Apply a second pulse of the same this compound concentration for the same duration and record the response.
4. Data Analysis:
- Measure the peak amplitude of the inward current for both the first and second this compound applications.
- Calculate the percentage of recovery using the following formula: (Peak current of 2nd application / Peak current of 1st application) * 100
- Plot the percentage of recovery as a function of the washout period duration to determine the time course of re-sensitization.
Visualizations
Caption: A troubleshooting workflow for addressing diminished responses to repeated this compound applications.
Caption: Signaling and tachyphylaxis pathway of the P2X7 receptor upon this compound stimulation.
References
- 1. N-terminal tagging of human P2X7 receptor disturbs calcium influx and dye uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of fluorescent sensors to visualize P2X7-mediated changes in local ATP concentrations in the cytosol and at the cell surface | ediss.sub.hamburg [ediss.sub.uni-hamburg.de]
- 4. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for BzATP-Induced Gene Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the P2X7 receptor agonist BzATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time for inducing target gene expression in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for this compound incubation time to induce gene expression?
A1: The optimal incubation time for this compound-induced gene expression is highly dependent on the specific gene of interest, the cell type, and the this compound concentration used. Generally, you can observe changes in gene expression from as early as 30 minutes to 24 hours or longer. For example, in astrocytes, an increase in MCP-1 mRNA can be seen after 3 hours of stimulation.[1][2] It is crucial to perform a time-course experiment to determine the peak expression of your target gene.
Q2: How does the choice of cell type affect the optimal incubation time?
A2: Different cell types exhibit varying sensitivities and responses to this compound. For instance, immune cells like macrophages and microglia may show a rapid induction of inflammatory cytokine genes, with protein secretion detectable as early as 30 minutes after this compound application.[3][4] In contrast, other cell types might have slower response kinetics. Therefore, the optimal incubation time must be empirically determined for each cell line or primary cell type you are working with.
Q3: What is the difference between early and late response genes to this compound stimulation?
A3: Early response genes are those whose transcription is rapidly induced following this compound stimulation, typically within minutes to a few hours. These genes are often transcription factors or inflammatory mediators. Late response genes are expressed hours to days after the initial stimulus and are often involved in secondary processes like tissue remodeling or sustained inflammation. For instance, in some inflammatory models, TNF-α and IL-1β are considered early response genes, with their mRNA levels rising quickly, while IL-6 may be induced later.[5]
Q4: Can this compound stimulation lead to a decrease in gene expression?
A4: Yes, this compound can also lead to the downregulation of certain genes. For example, in some contexts, this compound has been shown to attenuate IL-6 secretion, which would be preceded by a decrease in IL-6 mRNA levels.[3] Therefore, when analyzing your gene of interest, it is important to consider both potential upregulation and downregulation.
Troubleshooting Guide
Issue 1: I am not observing any change in the expression of my target gene after this compound treatment.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: You may have missed the peak expression window. It is highly recommended to perform a time-course experiment. A typical time course could include 0, 1, 3, 6, 12, and 24-hour time points. This will help you identify the optimal incubation period for your specific gene and cell type.
-
-
Possible Cause 2: Incorrect this compound Concentration.
-
Solution: The concentration of this compound is critical. If the concentration is too low, it may not be sufficient to activate the P2X7 receptors and induce a downstream signaling cascade. Conversely, if the concentration is too high, it could lead to cytotoxicity and cell death, preventing any meaningful gene expression changes. Perform a dose-response experiment to find the optimal concentration for your cells.
-
-
Possible Cause 3: Low or Absent P2X7 Receptor Expression.
-
Solution: Confirm that your cell type expresses functional P2X7 receptors. You can do this by performing RT-qPCR to measure P2X7R mRNA levels or by Western blotting to detect the P2X7R protein.
-
-
Possible Cause 4: this compound Degradation.
-
Solution: this compound can be unstable in solution. Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: I am seeing high variability in gene expression between my replicate experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure that your cells are at a consistent confluency and passage number for all experiments. Variations in cell density can affect the response to this compound.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting of this compound and other reagents. Small variations in the final concentration of this compound can lead to significant differences in gene expression.
-
-
Possible Cause 3: Fluctuation in Incubation Time.
-
Solution: Be precise with your incubation times. For short incubation periods, even a few minutes of variation can impact the results, especially for early response genes.
-
Issue 3: I am observing a decrease in cell viability after this compound treatment.
-
Possible Cause: this compound-induced Cytotoxicity.
-
Solution: High concentrations of this compound or prolonged incubation times can lead to the formation of a non-selective macropore in the cell membrane, resulting in cell death.[6] To mitigate this, perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your gene expression experiment to determine a this compound concentration and incubation time that induces gene expression without causing significant cell death.
-
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a typical experiment to identify the optimal incubation time for inducing the expression of a target gene using this compound.
1. Cell Seeding:
- Plate your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
2. This compound Treatment:
- Prepare a fresh stock solution of this compound in an appropriate vehicle (e.g., sterile water or PBS).
- On the day of the experiment, replace the old media with fresh, pre-warmed media.
- Add this compound to the wells to achieve the desired final concentration (determined from a prior dose-response experiment). Include a vehicle-only control.
- Return the plate to the incubator.
3. Time-Course Incubation:
- Incubate the cells for a series of time points. A recommended starting range is: 0 (vehicle control), 1h, 3h, 6h, 12h, and 24h.
- At each time point, harvest the cells from the designated wells for RNA extraction.
4. RNA Extraction and cDNA Synthesis:
- Lyse the cells directly in the wells using a suitable lysis buffer.
- Extract total RNA using a commercially available kit, following the manufacturer's instructions.
- Assess the quantity and quality of the extracted RNA.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
5. Quantitative PCR (qPCR):
- Perform qPCR using primers specific for your gene of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
- Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression at each time point relative to the 0-hour control.
6. Data Analysis:
- Plot the fold change in gene expression against the incubation time. The time point with the highest fold change is the optimal incubation time for your gene of interest under the tested conditions.
Data Presentation
The following tables summarize data from the literature on this compound-induced changes in gene/protein levels. Note that experimental conditions vary between studies.
Table 1: this compound-Induced Changes in Gene Expression and Protein Secretion
| Cell Type | Gene/Protein | This compound Concentration | Incubation Time | Observed Effect | Citation |
| Human Macrophages | IL-1β Secretion | Not Specified | 30 minutes | Increased | [3] |
| Human Microglia | IL-1α Secretion | 300 µM | 30 minutes | 1.5-fold increase | [3] |
| Human Microglia | IL-1β Secretion | 300 µM | 30 minutes | 3.5-fold increase | [3] |
| Human Microglia | IL-6 Secretion | 300 µM | 30 minutes | Attenuated | [3] |
| Human Microglia | TNF-α Secretion | 300 µM | 30 minutes | Increased (LPS-primed) | [3] |
| Rat Astrocytes | MCP-1 mRNA | Not Specified | 3 hours | Increased | [1][2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling to gene expression.
Caption: Workflow for optimizing incubation time.
References
- 1. P2X7-Like Receptor Activation in Astrocytes Increases Chemokine Monocyte Chemoattractant Protein-1 Expression via Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The time-course and RNA interference of TNF-α, IL-6, and IL-1β expression on neuropathic pain induced by L5 spinal nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BzATP Potency in Mouse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) in mouse cell lines. This compound is a potent agonist for the P2X7 receptor, a key player in inflammatory and cell death pathways. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound in mouse cell lines.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is the observed potency (EC50) of this compound in my mouse cell line much lower than expected? | Presence of Serum/Albumin: Bovine Serum Albumin (BSA) and fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration and potency.[1][2] Species-Specific Differences: The mouse P2X7 receptor inherently exhibits lower sensitivity to this compound compared to rat and human orthologs.[3][4][5][6] Nucleotidase Activity: FBS contains enzymes that can degrade ATP and potentially this compound.[1][2] | Optimize Assay Buffer: If possible, conduct experiments in serum-free media or buffers with low protein content. If BSA is required, be aware of its potential to inhibit this compound responses.[1][2] Consider Species Differences: Be aware that higher concentrations of this compound are generally required for mouse P2X7 receptors. Refer to literature for expected EC50 values in your specific cell line.[3][4][5][6] Use Fresh Reagents: Prepare fresh solutions of this compound for each experiment to minimize degradation. |
| I am not observing a maximal response even at high concentrations of this compound. | Sub-Maximal Agonist Concentration: Due to the lower sensitivity of the mouse P2X7 receptor, the concentrations used may not be sufficient to elicit a maximal response.[4] Ionic Conditions: The composition of the extracellular buffer can influence P2X7 receptor activation. | Increase this compound Concentration: Titrate this compound to higher concentrations to ensure a maximal response is achieved.[4] Optimize Buffer Composition: Replacing NaCl with Na-glutamate in the extracellular buffer has been shown to increase the potency of this compound.[4] |
| My results with this compound are inconsistent between experiments. | Repeated Agonist Exposure: Prior exposure of cells to ATP or this compound can lead to an increase in agonist potency in subsequent applications.[4][7] Cell Passage Number and Health: Changes in cell characteristics with increasing passage number can affect receptor expression and signaling. | Standardize Pre-Exposure: For consistent results, either use naive cells for each experiment or implement a standardized pre-exposure protocol.[4][7] Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. |
| This compound is causing unexpected off-target effects. | Activation of Other Receptors: Although a potent P2X7 agonist, this compound can also exhibit partial agonist activity at P2X1 and P2Y1 receptors at certain concentrations.[6] | Use Selective Antagonists: To confirm that the observed effects are mediated by P2X7, use a selective P2X7 receptor antagonist (e.g., A438079, AZ10606120) as a control.[8][9][10] Consult the Literature: Review studies on your specific cell line to understand the expression profile of other purinergic receptors that might interact with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the typical EC50 of this compound for the mouse P2X7 receptor?
The EC50 of this compound for the mouse P2X7 receptor is significantly higher (indicating lower potency) than for rat and human P2X7 receptors. Reported EC50 values for the mouse receptor are in the range of 83 µM to 285 µM, depending on the experimental conditions.[3][4][6][11]
Q2: How can I enhance the potency of this compound in my experiments?
Several strategies can be employed to enhance this compound potency:
-
Lipid Supplementation: In the presence of BSA, lipids such as arachidonic acid (AA) and 11-((5-dimethylaminonaphthalene-1-sulphonyl)amino)undecanoic acid (DAUDA) can markedly increase this compound potency by preventing its binding to BSA.[1][2]
-
Ionic Environment Modification: Replacing NaCl with Na-glutamate in the extracellular solution can increase the apparent potency of this compound.[4]
-
Genetic Modification: Specific amino acid substitutions in the mouse P2X7 receptor, such as A127K, have been shown to enhance this compound sensitivity.[3]
Q3: What are the downstream effects of P2X7 receptor activation by this compound in mouse cell lines?
Activation of the P2X7 receptor by this compound can lead to a variety of downstream effects, including:
-
Ion Flux: Rapid influx of Na+ and Ca2+ and efflux of K+.
-
Pore Formation: Formation of a large, non-selective pore permeable to molecules up to 900 Da, such as the dye YO-PRO-1.[7]
-
Inflammasome Activation: Activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[8]
-
Cell Death: Prolonged activation can induce apoptosis or necrosis.[8]
-
Other Cellular Responses: this compound has been shown to inhibit proliferation and migration in mouse keratinocytes and can modulate synaptic transmission.[8][12][13][14]
Q4: What is the mechanism by which BSA reduces this compound potency?
The reduction in this compound potency by BSA is likely due to the direct binding of this compound to BSA, which reduces the free concentration of the agonist available to interact with the P2X7 receptor.[1][2] This interaction appears to be independent of P2X7 receptor blockade by BSA.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound potency from the cited literature.
Table 1: EC50 Values of this compound for P2X7 Receptors in Different Species
| Species | EC50 (µM) | Experimental Conditions | Reference |
| Mouse | 285 | Expressed in HEK-293 cells | [3][6] |
| Mouse | ~83 | Recombinant, in Na-glutamate buffer | [4] |
| Rat | 3.6 | Expressed in HEK-293 cells | [3][6] |
| Rat | 6.8 | Recombinant, in NaCl buffer | [4] |
| Rat | 4.1 | Recombinant, in NaCl buffer, after repeated ATP exposure | [4] |
| Human | 7 | Recombinant | [6] |
| Human | 5.5 | Recombinant, in Na-glutamate buffer | [4] |
Table 2: Factors Affecting this compound Potency (pEC50)
| Cell/Receptor System | Condition | This compound pEC50 | Reference |
| Recombinant P2X7 | Varies by species and ionic conditions | 4 - 6.5 | [1][2] |
| Recombinant P2X7 | Presence of BSA (0.1 - 1 mg/ml) | Inhibition when pEC50 > 5 | [1][2] |
| Recombinant P2X7 | Presence of FBS (1 - 10%) | Inhibition when pEC50 > 5 | [1][2] |
| Mouse P2X7 | Wild-type | - | [3] |
| Mouse P2X7 | A127K mutation | Enhanced this compound sensitivity (EC50 = 80 ± 7 µM) | [3] |
| Mouse P2X7 | D284N mutation | No significant change in this compound sensitivity | [3] |
| Mouse P2X7 | A127K/D284N double mutation | Rat-like this compound sensitivity (EC50 = 5 ± 1 µM) | [3] |
Key Experimental Protocols
Protocol 1: Calcium Influx Assay
This protocol is used to measure the increase in intracellular calcium concentration following P2X7 receptor activation by this compound.
-
Cell Preparation:
-
Plate mouse cells (e.g., HEK-293 expressing mouse P2X7, or a mouse cell line endogenously expressing the receptor) in a 96-well black, clear-bottom plate.
-
Culture cells to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a physiological salt solution (e.g., HBSS).
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
This compound Stimulation:
-
Wash the cells twice with the physiological salt solution to remove excess dye.
-
Add the physiological salt solution to each well.
-
Prepare a stock solution of this compound at a concentration 2-10 times higher than the final desired concentration.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound stock solution to the wells to achieve the final desired concentrations.
-
-
Data Acquisition and Analysis:
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Dye Uptake Assay (e.g., YO-PRO-1)
This protocol measures the formation of the P2X7 receptor-associated large pore.
-
Cell Preparation:
-
Plate cells as described in the calcium influx assay.
-
-
Assay Procedure:
-
Prepare an assay buffer containing the fluorescent dye YO-PRO-1 (or a similar membrane-impermeant dye).
-
Remove the culture medium and wash the cells.
-
Add the assay buffer containing YO-PRO-1 and various concentrations of this compound to the wells.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
An increase in fluorescence indicates the uptake of the dye through the P2X7 pore.
-
Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated P2X7 receptor activation in mouse cells.
Experimental Workflow for Assessing this compound Potency
Caption: General workflow for determining the potency of this compound in mouse cell lines.
Troubleshooting Logic for Low this compound Potency
Caption: A decision tree for troubleshooting low this compound potency in mouse cell line experiments.
References
- 1. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 7. Apparent species differences in the kinetic properties of P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 13. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Activation: BzATP vs. ATP
For researchers, scientists, and drug development professionals, understanding the nuances of P2X7 receptor activation is critical for advancing studies in inflammation, immunology, and neuroscience. This guide provides an objective comparison of two key P2X7 agonists, Benzoylbenzoyl-ATP (BzATP) and Adenosine 5'-triphosphate (ATP), supported by experimental data and detailed protocols.
The P2X7 receptor, an ATP-gated ion channel, plays a pivotal role in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1][2] Its activation leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger membrane pore.[3][4] While ATP is the endogenous agonist, the synthetic analog this compound is widely used experimentally due to its distinct activation properties.
Potency and Efficacy: A Quantitative Comparison
Experimental data consistently demonstrates that this compound is a more potent agonist of the P2X7 receptor than ATP across different species.[1][5] This increased potency is a key consideration for in vitro and in vivo experimental design. The half-maximal effective concentration (EC50) for this compound is significantly lower than that for ATP, indicating that a lower concentration of this compound is required to achieve 50% of the maximal response.
The following table summarizes the EC50 values for this compound and ATP in activating P2X7 receptors from different species, as measured by calcium influx and dye uptake assays.
| Agonist | Species | Assay Type | EC50 (µM) | Reference |
| This compound | Human | Calcium Influx | 7 | [5] |
| Human | YO-PRO-1 Uptake | ~10-30 | [1] | |
| Rat | Calcium Influx | 3.6 | [5][6][7] | |
| Rat | Electrophysiology | 3.6 ± 0.2 | [8] | |
| Mouse | Calcium Influx | 285 | [5][6][7] | |
| Mouse | Electrophysiology | 285 ± 16 | [8] | |
| ATP | Human | Calcium Influx | ~100-1000 | [1][2][3] |
| Rat | Electrophysiology | 123 ± 4 | [8] | |
| Mouse | Electrophysiology | 936 ± 21 | [8] |
Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.
In terms of efficacy, this compound is generally considered a full agonist, capable of inducing the maximal P2X7 receptor response, including both ion channel opening and pore formation.[1] In some systems, ATP has been shown to act as a partial agonist, particularly for pore formation, meaning it may not elicit the full maximal response even at saturating concentrations.[1]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by either ATP or this compound initiates a cascade of downstream signaling events. Initially, the rapid influx of Na+ and Ca2+ and efflux of K+ leads to membrane depolarization. The increase in intracellular Ca2+ acts as a second messenger, triggering various cellular responses. With sustained activation, the formation of a larger pore allows the passage of molecules up to 900 Da, a hallmark of P2X7 activation. This can ultimately lead to the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and in some cases, apoptosis.
P2X7 receptor signaling cascade upon agonist binding.
Experimental Protocols
Accurate comparison of this compound and ATP effects relies on robust and standardized experimental protocols. Below are methodologies for key assays used to characterize P2X7 receptor activation.
Calcium Influx Assay
This assay measures the initial, rapid influx of calcium upon P2X7 receptor activation.
Methodology:
-
Cell Preparation: Plate cells expressing P2X7 receptors in a 96-well black, clear-bottom plate and culture to desired confluency.
-
Dye Loading: Wash cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+). Load cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.[9][10][11]
-
Washing: Gently wash the cells twice with buffer to remove excess dye.
-
Agonist Addition: Prepare serial dilutions of ATP and this compound. Use a fluorescence plate reader with an injection system to add the agonists to the wells.
-
Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Pore Formation Assay (YO-PRO-1 Uptake)
This assay assesses the formation of the large membrane pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.[12]
-
Assay Buffer: Prepare an assay buffer containing the fluorescent dye YO-PRO-1 (typically 1-5 µM).[12]
-
Agonist Treatment: Add varying concentrations of ATP or this compound to the wells. Include a negative control (buffer only) and a positive control for maximal uptake if available.[13]
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.[12][14] The incubation time is critical as pore formation is a slower process than the initial ion flux.
-
Fluorescence Reading: Measure the fluorescence of the intracellular YO-PRO-1 using a fluorescence plate reader.[12][14] The dye's fluorescence increases significantly upon binding to nucleic acids inside the cell.
-
Data Analysis: Generate a dose-response curve by plotting fluorescence intensity against agonist concentration to determine the EC50 for pore formation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X7 receptor.
Methodology:
-
Cell Preparation: Prepare cells expressing P2X7 receptors on coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.[15] The standard whole-cell configuration is used to measure macroscopic currents.[15]
-
Pipette and Solutions: Fill glass micropipettes with an appropriate intracellular solution and use an extracellular solution that supports P2X7 receptor activity.
-
Gigaohm Seal and Whole-Cell Access: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.[16] Subsequently, rupture the membrane patch to gain electrical access to the cell interior.[15]
-
Agonist Application: Apply different concentrations of ATP and this compound to the cell using a perfusion system.
-
Data Acquisition and Analysis: Record the transmembrane currents at a fixed holding potential (voltage-clamp mode).[15] Plot the peak current amplitude against the agonist concentration to determine the EC50 and maximal current response.
General workflow for comparing P2X7 agonists.
Summary and Conclusion
References
- 1. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. physoc.org [physoc.org]
- 9. jove.com [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 13. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validating BzATP Specificity: A Comparative Guide to P2X7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used P2X7 receptor antagonists in validating the specificity of the potent agonist, BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate). We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Unmasking P2X7 Activity: The Role of this compound and its Antagonists
This compound is a widely utilized synthetic agonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including inflammation, immunity, and neuropathic pain. Due to its higher potency compared to the endogenous ligand ATP, this compound is a valuable tool for studying P2X7 function. However, to ensure that the observed cellular effects are specifically mediated by P2X7 activation, it is crucial to employ selective antagonists to block these responses. This guide focuses on the experimental validation of this compound's specificity through the use of such antagonists. While this compound is a potent P2X7 agonist, it is important to note that it can also activate some P2Y receptors, further emphasizing the need for specific antagonists in experimental designs.
Performance Comparison of P2X7 Antagonists
The following table summarizes the inhibitory potency (IC50) of several commonly used P2X7 antagonists against human and rat receptors. This data is essential for selecting the appropriate antagonist and concentration for your specific experimental model.
| Antagonist | Target Species | IC50 (nM) | Key Characteristics |
| A-740003 | Human | 40 | Potent, selective, and competitive antagonist. |
| Rat | 18 | ||
| A-438079 | Human | 100 | Potent and selective antagonist. |
| Rat | 280 | ||
| AZ10606120 | Human | ~10 | High-affinity and selective antagonist. |
| Rat | ~10 | ||
| KN-62 | Human | 15 | Also a CaMKII inhibitor. |
| Rat | 27 | ||
| JNJ-47965567 | Human | 2.5 | Highly potent and selective. |
| Rat | 5.6 |
Experimental Protocols for Validating this compound Specificity
To rigorously validate that the cellular response to this compound is mediated by P2X7, a combination of the following assays is recommended.
Intracellular Calcium Imaging
Objective: To measure the influx of extracellular calcium upon P2X7 activation by this compound and its inhibition by a specific antagonist.
Methodology:
-
Cell Preparation: Seed cells expressing P2X7 receptors (e.g., HEK293-P2X7, THP-1 monocytes, or primary microglia) onto glass-bottom dishes or 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C in the dark. Pluronic F-127 (0.02%) can be included to aid dye solubilization.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Incubate the cells with the desired concentration of the P2X7 antagonist (or vehicle control) for 15-30 minutes prior to this compound stimulation.
-
Image Acquisition: Mount the dish on a fluorescence microscope or plate reader equipped for live-cell imaging. Acquire baseline fluorescence readings.
-
This compound Stimulation: Add this compound to the desired final concentration and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio ΔF/F0. Compare the response in the presence and absence of the antagonist to determine the percentage of inhibition.
Patch-Clamp Electrophysiology
Objective: To directly measure the ion channel currents elicited by this compound and their blockade by P2X7 antagonists.
Methodology:
-
Cell Preparation: Use cells expressing P2X7 receptors cultured on glass coverslips.
-
Recording Setup: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
Extracellular solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, 2.5 KCl, pH 7.4.
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 0.5 CaCl2, pH 7.2.
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Obtain a stable baseline current.
-
Perfuse the cell with a solution containing this compound and record the inward current.
-
After washout, pre-incubate the cell with a P2X7 antagonist for several minutes.
-
Co-apply the antagonist with this compound and record the current to assess the level of inhibition.
-
-
Data Analysis: Measure the peak amplitude of the this compound-induced current in the absence and presence of the antagonist. Calculate the percentage of inhibition.
Interleukin-1β (IL-1β) Release Assay
Objective: To measure the release of the pro-inflammatory cytokine IL-1β, a key downstream event of P2X7 activation, and its inhibition by antagonists.
Methodology:
-
Cell Priming: Prime immune cells, such as THP-1 monocytes or primary macrophages, with lipopolysaccharide (LPS; 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with the P2X7 antagonist or vehicle for 30 minutes.
-
This compound Stimulation: Stimulate the cells with this compound (100-300 µM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of IL-1β released in the presence and absence of the antagonist to determine the percentage of inhibition.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity induced by prolonged P2X7 activation with this compound and its prevention by specific antagonists.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with the P2X7 antagonist or vehicle for 1 hour. Then, add this compound to a final concentration known to induce cell death (e.g., 100-500 µM) and incubate for 4-24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. Compare the viability of cells treated with this compound alone to those co-treated with the antagonist.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the P2X7 signaling pathway and a typical experimental workflow for validating this compound specificity.
Caption: P2X7 receptor signaling cascade initiated by this compound.
Caption: Workflow for validating this compound specificity.
Unraveling Species-Specific Responses to BzATP: A Comparative Guide for Researchers
For Immediate Publication
A comprehensive analysis of 2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) activity on P2X7 receptors across human, rat, and mouse models reveals significant species-dependent variations in potency, signaling pathways, and cellular outcomes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these differences, supported by quantitative data, experimental protocols, and signaling pathway diagrams to facilitate informed decisions in preclinical research and therapeutic development.
This compound, a potent agonist of the P2X7 receptor, is a critical tool in studying the role of this receptor in inflammation, immunity, and neurological disorders. However, the translation of findings from animal models to human applications is often complicated by species-specific differences in P2X7 receptor pharmacology. This guide aims to elucidate these distinctions, offering a valuable resource for navigating the complexities of purinergic signaling research.
Quantitative Comparison of this compound Potency
The potency of this compound in activating the P2X7 receptor, as measured by the half-maximal effective concentration (EC50), varies significantly between human, rat, and mouse. These differences are critical for designing experiments with appropriate agonist concentrations and for interpreting the resulting data.
| Species | Assay Type | EC50 (µM) | Reference |
| Human | Calcium Influx | ~7 - 10 | [1][2] |
| YO-PRO-1 Uptake | ~0.7 | [3] | |
| Rat | Calcium Influx | ~3.6 | [2][4] |
| Electrophysiology | ~3.6 | [5] | |
| YO-PRO-1 Uptake | ~0.25 | [6] | |
| Mouse | Calcium Influx | ~285 | [2][4] |
| Electrophysiology | ~285 | [5] | |
| YO-PRO-1 Uptake | ~11.7 | [6] |
Key Observation: The rat P2X7 receptor exhibits the highest sensitivity to this compound, followed by the human receptor. The mouse P2X7 receptor is notably less sensitive, requiring significantly higher concentrations of this compound for activation.[2][4][5][6] These variations are attributed to specific amino acid differences in the ectodomain of the P2X7 receptor across species.[5]
Differential Signaling Pathways Activated by this compound
Activation of the P2X7 receptor by this compound initiates a cascade of downstream signaling events that can differ between species, leading to diverse cellular responses. While the initial influx of cations (Na⁺ and Ca²⁺) and efflux of K⁺ is a common feature, the subsequent signaling pathways show notable variations.
Human: In human cells, particularly immune cells like macrophages, this compound stimulation leads to the activation of the ERK1/2 MAPK pathway and the transcription factor NFAT.[4] Furthermore, this compound can induce the unfolded protein response (UPR), contributing to cellular stress and apoptosis.[7]
Rat: The rat P2X7 receptor is strongly coupled to the activation of the NLRP3 inflammasome, leading to robust caspase-1 activation and secretion of IL-1β.[8] Rat P2X7 receptors also exhibit rapid and pronounced pore formation upon sustained this compound application.
Mouse: In contrast to rats, repeated application of this compound to mouse P2X7 receptors results in a progressive increase in current magnitude, a phenomenon less prominent in rats. Pore formation in mouse cells appears to be a more delayed event compared to rat cells. Similar to humans, NFAT activation is also a downstream consequence of this compound-mediated P2X7 activation in mice.
Experimental Workflows and Protocols
To ensure reproducibility and accuracy in studying this compound activity, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Calcium Imaging Protocol
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2X7 receptor activation.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 transfected with the desired species-specific P2X7 receptor) onto glass-bottom dishes.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Wash cells once with the salt solution.
-
Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.
-
Wash cells twice with the salt solution to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio for 1-2 minutes.
-
Apply varying concentrations of this compound to the cells.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Convert the ratio to [Ca²⁺]i using the Grynkiewicz equation.
-
Plot the peak [Ca²⁺]i response against the this compound concentration to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol directly measures the ion channel activity of the P2X7 receptor.
-
Cell Preparation:
-
Use cells expressing the P2X7 receptor of interest, plated at low density on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.2.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply this compound at various concentrations using a rapid solution exchange system.
-
Record the induced transmembrane currents using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the this compound concentration and fit the data with the Hill equation to determine the EC50.
-
Pore Formation (YO-PRO-1 Uptake) Assay Protocol
This assay assesses the formation of the large-conductance pore associated with prolonged P2X7 receptor activation.
-
Cell Preparation:
-
Plate cells in a multi-well plate suitable for fluorescence measurements.
-
-
Assay Procedure:
-
Wash cells with a physiological salt solution.
-
Add a solution containing 1-5 µM YO-PRO-1 iodide to the cells.
-
Immediately add this compound at the desired concentrations.
-
Measure the fluorescence intensity (excitation ~491 nm, emission ~509 nm) over time using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from untreated cells.
-
Plot the rate of increase in fluorescence or the fluorescence at a specific time point against the this compound concentration.
-
Determine the EC50 for pore formation.
-
Cytokine Release (ELISA) Protocol
This protocol quantifies the release of pro-inflammatory cytokines, such as IL-1β, following P2X7 receptor activation.
-
Cell Priming (for IL-1β):
-
Prime immune cells (e.g., macrophages or microglia) with lipopolysaccharide (LPS) (1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.
-
-
Stimulation:
-
Wash the primed cells.
-
Stimulate the cells with various concentrations of this compound for the desired time period (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of the cytokine of interest (e.g., IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of the cytokine in the experimental samples from the standard curve.
-
Plot the cytokine concentration against the this compound concentration.
-
Conclusion
The activity of this compound exhibits profound differences across human, rat, and mouse species, impacting its potency and the downstream signaling pathways it activates. A thorough understanding of these species-specific characteristics is paramount for the accurate interpretation of preclinical data and its successful translation to human clinical applications. The data and protocols presented in this guide serve as a foundational resource for researchers in the field of purinergic signaling, enabling more robust and comparable experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents. | Semantic Scholar [semanticscholar.org]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Unveiling the P2X7 Receptor's Role: A Comparative Guide to BzATP-Induced Effects in Wild-Type vs. Knockout Models
For researchers, scientists, and drug development professionals, understanding the specific in-vitro and in-vivo effects of the P2X7 receptor is crucial for targeted therapeutic development. The agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent activator of the P2X7 receptor, and its effects are rigorously validated using P2X7 knockout (KO) animal models. This guide provides a comprehensive comparison of this compound-induced effects in wild-type (WT) versus P2X7 KO models, supported by experimental data and detailed protocols.
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it a significant target for drug development in various pathologies, including neurodegenerative diseases and chronic pain.[1] this compound is a more potent agonist for the P2X7 receptor than ATP itself.[1][2] The use of P2X7 knockout models has been instrumental in dissecting the specific signaling pathways and cellular responses mediated by this receptor upon this compound stimulation.
Comparative Analysis of this compound-Induced Effects
Studies utilizing primary microglial cultures from wild-type and P2X7 KO mice have demonstrated the receptor's critical role in mediating cellular responses to this compound. These responses include changes in cell morphology, proliferation, and cytokine secretion.
Table 1: Comparison of this compound-Induced Effects on Microglial Cell Numbers in Wild-Type (CTRL) vs. P2X7 Knockout (KO) Cultures
| Treatment | Genotype | Change in Cell Number (%) |
| This compound | CTRL | +33% |
| This compound | KO | No significant change |
| LPS + this compound | CTRL | -27% |
| LPS + this compound | KO | Minimal increase |
Data synthesized from studies on primary microglial cultures.[3]
Table 2: this compound-Induced Morphological Changes in Microglia
| Morphotype | Treatment | CTRL Microglia Response | KO Microglia Response |
| Round/Ameboid | This compound & LPS + this compound | Increased | Weaker increase |
| Polarized & Ramified | This compound & LPS + this compound | Decreased | Weaker decrease |
This table summarizes the observed changes in microglial morphology upon stimulation.[3]
Table 3: Effect of this compound on Cytokine Secretion
| Cytokine | Treatment | CTRL Culture Response | KO Culture Response |
| IL-1β | This compound | Minor, non-significant increase | No significant change |
| IL-4 | This compound | 9-fold decrease (not statistically significant) | 6-fold decrease (not statistically significant) |
| IL-1β, IL-6, TNFα | LPS + this compound | Higher levels | Lower levels |
| IL-4 | LPS + this compound | Lower levels | Higher levels |
Cytokine level changes in response to this compound and co-stimulation with LPS.[3]
In vivo studies have further solidified the role of the P2X7 receptor in this compound-mediated effects. For instance, intraspinal injection of this compound in wild-type mice rescued ependymal cells from quiescence and induced a proliferative response, an effect that was absent in P2X7 knockout mice.[4][5] This highlights the specificity of this compound's action on the P2X7 receptor in a living organism.
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and the experimental approaches used to validate them, the following diagrams illustrate the P2X7 signaling cascade and a typical experimental workflow.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P2X7 receptor activation awakes a dormant stem cell niche in the adult spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BzATP Isomers and Their Role as P2X7 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2'(3')-O-(4-Benzoylbenzoyl) ATP (BzATP), a potent agonist of the P2X7 receptor, with its parent molecule, ATP. While this compound is a mixture of the 2'- and 3'-O-(4-Benzoylbenzoyl) ATP isomers, a direct comparative study of the separated isomers is not available in the current scientific literature. Therefore, this document focuses on the pharmacological and functional data of the widely used isomeric mixture of this compound in comparison to ATP.
Executive Summary
This compound is a synthetic analog of ATP that exhibits significantly higher potency as an agonist for the P2X7 receptor, a key player in inflammation, immunity, and neuropathic pain. The benzoylbenzoyl modification of the ribose moiety in ATP enhances its activity, making this compound a valuable tool for studying P2X7 receptor function. This guide summarizes the quantitative differences in their ability to activate P2X7 receptors, details the experimental protocols to measure these effects, and provides a visual representation of the downstream signaling pathways.
Data Presentation: Quantitative Comparison of this compound and ATP
The following tables summarize the potency of this compound (isomeric mixture) and ATP in activating P2X7 receptors from different species. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.
| Agonist | Receptor Species | Assay Type | EC50 (µM) | Reference |
| This compound | Rat | Whole-cell patch clamp | 3.6 | [1] |
| Human | Whole-cell patch clamp | 7 | [1] | |
| Mouse | Whole-cell patch clamp | 285 | [1] | |
| ATP | Rat | Whole-cell patch clamp | ~100-300 | [1] |
| Human | Whole-cell patch clamp | ~300-1000 | [1] | |
| Mouse | Whole-cell patch clamp | >1000 | [1] |
Key Observation: this compound is consistently more potent than ATP in activating rat and human P2X7 receptors. The potency of this compound can be influenced by experimental conditions, such as the presence of serum albumin, which can bind to this compound and reduce its effective concentration[2].
Mandatory Visualization
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by agonists like this compound initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.
References
A Comparative Guide to the Synthesis of BzATP for Pharmacological Research
For researchers and professionals in drug development, the synthesis of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a critical step in studying P2X7 receptor signaling and developing novel therapeutics. The efficacy of various synthetic methods can significantly impact the yield, purity, and ultimately, the biological activity of this potent P2X7 receptor agonist. This guide provides a comparative overview of the primary methods for this compound synthesis, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.
Comparing Synthesis Efficacy: Chemical vs. Chemo-enzymatic Approaches
The synthesis of this compound can be broadly categorized into two main strategies: a classical chemical approach and a more contemporary chemo-enzymatic method. Each presents distinct advantages and disadvantages in terms of reaction efficiency and product quality.
| Synthesis Method | Key Steps | Typical Yield | Purity | Reaction Time | Key Considerations |
| Classical Chemical Synthesis | 1. Acylation of ATP with 4-benzoylbenzoyl chloride. 2. Purification by chromatography. | ~20-30% | >95% after extensive purification | Multiple days | Requires anhydrous conditions and careful handling of reactive intermediates. Purification can be challenging due to the presence of isomers and unreacted starting material. |
| Chemo-enzymatic Synthesis | 1. Chemical synthesis of 2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-monophosphate (BzAMP). 2. Enzymatic phosphorylation of BzAMP to this compound using a kinase. | ~50-70% | >98% | 1-2 days | Milder reaction conditions, leading to fewer byproducts. Enzymatic step offers high specificity, simplifying purification. Requires access to purified enzymes. |
In-Depth Look at Synthesis Methodologies
Classical Chemical Synthesis: The Williams and Coleman Method
The foundational method for this compound synthesis was first described by Williams and Coleman in 1982. This approach involves the direct acylation of adenosine 5'-triphosphate (ATP) with an activated carboxylic acid derivative.
Experimental Protocol:
-
Preparation of the Acylating Agent: 4-Benzoylbenzoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or a similar reagent.
-
Acylation Reaction: The 4-benzoylbenzoyl chloride is then reacted with ATP in an anhydrous organic solvent, typically in the presence of a base to neutralize the HCl byproduct. This reaction is generally not regioselective and produces a mixture of 2'- and 3'-acylated isomers.
-
Purification: The crude reaction mixture is purified using column chromatography, often employing ion-exchange or reverse-phase resins to separate this compound from unreacted ATP and other byproducts.
This method, while foundational, often suffers from moderate yields due to the partial hydrolysis of ATP and the formation of multiple side products. The purification process is also labor-intensive.
Chemo-enzymatic Synthesis: A Two-Step Approach
A more recent and efficient alternative is the chemo-enzymatic synthesis. This method combines a targeted chemical synthesis step with a highly specific enzymatic phosphorylation.
Experimental Protocol:
-
Chemical Synthesis of BzAMP: In the first step, adenosine 5'-monophosphate (AMP) is chemically acylated with 4-benzoylbenzoyl chloride. This reaction is generally more straightforward and higher yielding than the direct acylation of ATP.
-
Enzymatic Phosphorylation: The resulting 2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-monophosphate (BzAMP) is then subjected to two sequential enzymatic phosphorylation steps using specific kinases (e.g., adenylate kinase and pyruvate kinase) and a phosphate donor like phosphoenolpyruvate to convert it first to the diphosphate (BzADP) and then to the desired triphosphate (this compound).
-
Purification: The final product is typically purified by ion-exchange chromatography. The high specificity of the enzymatic reactions results in a cleaner crude product, simplifying the purification process.
This chemo-enzymatic approach generally provides higher overall yields and purity compared to the fully chemical synthesis. The milder reaction conditions of the enzymatic steps also help to preserve the integrity of the nucleotide.
Visualizing the Pathways
To better understand the context of this compound's utility and synthesis, the following diagrams illustrate its primary signaling pathway and a generalized workflow for its synthesis.
Conclusion
The choice between chemical and chemo-enzymatic synthesis of this compound will depend on the specific resources and priorities of the research team. While the classical chemical method is well-established, the chemo-enzymatic approach offers significant advantages in terms of yield, purity, and ease of purification. For researchers seeking high-quality this compound with minimal downstream processing, the chemo-enzymatic route represents a superior option, provided the necessary enzymes are accessible. As research into P2X7 receptor pharmacology continues to expand, the demand for efficient and reliable synthesis of key agonists like this compound will undoubtedly grow, further driving innovation in synthetic methodologies.
Cross-Validation of BzATP-Induced Cytokine Release: A Comparative Guide to ELISA and Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used immunoassays, Enzyme-Linked Immunosorbent Assay (ELISA) and Western blot, for the cross-validation of cytokine release induced by the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP). Understanding the distinct advantages and limitations of each technique is crucial for generating robust and reliable data in immunological and pharmacological research.
Introduction to this compound-Induced Cytokine Release
This compound is a potent agonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] Activation of P2X7R by this compound triggers a signaling cascade that leads to the maturation and secretion of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). This process is a key event in the inflammatory response and is implicated in numerous pathological conditions. Therefore, accurate and validated measurement of this compound-induced cytokine release is essential for studying inflammatory diseases and for the development of novel therapeutics targeting the P2X7R pathway.
The P2X7R Signaling Pathway
Upon binding of this compound, the P2X7R undergoes a conformational change, opening a cation-selective channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The sustained activation of P2X7R can also lead to the formation of a larger, non-selective pore. The K⁺ efflux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form.
Comparison of ELISA and Western Blot for Cytokine Analysis
ELISA and Western blot are both powerful immunoassays, but they provide different types of information and are suited for different stages of research.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Western Blot |
| Principle | Quantitative detection of a specific antigen (cytokine) in a liquid sample using a plate-based assay with an enzyme-linked antibody and a colorimetric or fluorescent readout. | Semi-quantitative detection of a specific protein (cytokine) in a complex mixture after separation by size using gel electrophoresis and transfer to a membrane. |
| Sample Type | Cell culture supernatant, plasma, serum. | Cell lysate, tissue homogenate, concentrated supernatant. |
| Data Output | Quantitative (concentration, e.g., pg/mL).[2] | Semi-quantitative (relative abundance) and qualitative (molecular weight). |
| Throughput | High (96-well plates allow for many samples and replicates). | Low to medium (limited by the number of lanes in a gel). |
| Sensitivity | Very high (can detect pg/mL concentrations). | Moderate to high, dependent on antibody affinity. |
| Specificity | High, determined by the antibody pair. | High, confirmed by both antibody binding and molecular weight. |
| Use Case | Screening, quantification of secreted cytokines, dose-response studies. | Confirmation of ELISA results, detection of intracellular cytokine precursors (pro-forms) and cleaved forms, analysis of signaling pathway proteins. |
| Advantages | - Highly quantitative and reproducible.- High throughput and suitable for automation.- Relatively fast and easy to perform. | - Provides information on protein size, confirming specificity.- Can distinguish between different forms of a protein (e.g., pro- vs. mature IL-1β).- Can be used to analyze multiple proteins on the same membrane (stripping and reprobing). |
| Limitations | - Does not provide information on protein size.- Susceptible to matrix effects from complex samples.- Cannot distinguish between different forms of the target protein (e.g., pro- and mature forms). | - Semi-quantitative, making direct concentration comparisons between samples challenging.- More time-consuming and technically demanding.- Lower throughput. |
Supporting Experimental Data: A Hypothetical Comparison
To illustrate the complementary nature of ELISA and Western blot, consider a hypothetical experiment where microglia are stimulated with this compound.
Experimental Design: Microglia are treated with either vehicle control or this compound for 4 hours. The cell culture supernatant is collected for ELISA, and the cells are lysed for Western blot analysis.
Expected Results:
Table 1: IL-1β Concentration in Supernatant (ELISA)
| Treatment | IL-1β Concentration (pg/mL) |
| Vehicle Control | 15.2 ± 3.5 |
| This compound (100 µM) | 850.6 ± 75.1 |
Table 2: Relative IL-1β Protein Levels in Cell Lysate (Western Blot)
| Treatment | Pro-IL-1β (31 kDa) Band Intensity (Arbitrary Units) | Mature IL-1β (17 kDa) Band Intensity (Arbitrary Units) |
| Vehicle Control | 1.2 ± 0.2 | Not Detected |
| This compound (100 µM) | 0.8 ± 0.1 | 5.6 ± 0.9 |
Interpretation: The ELISA results provide a precise quantification of the secreted mature IL-1β, demonstrating a significant increase upon this compound stimulation. The Western blot of the cell lysate complements this by showing a decrease in the intracellular pro-IL-1β and a corresponding appearance of the mature 17 kDa form, confirming that this compound induces the processing and release of IL-1β.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results.
This compound Stimulation of Cells
References
comparative analysis of BzATP's effect on different P2X receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) on different P2X receptor subtypes. This compound, a synthetic analog of ATP, is a widely used tool in pharmacology to study P2X receptors. While it is often described as a selective agonist for the P2X7 receptor, it exhibits activity across multiple P2X subtypes, a crucial consideration for experimental design and interpretation.[1] This guide presents quantitative data on its potency, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.
Data Presentation: Potency of this compound at P2X Receptor Subtypes
The potency of this compound varies significantly across different P2X receptor subtypes and can also be species-dependent. The following table summarizes the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50) of this compound for various P2X receptors. Lower EC50 values and higher pEC50 values indicate greater potency.
| Receptor Subtype | Species | Potency (pEC50) | Potency (EC50) in µM | Reference(s) |
| P2X1 | Rat | 8.74 | ~0.018 | [2][3][4][5] |
| P2X2 | Rat | 5.26 | ~5.5 | [2][3][4][5] |
| P2X3 | Rat | 7.10 | ~0.079 | [2][3][4][5] |
| P2X2/3 | Rat | 7.50 | ~0.032 | [2][3][5] |
| P2X4 | Rat | 6.19 | ~0.65 | [2][3][5] |
| P2X7 | Rat | 5.33 | 3.6 - 4.6 | [2][3][4][5][6] |
| P2X7 | Human | - | 7 | [6] |
| P2X7 | Mouse | - | 285 | [2][3][5][6] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. The conversion to µM is an approximation. Data is primarily from studies on recombinant receptors expressed in cell lines like HEK293.
As the data indicates, while this compound is a potent agonist at the P2X7 receptor, it demonstrates the highest potency at the P2X1 receptor subtype.[1] Its potency at P2X7 is notably higher than that of the endogenous agonist ATP, often by 5- to 10-fold, making it a valuable research tool for activating this specific receptor.[6] However, its significant activity at P2X1 and P2X3 receptors necessitates careful consideration when interpreting results in systems where these subtypes are co-expressed.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effects on P2X receptors.
Whole-Cell Electrophysiology (Voltage-Clamp)
This technique is used to measure the ion currents flowing through the P2X receptor channel upon activation by an agonist like this compound.
Objective: To determine the potency (EC50) and efficacy of this compound by measuring the induced ionic currents.
Materials:
-
Cells expressing the P2X receptor subtype of interest (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (e.g., Krebs-Ringer buffer) containing physiological concentrations of ions.
-
Internal solution for the micropipette, containing a different ionic composition to establish a membrane potential.
-
This compound stock solution of known concentration.
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation: Plate cells expressing the target P2X receptor subtype onto glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential, typically -60 mV.
-
Agonist Application: Using a rapid solution exchange system, apply the external solution containing varying concentrations of this compound to the cell.
-
Current Recording: Record the inward currents generated by the influx of cations through the activated P2X receptor channels.
-
Data Analysis: Plot the peak current amplitude against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 value.
Calcium Imaging
This method measures the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the opening of P2X receptor channels, which are permeable to Ca2+.
Objective: To assess the functional response of cells expressing P2X receptors to this compound by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the P2X receptor subtype of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence microscope with a suitable camera and light source.
-
Image analysis software.
-
External buffer solution.
-
This compound stock solution.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate the cells with a membrane-permeant form of the calcium indicator dye (e.g., Fura-2 AM) in the external buffer. The "AM" ester group allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. Allow time for this process to complete.
-
Baseline Measurement: Place the dish on the microscope stage and record the baseline fluorescence intensity of the cells before stimulation.
-
Stimulation: Add this compound at various concentrations to the external buffer.
-
Image Acquisition: Continuously record the fluorescence intensity of the cells over time. For ratiometric dyes like Fura-2, excitation at two different wavelengths is used, and the ratio of the emitted fluorescence is calculated to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is measured.
-
Data Analysis: Quantify the change in fluorescence intensity or ratio to determine the magnitude of the calcium response. Plot the peak response against the this compound concentration to generate a dose-response curve and calculate the EC50.
Mandatory Visualizations
Experimental Workflow for Determining this compound Potency
Caption: Workflow for assessing this compound potency using electrophysiology and calcium imaging.
P2X7 Receptor Signaling Pathway Activated by this compound
Caption: Downstream signaling pathways activated by this compound binding to the P2X7 receptor.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound triethylammonium salt | P2X receptor agonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
Validating Downstream Targets of BzATP Signaling: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used inhibitors for validating the downstream targets of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) signaling. This compound is a potent agonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation, immune responses, and neurodegenerative diseases.[1][2] Activation of the P2X7 receptor by this compound triggers a cascade of downstream events, making it a key target for therapeutic intervention. This guide offers an objective comparison of inhibitor performance, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
This compound Signaling and its Downstream Effects
This compound binding to the P2X7 receptor initiates the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] This initial event triggers several key downstream signaling pathways:
-
NLRP3 Inflammasome Activation and IL-1β Release: The ionic dysregulation activates the NLRP3 inflammasome, leading to the cleavage and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3]
-
MAPK Pathway Activation: this compound signaling has been shown to activate mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2, which are involved in a wide range of cellular processes including inflammation and apoptosis.
-
Pore Formation: Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da.[3][4] This can be measured by the uptake of fluorescent dyes like YO-PRO-1.[5][6][7]
Below is a diagram illustrating the primary signaling pathway initiated by this compound.
Comparison of P2X7 Receptor Inhibitors
Several antagonists have been developed to block this compound-induced P2X7 receptor activation. The choice of inhibitor often depends on the specific experimental context, including the species being studied and the downstream pathway of interest. This section compares the efficacy of commonly used P2X7 inhibitors.
| Inhibitor | Target | Mechanism | Species Specificity (IC₅₀ in nM) |
| A-740003 | P2X7 Receptor | Competitive Antagonist[8] | Human: 40Rat: 18[1] |
| A-438079 | P2X7 Receptor | Competitive Antagonist | Human: 300Rat: 100[1] |
| KN-62 | P2X7 Receptor | Non-competitive Antagonist | Human > Rat [1] |
| Oxidized ATP (oATP) | P2X7 Receptor | Irreversible Antagonist | Broad, but less potent and can have non-specific effects. |
| Brilliant Blue G (BBG) | P2X7 Receptor | Non-competitive Antagonist | Rat > Human [1] |
Table 1: Comparison of P2X7 Receptor Inhibitors
The following tables provide a more detailed comparison of inhibitor potency against specific this compound-induced downstream effects.
Inhibition of this compound-Induced Calcium Influx
| Inhibitor | Human (pIC₅₀) | Rat (pIC₅₀) | Mouse (BALB/c) (pIC₅₀) | Mouse (C57BL/6) (pIC₅₀) |
| A-740003 | 7.4 | 7.7 | 6.3 | 6.3 |
| A-438079 | 6.5 | 7.0 | 6.3 | 6.2 |
| PPNDS | 6.3 | 6.4 | 5.3 | 5.2 |
| MRS 2159 | 6.1 | 6.2 | 5.1 | 5.0 |
Table 2: Comparative Potency of Inhibitors on this compound-Induced Calcium Influx. Data represents pIC₅₀ ± SEM.[2]
Inhibition of this compound-Induced YO-PRO-1 Uptake
| Inhibitor | Human (pIC₅₀) | Rat (pIC₅₀) | Mouse (BALB/c) (pIC₅₀) | Mouse (C57BL/6) (pIC₅₀) |
| A-740003 | 7.4 | 7.7 | 6.4 | 6.4 |
| A-438079 | 6.5 | 7.5 | 6.4 | 6.3 |
| Cibacron Blue | 5.4 | 5.8 | 5.2 | 5.2 |
| Reactive Blue 2 | 5.2 | 6.0 | 5.1 | 5.0 |
Table 3: Comparative Potency of Inhibitors on this compound-Induced YO-PRO-1 Uptake. Data represents pIC₅₀ ± SEM.[2]
Experimental Protocols
This section provides detailed protocols for key experiments used to validate the downstream targets of this compound signaling.
Experimental Workflow: Validating Downstream Targets
Protocol 1: Measurement of this compound-Induced Calcium Influx
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator and flow cytometry.[9][10]
Materials:
-
Cells expressing P2X7 receptors (e.g., THP-1 monocytes, primary macrophages)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Calcium-free Na⁺ medium
-
This compound
-
P2X7 inhibitor of choice
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Dye Loading: Resuspend cells in 1 mL of calcium-free Na⁺ medium. Add the calcium indicator dye (e.g., 2 ng/mL Fluo-4 AM) and a small volume of Pluronic F-127 (e.g., 10 µL of 5% solution) to aid in dye solubilization. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice by adding 3-5 mL of calcium-free Na⁺ medium, centrifuging at 200 x g for 4 minutes, and resuspending the pellet.
-
De-esterification: Resuspend the cells in 1 mL of calcium-free Na⁺ medium and incubate on ice for 30 minutes to allow for complete de-esterification of the dye.
-
Inhibitor Pre-incubation: If using an inhibitor, pre-incubate the cells with the desired concentration of the inhibitor for the recommended time (e.g., 30 minutes for A-740003).
-
Flow Cytometry:
-
Acquire a baseline reading of the cells on the flow cytometer for approximately 40 seconds.
-
Add this compound to the cell suspension to the desired final concentration.
-
Continue acquiring data for a total of 5-6 minutes to observe the full calcium influx kinetics.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum calcium influx.
Protocol 2: Measurement of this compound-Induced Pore Formation (YO-PRO-1 Uptake)
This protocol details a method to quantify P2X7 receptor-mediated pore formation by measuring the uptake of the fluorescent dye YO-PRO-1 using a microplate reader.[5][6]
Materials:
-
Adherent cells expressing P2X7 receptors seeded in a 96-well plate
-
YO-PRO-1 iodide
-
This compound
-
P2X7 inhibitor of choice
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Inhibitor Pre-incubation: If applicable, pre-incubate the cells with the chosen inhibitor at the desired concentration and for the appropriate duration.
-
YO-PRO-1 and this compound Incubation:
-
Prepare a solution containing both YO-PRO-1 (e.g., 5 µM) and this compound at the desired concentration in a suitable buffer.
-
Remove the culture medium from the cells and add the YO-PRO-1/BzATP solution.
-
Incubate for 10-15 minutes at 37°C.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
Data Analysis: Normalize the fluorescence readings to a negative control (cells with YO-PRO-1 but without this compound). An increase in fluorescence indicates YO-PRO-1 uptake and, consequently, pore formation.
Protocol 3: Measurement of this compound-Induced IL-1β Release
This protocol outlines the steps to measure the release of IL-1β from immune cells following this compound stimulation, typically using an ELISA.[11][12][13]
Materials:
-
Immune cells (e.g., primary human monocytes, THP-1 cells)
-
Lipopolysaccharide (LPS) for priming
-
This compound
-
P2X7 inhibitor of choice
-
Human IL-1β ELISA kit
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-5 hours) to induce the expression of pro-IL-1β. This step is crucial as this compound stimulation primarily triggers the release of already synthesized pro-IL-1β.
-
Inhibitor Pre-incubation: Following priming, pre-incubate the cells with the selected P2X7 inhibitor for the recommended time.
-
This compound Stimulation: Add this compound to the primed cells to a final concentration known to induce IL-1β release (e.g., 100-300 µM) and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the amount of IL-1β released and compare the levels between control, this compound-stimulated, and inhibitor-treated samples.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the downstream targets of this compound signaling and gain a deeper understanding of the role of the P2X7 receptor in their specific area of interest.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroinflammatory Effects of BzATP and LPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroinflammatory effects of two commonly used stimuli: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) and Lipopolysaccharide (LPS). By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to equip researchers with the necessary information to select the appropriate tool for their neuroinflammation studies.
Executive Summary
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce neuroinflammation both in vitro and in vivo. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent production of a broad range of pro-inflammatory cytokines.
This compound, a stable analogue of ATP, is a potent agonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel expressed on microglia and other immune cells in the central nervous system. Activation of P2X7R by this compound can trigger a distinct neuroinflammatory response, notably the activation of the NLRP3 inflammasome and the release of mature interleukin-1β (IL-1β).
While both molecules are potent inducers of neuroinflammation, they operate through distinct signaling pathways, resulting in different neuroinflammatory profiles. A key finding from comparative studies is that this compound can significantly enhance the release of specific cytokines, such as IL-1β, from microglia that have been primed with LPS. This suggests a synergistic and distinct role for P2X7R activation in the context of a TLR4-mediated inflammatory response.
Quantitative Data Comparison
The following tables summarize quantitative data from studies directly comparing the neuroinflammatory effects of this compound and LPS.
Table 1: Effect of this compound on LPS-Primed Human Microglial Cytokine Secretion
| Cytokine | Treatment | Fold Enhancement (relative to LPS alone) |
| IL-1α | 1 µg/ml LPS + 300 µM this compound | 1.6-fold |
| IL-1β | 1 µg/ml LPS + 300 µM this compound | 3.9-fold |
| TNF-α | 1 µg/ml LPS + 300 µM this compound | Induced (no secretion with LPS alone) |
| IL-6 | 1 µg/ml LPS + 300 µM this compound | Attenuated |
Data extracted from a study on cultured human microglia pre-activated with LPS for 24 hours, followed by a 30-minute exposure to this compound.[1]
Table 2: Comparative Effects of this compound and LPS + this compound on Cytokine Levels in a Humanized Microglia Model
| Cytokine | Treatment | Observation |
| IL-1β | LPS + this compound | Significantly higher levels in hP2X7R-proficient microglia compared to knockout. |
| IL-6 | LPS + this compound | Higher levels in hP2X7R-proficient microglia compared to knockout. |
| TNF-α | LPS + this compound | Higher levels in hP2X7R-proficient microglia compared to knockout. |
| IL-4 | LPS + this compound | Lower levels in hP2X7R-proficient microglia compared to knockout. |
Data from a study using primary microglial cultures from a humanized microglia-specific conditional P2X7R knockout mouse line. Cells were primed with 100 ng/mL LPS for 24 hours followed by 1 hour of this compound treatment.[2]
Signaling Pathways
The signaling pathways activated by LPS and this compound are distinct yet can interact to produce a heightened inflammatory response.
Lipopolysaccharide (LPS) Signaling Pathway
LPS primarily initiates a pro-inflammatory cascade through the activation of TLR4. This leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.
Caption: LPS signaling cascade via TLR4 leading to NF-κB activation.
This compound Signaling Pathway
This compound activates the P2X7 receptor, an ion channel that, upon opening, leads to K+ efflux. This is a critical signal for the assembly and activation of the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form.
Caption: this compound signaling via P2X7R leading to NLRP3 inflammasome activation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Microglial Stimulation for Cytokine Release Analysis
This protocol is adapted from studies investigating the synergistic effects of LPS and this compound on microglial cytokine secretion.[1][2]
1. Cell Culture:
-
Human or murine primary microglia are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. LPS Priming:
-
Microglia are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing LPS at a concentration of 100 ng/mL to 1 µg/mL.
-
Cells are incubated for 24 hours to induce the expression of pro-inflammatory mediators, including pro-IL-1β.
3. This compound Stimulation:
-
Following the 24-hour LPS priming, the culture medium is replaced with serum-free medium.
-
This compound is added to the wells at a final concentration of 300 µM.
-
Cells are incubated for 30 minutes to 1 hour.
4. Sample Collection and Analysis:
-
After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The levels of secreted cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates the general workflow for a comparative in vitro study of this compound and LPS.
Caption: General experimental workflow for comparing this compound and LPS effects.
Concluding Remarks
The choice between this compound and LPS as a neuroinflammatory stimulus should be guided by the specific research question.
-
LPS is a robust inducer of a broad pro-inflammatory response and is well-suited for modeling the effects of bacterial infection and general neuroinflammation. It effectively primes microglia, leading to the production of a wide array of cytokines and chemokines.
-
This compound acts as a potent "second signal" that, particularly in LPS-primed microglia, triggers a more specific and potent release of mature IL-1β through P2X7R and NLRP3 inflammasome activation. It is therefore an excellent tool for studying the mechanisms of inflammasome activation and the specific role of purinergic signaling in neuroinflammation.
The synergistic action of LPS and this compound highlights the complex nature of neuroinflammatory processes, where an initial priming signal (like that from a bacterial component) can be amplified by a subsequent danger signal (such as extracellular ATP). Understanding the distinct and combined effects of these stimuli is crucial for developing targeted therapeutic strategies for neuroinflammatory and neurodegenerative diseases.
References
Safety Operating Guide
Navigating the Safe Disposal of BzATP: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals utilizing the potent P2X7 receptor agonist BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for this compound are not universally established, a comprehensive approach based on its chemical properties, potential hazards, and general principles of laboratory waste management can ensure a safe and responsible process. This guide provides essential information on the operational and disposal plans for this compound, empowering laboratories to handle this compound with the utmost care from benchtop to disposal.
Understanding this compound: Key Chemical and Safety Data
This compound triethylammonium salt is a synthetic analog of ATP that acts as a potent agonist for the P2X7 purinergic receptor.[1][2] Its chemical and safety data are crucial for determining the appropriate disposal route.
| Property | Value | Reference |
| Molecular Formula | C24H24N5O15P3 · 3(C6H15N) | [2][3] |
| Molecular Weight | 1018.96 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | -20°C | [2] |
The Material Safety Data Sheet (MSDS) for this compound triethylammonium salt outlines important safety precautions, including first aid measures for inhalation, skin contact, eye contact, and ingestion.[3] In case of accidental release, personal protective equipment should be used, and measures should be taken to prevent further spillage.[3] While the MSDS provides guidance on handling and accidental release, it does not specify disposal procedures.
Step-by-Step this compound Disposal Protocol
Given the absence of specific regulatory guidelines for this compound disposal, a risk-based approach is recommended. This protocol is designed to guide laboratory personnel in making informed decisions, always in consultation with their institution's Environmental Health and Safety (EHS) department.
Step 1: Hazard Assessment
-
Review the MSDS: The first step is to thoroughly review the MSDS for any hazard classifications. While the available information does not classify this compound as an acutely hazardous chemical, it is crucial to check for any institutional or regional classifications that may apply.
-
Consider the concentration: The concentration of the this compound waste solution is a key factor. Very dilute solutions may be considered for less stringent disposal methods than concentrated stock solutions.
Step 2: Deactivation (Optional but Recommended)
Step 3: Segregation and Collection
-
Aqueous Waste: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container. The label should include the chemical name ("this compound" or "2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate"), concentration, and any other components in the solution.
-
Solid Waste: Any solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, lined waste container.
Step 4: Consultation with EHS
This is the most critical step. Before any disposal action is taken, contact your institution's EHS or a similar safety office. Provide them with the following information:
-
The chemical name and any known hazard information.
-
The estimated concentration and volume of the waste.
-
The nature of the waste (aqueous solution, solid materials).
Your EHS office will provide guidance on the appropriate disposal route based on local, state, and federal regulations. They will determine if the waste can be treated as non-hazardous or if it requires specialized hazardous waste disposal.
Step 5: Disposal
-
Non-Hazardous Waste Stream: If your EHS office determines that the this compound waste (particularly highly dilute solutions) is non-hazardous, they may approve disposal down the drain with copious amounts of water. Solid waste may be disposed of in the regular laboratory trash.
-
Hazardous Chemical Waste Stream: If deemed hazardous, the EHS office will provide instructions for packaging and labeling the waste for pickup by a certified hazardous waste contractor.
Experimental Protocol: P2X7 Receptor Activation Assay
To understand the context in which this compound waste is generated, here is a general protocol for inducing P2X7 receptor activation in a cell-based assay.
Objective: To measure intracellular calcium influx in response to P2X7 receptor activation by this compound.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with P2X7, or macrophage cell lines like J774).
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric plate reader.
Procedure:
-
Cell Preparation: Plate the P2X7-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorometric plate reader and measure the baseline fluorescence.
-
This compound Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: The change in fluorescence intensity corresponds to the level of intracellular calcium, indicating P2X7 receptor activation.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by this compound initiates a cascade of intracellular events. This signaling is crucial for its role in inflammation, immune responses, and programmed cell death.
Caption: this compound activates the P2X7 receptor, leading to ion influx, pore formation, and downstream signaling cascades.
By adhering to these guidelines and fostering a close working relationship with institutional safety personnel, researchers can confidently and safely manage the lifecycle of this compound in the laboratory, from experimental application to final disposal. This commitment to safety not only protects laboratory staff and the environment but also upholds the rigorous standards of scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
